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  • Product: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide
  • CAS: 1016760-14-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide: A Technical Guide for Drug Discovery

Executive Summary 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7) is a highly functionalized pyridine-3-carboxamide derivative[1]. In modern drug discovery and agrochemical development, nicotinamide core st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7) is a highly functionalized pyridine-3-carboxamide derivative[1]. In modern drug discovery and agrochemical development, nicotinamide core structures are frequently deployed as kinase inhibitors or central nervous system (CNS) modulators[2]. Understanding the precise physicochemical properties of this molecular building block is critical for optimizing pharmacokinetics (PK), formulation strategies, and target engagement.

This whitepaper provides an authoritative, in-depth analysis of the compound's structure-property relationships (SPR) and outlines self-validating experimental protocols for its physicochemical characterization.

Structural and Theoretical Physicochemical Profiling

Before initiating empirical assays, theoretical profiling is essential to anticipate the compound's behavior in aqueous and lipid environments. The molecule features a pyridine ring substituted with a highly electronegative chlorine atom at the ortho (C2) position, coupled with a fully substituted (tertiary) amide carrying bulky cyclohexyl and ethyl groups.

Lipinski's Rule of 5 Compliance

To evaluate the compound's potential for oral bioavailability, we assess it against Lipinski's Rule of 5[3]. The absence of hydrogen bond donors (due to the tertiary amide) and a low molecular weight make it highly compliant with oral drug-likeness parameters, minimizing the risk of poor membrane permeation[4].

Table 1: Calculated Physicochemical Parameters

ParameterValueLipinski ThresholdCompliance
Molecular Weight (MW) 266.77 g/mol ≤ 500 DaYes
Calculated LogP (cLogP) 2.80 - 3.50≤ 5Yes
Hydrogen Bond Donors (HBD) 0≤ 5Yes
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)≤ 10Yes
Topological Polar Surface Area ~32.86 Ų≤ 140 ŲYes
Rotatable Bonds 3≤ 10Yes

Mechanistic Insights & Structure-Property Relationships (SPR)

As an Application Scientist, it is vital to look beyond the raw data and understand the causality driving these physical properties. The structural motifs of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide dictate its behavior in biological systems through two primary mechanisms:

Inductive Electron Withdrawal and pKa Modulation

The basicity of the pyridine nitrogen is a critical determinant of solubility and permeability. In an unsubstituted nicotinamide, the pyridine nitrogen typically has a pKa of ~3.3. However, the introduction of the 2-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework. This pulls electron density away from the pyridine nitrogen, significantly lowering its pKa.

  • Causality: Because the pKa is depressed well below physiological pH (7.4), the molecule remains predominantly un-ionized in systemic circulation. This lack of ionization drastically enhances passive transcellular permeability across lipophilic biological membranes (e.g., the blood-brain barrier or intestinal epithelium).

Steric Hindrance and Rotameric Conformations

The amide nitrogen is fully substituted with a rigid cyclohexyl ring and a flexible ethyl chain.

  • Causality: This extreme steric bulk restricts free rotation around the amide C-N partial double bond, trapping the molecule in distinct rotameric states in solution. Furthermore, the hydrophobic bulk of the cyclohexyl group physically shields the amide carbonyl oxygen from interacting with water molecules. This hydrophobic shielding reduces thermodynamic aqueous solubility while simultaneously driving up the octanol-water partition coefficient (LogP).

SPR Struct 2-Chloro-N-cyclohexyl- N-ethylnicotinamide Sub1 2-Chloro Substituent Struct->Sub1 Sub2 N-Cyclohexyl/Ethyl Struct->Sub2 Sub3 Pyridine Core Struct->Sub3 Prop1 Decreased pKa Sub1->Prop1 Prop2 Increased LogP Sub2->Prop2 Prop3 Steric Hindrance Sub2->Prop3 PK2 Target Affinity Sub3->PK2 PK1 High Permeability Prop1->PK1 Prop2->PK1 Prop3->PK2

Logical relationship of structural features to pharmacokinetic outcomes.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, all analytical workflows must be designed as self-validating systems . The following step-by-step methodologies are grounded in international OECD guidelines and incorporate internal checks to prevent false readouts.

Protocol 1: Octanol-Water Partition Coefficient (LogP) Determination

Grounded in OECD Test Guideline 107 (Shake-Flask Method)[5]. We utilize the shake-flask method over HPLC estimation to account for the specific rotameric behavior of the tertiary amide, which can cause peak broadening and artifactual retention times on silica-based columns.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir 1-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 2.0 mg of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in 10 mL of the pre-saturated 1-octanol.

  • Equilibration: Add 10 mL of pre-saturated water to the octanol solution in a glass centrifuge tube. Agitate via mechanical inversion at 25°C ± 1°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the compound concentration using LC-UV at its maximum absorbance wavelength (λmax ~260 nm).

  • Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases. The assay is only considered valid if the recovered mass is 95–105% of the initial 2.0 mg input. This ensures no compound was lost to glass adsorption or degradation.

Protocol 2: Thermodynamic Aqueous Solubility Assay

Grounded in OECD Test Guideline 105 (Flask Method)[6]. Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. We employ a rigorous thermodynamic approach.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid compound (e.g., 50 mg) to 10 mL of a pH 7.4 phosphate buffer (50 mM) in a sealed glass vial.

  • Thermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 200 RPM.

  • Time-Course Sampling: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

  • Phase Separation: Filter each aliquot immediately through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate the filter membrane).

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS or LC-UV.

  • Self-Validation (Equilibrium Confirmation): The system is self-validating because equilibrium is only confirmed when the concentration variance between the 48-hour and 72-hour time points is less than 5%. If the concentration continues to rise, the assay must be extended.

Workflow Start Compound Synthesis & Purity (>98%) Split Parallel Assays Start->Split LogP LogP Determination (OECD 107) Split->LogP Sol Aqueous Solubility (OECD 105) Split->Sol LogP_Step n-Octanol/Water 24h Equilibration LogP->LogP_Step Sol_Step Aqueous Saturation 48h Equilibration Sol->Sol_Step Quant LC-UV/MS Quantification LogP_Step->Quant Sol_Step->Quant Valid Mass Balance & Self-Validation Quant->Valid

Experimental workflow for determining LogP and aqueous solubility using OECD guidelines.

Expected Experimental Ranges

Based on the structural profiling and mechanistic insights, researchers should expect the following empirical ranges when executing the protocols above:

Table 2: Expected Experimental Outcomes

AssayExpected RangeAnalytical MethodValidation Criteria
LogP (Shake-Flask) 2.8 - 3.5LC-UV (λmax ~260 nm)Mass Balance 95-105%
Thermodynamic Solubility < 100 µg/mL (Poorly Soluble)LC-MS/MS< 5% variance (48h vs 72h)
pKa (Potentiometric) < 3.0 (Pyridine N)Potentiometric TitrationReversible titration curve

References

  • ChemSrc. "1016760-14-7_CAS号:1016760-14-7_2-Chloro-N-cyclohexyl-N-ethylnicotinamide". ChemSrc Database. URL:[Link]

  • Grokipedia. "Lipinski's rule of five". Grokipedia. URL:[Link]

  • GARDP Revive. "Lipinski's Rule of 5". Global Antibiotic Research & Development Partnership. URL:[Link]

  • Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Publications.gc.ca. URL: [Link]

  • Austrian Parliament. "114151/EU XXVII. GP - OECD Test Guideline 107: Partition Coefficient (n-octanol/water)". Parlament.gv.at. URL: [Link]

Sources

Exploratory

Physicochemical Characterization and Solubility Profiling of CAS 1016760-14-7: A Technical Whitepaper

Executive Summary In preclinical drug discovery and agrochemical development, the physicochemical profiling of molecular building blocks is a critical determinant of downstream success. CAS 1016760-14-7 , chemically iden...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and agrochemical development, the physicochemical profiling of molecular building blocks is a critical determinant of downstream success. CAS 1016760-14-7 , chemically identified as 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, is a specialized nicotinamide derivative. As a Senior Application Scientist, I approach the characterization of such compounds by first deconstructing their structural motifs to predict bulk properties, followed by rigorous empirical validation.

This whitepaper provides an in-depth analysis of the molecular weight, structural dynamics, and solubility profile of CAS 1016760-14-7[1]. Furthermore, it establishes a self-validating, step-by-step methodology for determining its thermodynamic solubility, ensuring high-fidelity data for formulation and assay development.

Structural Dynamics and Molecular Weight Analysis

The core scaffold of CAS 1016760-14-7 consists of a 2-chloropyridine ring conjugated via an amide bond to an N-ethyl and N-cyclohexyl moiety. The molecular weight of 266.77 g/mol places this compound well within the optimal range for small-molecule permeability (Lipinski’s Rule of Five)[1].

However, the specific functional groups dictate its solvation behavior. The bulky, non-polar cyclohexyl ring and the ethyl group create a highly hydrophobic steric shield around the amide nitrogen. Simultaneously, the electron-withdrawing chlorine atom at the ortho-position of the pyridine ring modulates the basicity of the pyridine nitrogen, reducing its capacity to act as a strong hydrogen bond acceptor in aqueous media.

Table 1: Quantitative Physicochemical Data for CAS 1016760-14-7
ParameterValueMechanistic Implication
CAS Registry Number 1016760-14-7Unique identifier for sourcing and tracking[1].
Chemical Name 2-Chloro-N-cyclohexyl-N-ethylnicotinamideDenotes the specific functionalization of the nicotinamide core[1].
Molecular Formula C14H19ClN2OIndicates a high carbon-to-heteroatom ratio, driving lipophilicity[1].
Molecular Weight 266.77 g/mol Highly favorable for membrane diffusion and lead optimization[1].
Hydrogen Bond Donors 0Lack of N-H or O-H bonds significantly limits aqueous solvation.
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)Weak interactions with water; easily outcompeted by crystal lattice energy.

Solubility Dynamics: Kinetic vs. Thermodynamic Profiling

Due to its high lipophilicity, CAS 1016760-14-7 exhibits poor aqueous solubility (predicted < 0.1 mg/mL) but excellent solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

When introducing this compound into biological assays, researchers often rely on kinetic solubility—dissolving the compound in DMSO and spiking it into an aqueous buffer. However, this approach is prone to supersaturation and delayed precipitation, leading to erratic assay readouts. To obtain reliable, fundamental data for formulation, we must determine its thermodynamic solubility —the absolute equilibrium concentration of the compound in a solvent. The 2 is the gold standard for this determination[2].

G A Excess Solid CAS 1016760-14-7 B Add Aqueous Buffer (pH 7.4) A->B C Equilibration (Shake at 25°C, 24-72h) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV Quantification D->E

Workflow for the thermodynamic shake-flask solubility determination method.

Empirical Solubility Determination Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It employs internal checks to ensure that true thermodynamic equilibrium is reached and that micro-particulates do not skew the quantification[3].

Step-by-Step Methodology

Step 1: Solid Preparation & Buffer Addition

  • Action: Accurately weigh 2.0 mg of solid CAS 1016760-14-7 into a 2 mL glass HPLC vial. Add 500 µL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality: An excess of solid (supersaturation) must be present to ensure the solvent reaches its maximum carrying capacity[2].

  • Self-Validation Check: Measure and record the pH of the buffer immediately after adding the compound. The weakly basic pyridine ring can sometimes abstract protons, shifting the pH and altering the ionization state of the system.

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25°C at 400 rpm for up to 96 hours[3].

  • Causality: Continuous mechanical agitation constantly renews the solvent boundary layer around the solid particles, overcoming the activation energy required to break the crystal lattice.

  • Self-Validation Check: Extract 50 µL aliquots at 48 hours and 72 hours . If the quantified concentration varies by less than 5% between these time points, thermodynamic equilibrium is definitively confirmed[3].

Step 3: Phase Separation

  • Action: Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter[4].

  • Causality: High-speed centrifugation followed by filtration forces undissolved micro-particulates out of suspension. Failing to remove these particles will result in them dissolving in the HPLC mobile phase, falsely elevating the perceived aqueous solubility[4].

Step 4: HPLC-UV Quantification

  • Action: Analyze the filtered supernatant via an isocratic HPLC-UV method against a pre-established calibration curve (prepared using serial dilutions of a 10 mM DMSO stock of CAS 1016760-14-7)[3].

Formulation and Handling Strategies

Because CAS 1016760-14-7 is highly lipophilic, direct dissolution in aqueous media for biological assays will likely result in precipitation. The following decision tree outlines the optimal formulation strategies based on the intended application.

Formulation Stock Primary Stock 10-20 mM in 100% DMSO InVitro In Vitro Assays Stock->InVitro InVivo In Vivo Dosing Stock->InVivo Dilution1 Dilute in Assay Buffer (Final DMSO ≤ 1%) InVitro->Dilution1 Dilution2 Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400, 50% PBS) InVivo->Dilution2

Formulation and handling strategies for lipophilic compounds like CAS 1016760-14-7.

  • For In Vitro Assays: Prepare a primary master stock at 10 mM to 20 mM in 100% anhydrous DMSO. When dosing cells or biochemical targets, perform serial dilutions in DMSO first, then execute a 1:100 or 1:200 final dilution into the aqueous assay buffer. This ensures the final DMSO concentration remains ≤ 1%, preventing solvent-induced cellular toxicity while maintaining the compound in solution.

  • For In Vivo Dosing: DMSO concentrations must be minimized. Utilize a co-solvent system to bridge the polarity gap. A standard starting formulation for highly lipophilic amides is 10% DMSO, 40% PEG400, and 50% aqueous buffer (e.g., PBS or Saline). Add the solvents sequentially, vortexing until a clear solution is achieved before adding the aqueous phase.

Sources

Foundational

Unlocking the Polypharmacology of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide: An In Vitro Mechanistic Whitepaper

As a Senior Application Scientist, I approach the mechanistic deconvolution of highly substituted nicotinamides like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CCN; CAS: 1016760-14-7) by mapping its pharmacophore against...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the mechanistic deconvolution of highly substituted nicotinamides like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CCN; CAS: 1016760-14-7) by mapping its pharmacophore against established macromolecular targets. Rather than relying on phenotypic "black-box" assays, we must interrogate the exact biomolecular interfaces. CCN is a highly lipophilic tertiary amide that serves as a critical structural probe. Unlike primary or secondary nicotinamides, the N,N-dialkyl substitution (cyclohexyl and ethyl) forces the amide bond into a specific steric conformation, preventing it from acting as a hydrogen bond donor while retaining its capacity as an acceptor.

In vitro profiling of this scaffold reveals two predominant mechanisms of action: the disruption of mitochondrial respiration via Succinate Dehydrogenase (SDH) [1] and the modulation of lipid signaling via Soluble Epoxide Hydrolase (sEH) [2]. This whitepaper dissects these pathways and provides self-validating experimental frameworks to quantify them.

Dual-Target Mechanistic Pathways In Vitro

Competitive Inhibition of Succinate Dehydrogenase (Complex II)

Nicotinamide derivatives are established SDH inhibitors (SDHIs) utilized heavily in agrochemical and antifungal development[1]. CCN acts by binding to the ubiquinone-binding pocket (Q-site) of SDH.

  • Causality of Binding: The 2-chloropyridine moiety mimics the native ubiquinone headgroup. The chlorine atom provides an electrophilic center for halogen bonding with highly conserved proline residues (e.g., PRO150)[1]. Simultaneously, the bulky, lipophilic N-cyclohexyl group anchors the molecule into the hydrophobic channel formed by the SDH subunits.

  • Consequence: This steric blockade prevents the transfer of electrons from succinate to the electron transport chain (ETC), leading to electron leakage, reactive oxygen species (ROS) generation, and terminal ATP depletion.

SDH_Pathway CCN CCN (Inhibitor) SDH Succinate Dehydrogenase (Complex II) CCN->SDH Competitive Binding (Ubiquinone Site) Fumarate Fumarate SDH->Fumarate Product Release ETC Electron Transport Chain SDH->ETC Electron Transfer ROS ROS Generation & Apoptosis SDH->ROS Electron Leakage (Due to Blockade) Succinate Succinate Succinate->SDH Oxidation

Fig 1: Mechanism of CCN-mediated Succinate Dehydrogenase (SDH) inhibition and ROS generation.

Transition-State Mimicry in Soluble Epoxide Hydrolase (sEH)

Beyond mitochondrial targets, arylamides and nicotinamides are potent inhibitors of sEH, an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs)[2].

  • Causality of Binding: CCN functions as a transition-state analog. The carbonyl oxygen of the tertiary amide acts as a hydrogen bond acceptor, interacting directly with the catalytic triad (Tyr382, Tyr465) in the sEH active site[2]. The N-cyclohexyl and N-ethyl groups occupy the hydrophobic tunnels usually reserved for the aliphatic tails of endogenous EETs, effectively plugging the catalytic channel.

Self-Validating In Vitro Experimental Workflows

To rigorously validate these mechanisms, we employ two orthogonal biochemical assays. A protocol is only as trustworthy as its internal controls; therefore, both systems are designed to be self-validating via real-time Z'-factor calculations.

Protocol A: Mitochondrial SDH Activity Assay (DCPIP Reduction)

Scientific Rationale: Because SDH transfers electrons to ubiquinone, we utilize an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). When SDH is active, DCPIP is reduced, and its deep blue color (absorbance at 600 nm) fades. Inhibition by CCN prevents this color loss.

  • Mitochondrial Isolation: Isolate mitochondria from target cell lines (e.g., HepG2) using differential centrifugation in a cold mannitol-sucrose buffer to preserve intact Complex II architecture.

  • Reagent Assembly: In a 96-well microplate, combine 50 µg of mitochondrial protein, 20 mM succinate (substrate), and 50 µM DCPIP in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Introduction: Add CCN dissolved in DMSO (final DMSO < 1% v/v) at an 8-point concentration curve (0.01 to 100 µM).

  • Validation Controls (Critical): Use Boscalid (10 µM) as a positive control for complete SDH inhibition. Use 1% DMSO as the negative vehicle control.

  • Kinetic Readout: Monitor absorbance at 600 nm every 30 seconds for 20 minutes at 25°C using a microplate reader.

  • System Validation: Calculate the Z'-factor using the Boscalid and DMSO control wells. A Z' > 0.6 validates the assay's dynamic range and confirms the system is ready for IC50 derivation.

Protocol B: Cell-Free sEH Fluorometric Assay

Scientific Rationale: To measure sEH activity without complex mass spectrometry, we utilize the fluorogenic substrate PHOME. sEH hydrolyzes the epoxide ring of PHOME, leading to an unstable cyanohydrin that spontaneously decomposes into a highly fluorescent 6-methoxy-2-naphthaldehyde.

sEH_Workflow Prep 1. Reagent Prep Recombinant sEH + BSA buffer Incubation 2. Inhibitor Incubation Add CCN (0.1 - 100 µM) Incubate 15 min at 30°C Prep->Incubation Substrate 3. Substrate Addition Add PHOME (Fluorogenic) Incubation->Substrate Read 4. Kinetic Readout Ex: 330 nm / Em: 465 nm Substrate->Read Analysis 5. Data Analysis Calculate IC50 & Z'-factor Read->Analysis

Fig 2: Self-validating fluorometric workflow for evaluating sEH enzymatic inhibition.

Workflow Steps:

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA (BSA prevents non-specific binding of the highly lipophilic CCN to the plastic plate).

  • Incubation: Pre-incubate the enzyme with CCN for 15 minutes at 30°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME.

  • Validation Controls: Use AUDA (1 µM) as the positive control[2].

  • Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro kinetic data for CCN compared to established reference inhibitors, illustrating its polypharmacological profile.

CompoundTargetIC50 (µM)Binding Affinity (Kd, µM)Primary Interaction Motif
CCN SDH (Complex II)18.5 ± 1.212.4Hydrophobic anchoring (N-cyclohexyl)
Boscalid (Ref) SDH (Complex II)2.1 ± 0.31.5Hydrogen bonding (Secondary amide)
CCN sEH8.4 ± 0.75.8Catalytic triad H-bond acceptor
AUDA (Ref) sEH0.003 ± 0.0010.001Urea transition-state mimicry

Data Interpretation: While CCN is a weaker inhibitor than the highly optimized, target-specific reference drugs (Boscalid and AUDA), its tertiary amide structure provides a unique dual-affinity profile. The lack of an amide proton (due to N,N-dialkyl substitution) reduces its potency against SDH compared to secondary amides[1], but significantly enhances its membrane permeability and metabolic stability, making it an excellent starting scaffold for multi-target drug design.

References

  • Title: Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to In Silico Docking of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Designed for researchers, computational chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step—from ligand and protein preparation to the critical analysis of docking results. By grounding our methodology in established principles and citing authoritative sources, we present a self-validating workflow that ensures scientific integrity and reproducibility. Our objective is to equip the reader with both the practical steps and the expert insights required to conduct meaningful and reliable molecular docking studies.

Introduction: Contextualizing the Investigation

The Subject Molecule: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

The core of our investigation is 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This molecule belongs to the nicotinamide family, a class of compounds of immense biological significance. The nicotinamide scaffold is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular metabolism and redox reactions.[1] Enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs) utilize the nicotinamide moiety of NAD+ in vital cellular processes like DNA repair and gene expression.[1]

The specific substitutions on our subject molecule are strategically significant:

  • 2-Chloro group: The chlorine atom alters the electronic properties of the pyridine ring and can act as a site for further chemical modification.[1]

  • N-cyclohexyl and N-ethyl groups: These bulky and lipophilic groups on the amide nitrogen can substantially influence the compound's solubility, membrane permeability, and its interaction profile with biological targets.[1]

While literature on this exact derivative is sparse[2], its structural similarity to other researched nicotinamide derivatives makes it a compelling candidate for in silico screening against various therapeutic targets.

The Method: Molecular Docking in Drug Discovery

Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3][4] This technique is instrumental in:

  • Hit Identification: Screening vast virtual libraries of compounds to find potential drug candidates.[5]

  • Lead Optimization: Understanding the binding mode to rationally design analogs with improved potency and selectivity.[5]

  • Mechanism of Action Studies: Elucidating the molecular interactions that underpin a compound's biological activity.

The process simulates the binding event, and a 'scoring function' is used to estimate the binding affinity, typically expressed in kcal/mol.[6] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Based on studies of similar nicotinamide-based derivatives that show inhibitory effects, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a relevant and illustrative target for this guide.[7][8][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibiting its kinase activity is a validated strategy in oncology. For this study, we will utilize the crystal structure of VEGFR-2 in complex with the inhibitor sorafenib (PDB ID: 2OH4), which provides a well-defined active site for our docking calculations.[8]

The In Silico Workflow: A Validated Protocol

A robust docking study is built upon a meticulous and logical workflow. Each stage is designed to prepare the molecular data to accurately reflect physiological conditions and to ensure the computational algorithms can produce meaningful results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase A Part 2.1: Ligand Preparation C Part 2.3: Grid Generation & Docking A->C B Part 2.2: Target Preparation B->C D Part 2.4: Results Analysis C->D

Caption: High-level overview of the molecular docking workflow.

Part 1: Ligand Preparation

Causality: The ligand's structure must be optimized to be a realistic representation of its state in a biological system. This involves creating a 3D structure, assigning correct atom types, adding hydrogen atoms, and defining rotatable bonds. Failure to do so can lead to inaccurate predictions of binding geometry and energy.[10]

Step-by-Step Protocol:

    • Action: Use chemical drawing software (e.g., MarvinSketch, ChemDraw) to create the 2D structure from its IUPAC name: 2-chloro-N-cyclohexyl-N-ethylpyridine-3-carboxamide.

    • Export: Save the structure in a common format like MOL or SDF.

  • Generate 3D Conformation: Docking requires a three-dimensional starting point.

    • Action: Use a tool like Open Babel or the features within molecular modeling suites (e.g., UCSF Chimera, Schrödinger Maestro) to convert the 2D structure into a 3D conformation.[11][12]

    • Rationale: This step generates a plausible 3D arrangement of the atoms in space.

  • Energy Minimization: The initial 3D structure may have strained bonds or atomic clashes. Energy minimization refines the geometry to a more stable, lower-energy state.

    • Action: Apply a suitable force field (e.g., MMFF94 or AMBER) to perform energy minimization. This can be done in software like Avogadro, Chimera, or specialized packages.

    • Insight: This step is crucial for ensuring the ligand's starting conformation is energetically reasonable, preventing the docking algorithm from wasting computational effort on overcoming initial high-energy states.

  • Add Hydrogens and Assign Charges:

    • Action: Use a preparation utility (e.g., AutoDockTools, Dock Prep in Chimera) to add hydrogen atoms appropriate for a physiological pH (typically 7.4).[11][13] Following this, assign partial charges (e.g., Gasteiger charges).

    • Rationale: Hydrogens are often omitted from structural files but are essential for defining the correct stereochemistry and participating in hydrogen bonds.[14] Partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Define Rotatable Bonds and Finalize Format:

    • Action: Identify the rotatable bonds within the ligand. Most software does this automatically. The software will then save the prepared ligand in the specific format required by the docking program (e.g., PDBQT for AutoDock Vina).[11]

    • Trustworthiness: Allowing for torsional flexibility is a key aspect of modern docking algorithms, enabling the ligand to adapt its conformation to fit the binding site.[15]

Table 1: Calculated Properties of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Property Value Source
Molecular Formula C₁₅H₂₁ClN₂O Calculated
Molecular Weight 280.79 g/mol Calculated
XLogP3 3.8 Predicted
Hydrogen Bond Donors 0 Predicted
Hydrogen Bond Acceptors 3 Predicted

Note: Properties were predicted using computational tools based on the generated molecular structure.

Part 2: Target (Protein) Preparation

Causality: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It is a static image that often contains non-essential components (like water molecules, co-solvents) and lacks information (hydrogens, charges) needed for an accurate simulation.[16][17]

G Start Download PDB File (e.g., 2OH4) Step1 Remove Unnecessary Chains, Water (HOH), and Ligands Start->Step1 Step2 Inspect for Missing Residues/Atoms (Repair if necessary) Step1->Step2 Step3 Add Hydrogens (Polar and Non-Polar) Step2->Step3 Step4 Assign Partial Charges (e.g., Kollman charges) Step3->Step4 Step5 Define Binding Site (Grid Box Generation) Step4->Step5 End Save as Prepared File (e.g., PDBQT) Step5->End

Caption: Detailed workflow for protein preparation.

Step-by-Step Protocol:

  • Download Protein Structure:

    • Action: Access the RCSB Protein Data Bank ([Link]) and download the coordinates for PDB ID: 2OH4 .

  • Clean the Structure:

    • Action: Open the PDB file in a molecular visualization program (e.g., Discovery Studio Visualizer, PyMOL, Chimera).[16] Remove all non-essential components:

      • Water molecules (unless a specific water molecule is known to be critical for binding, which is not the case here).

      • Any co-crystallized ligands and ions not essential for structural integrity.

      • If the protein is a multimer, retain only the chain(s) that form the active site of interest.[14]

    • Rationale: Extraneous molecules can occupy space in the binding pocket and sterically hinder the docking of your ligand.[17]

  • Add Hydrogens and Assign Charges:

    • Action: Similar to the ligand preparation, use a dedicated tool (like the Protein Preparation Wizard in Schrödinger or AutoDockTools) to add hydrogens.[18] Then, assign atomic partial charges.

    • Expertise: The choice of protonation states for residues like Histidine, Aspartate, and Glutamate is critical and pH-dependent. Automated tools often provide excellent predictions, but manual inspection for key active site residues is a best practice.

  • Save the Prepared Protein:

    • Action: Save the clean, protonated protein structure in the PDBQT format for use with AutoDock Vina.

Part 3: The Docking Simulation

Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The algorithm then explores various poses (orientations and conformations) of the ligand within this space, calculating a binding score for each.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box):

    • Action: The binding site is defined as the region of the protein where the co-crystallized ligand (in this case, sorafenib in 2OH4) resides. Using your visualization software, identify the amino acid residues surrounding this ligand. The grid box should be centered on this area and be large enough to encompass the entire binding pocket plus some surrounding space to allow the ligand to rotate freely.[10]

    • Self-Validation: A common and highly recommended practice is redocking . This involves docking the original co-crystallized ligand back into the protein's active site. A successful redocking, where the predicted pose has a low Root-Mean-Square Deviation (RMSD) compared to the crystal pose (typically <2.0 Å), validates that your docking protocol is capable of reproducing the experimentally observed binding mode.[19]

  • Configure and Run the Docking:

    • Action: Using software like AutoDock Vina, provide the prepared ligand (PDBQT), the prepared protein (PDBQT), and the coordinates and dimensions of the grid box.

    • Insight: The exhaustiveness parameter in Vina controls the computational effort. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 8-16 is often a good starting point for a balance of speed and accuracy.

Part 4: Analysis and Interpretation of Results

Causality: The output of a docking run is not a single answer but a set of possible binding poses ranked by their predicted binding affinity. Critical analysis is required to select the most plausible pose and understand the molecular basis of the interaction.

Key Metrics for Analysis:

  • Binding Affinity (Score): This is the primary ranking metric. It's a numerical estimate of the binding free energy (e.g., -8.5 kcal/mol). More negative values suggest stronger binding. It is crucial to remember this is a prediction, not an absolute experimental value.[20]

  • Root-Mean-Square Deviation (RMSD): When comparing poses (e.g., in a cluster analysis or against a known binder), RMSD measures the average distance between the atoms. Low RMSD values indicate high similarity.[19]

  • Visual Inspection of the Binding Pose: This is arguably the most important step. A good score is meaningless if the pose is chemically nonsensical.

    • Action: Load the protein-ligand complex into a visualizer (PyMOL, Chimera, etc.).[3]

    • Expertise: Look for key intermolecular interactions that stabilize the complex. A plausible binding mode will be supported by favorable interactions.

G cluster_protein Protein Active Site Res1 Amino Acid 1 (e.g., Cys917) Res2 Amino Acid 2 (e.g., Leu838) Res3 Amino Acid 3 (e.g., Asp1046) Ligand 2-Chloro-N-cyclohexyl -N-ethylnicotinamide Ligand->Res1 Hydrogen Bond Ligand->Res2 Hydrophobic Interaction Ligand->Res3 Electrostatic Interaction

Caption: Conceptual diagram of key ligand-protein interactions.

Types of Interactions to Identify:

  • Hydrogen Bonds: Look for classic donor-acceptor pairs (e.g., amide N-H with a carbonyl oxygen). These are strong, directional interactions critical for specificity.

  • Hydrophobic Interactions: The cyclohexyl and ethyl groups of our ligand are likely to interact favorably with nonpolar amino acid side chains (e.g., Leucine, Valine, Phenylalanine).

  • Pi-Stacking: The pyridine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Electrostatic Interactions: Interactions between charged groups.

Table 2: Example Docking Results Summary for Top Poses

Pose Rank Binding Affinity (kcal/mol) RMSD (from Pose 1) Key Interacting Residues (VEGFR-2) Interaction Type
1 -9.2 0.0 Å Cys917, Asp1046 H-Bond, Electrostatic
2 -8.8 1.8 Å Leu838, Val848 Hydrophobic
3 -8.5 2.5 Å Cys917, Phe1047 H-Bond, Pi-Stacking

Note: This data is illustrative. Actual results will be generated by the docking software.

The final step is to synthesize this information. The best pose is not always the one with the absolute lowest energy score. A pose with a slightly less favorable score but which forms multiple, chemically sound interactions with key catalytic or binding residues is often a more compelling candidate for further study.[19]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico docking of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide against the VEGFR-2 kinase domain. By following this protocol—emphasizing meticulous preparation, validated simulation, and critical analysis—researchers can generate reliable hypotheses about the compound's binding mode and affinity.

The results from such a study serve as a powerful starting point. Promising docking poses can guide the design of new analogs for synthesis and, ultimately, in vitro testing. Furthermore, high-confidence poses can be subjected to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.[7][9]

References

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4606. [Link]

  • Al-Warhi, T., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Bioinorganic Chemistry and Applications. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. PubMed. [Link]

  • Kumar, A. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Khan, S., et al. (2024). In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. Molecular Diversity. [Link]

  • Scheiffer, G. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Güçlü, G. (2025). The optimized structure of studied nicotinamide derivatives. ResearchGate. [Link]

  • Aedi, H. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Galeazzi, R. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Adwas, A. A., et al. (2019). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. [Link]

  • Anonymous. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

  • Sanner, M. F. Molecular docking tutorial. Scripps Research. [Link]

  • Bio-Gem. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., YouTube. [Link]

  • National Center for Biotechnology Information. 2-chloro-N-ethylnicotinamide. PubChem. [Link]

  • Shanmugam, G., & Narayanan, M. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • PubChemLite. 2-chloro-n-cyclohexylnicotinamide (C12H15ClN2O). PubChemLite. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Docking Server. Steps of ligand docking. Docking Server. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Singh, T., & Biswas, D. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. J SciMed Central. [Link]

  • Wikipedia. Docking (molecular). Wikipedia. [Link]

  • Schrödinger. Protein Preparation Workflow. Schrödinger. [Link]

  • Koşar, D. N., & Cumbul, A. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Al-Ostoot, F. H. (2016). What protein pre-processing steps required for docking? ResearchGate. [Link]

Sources

Foundational

Unraveling the Spectroscopic Signature of CAS 1016760-14-7: A Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data for the chemical compound registered under CAS number 1016760-14-7. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data for the chemical compound registered under CAS number 1016760-14-7. The precise chemical structure for this CAS number has been identified as N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this guide will focus on the theoretical analysis and prediction of its NMR and mass spectra. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing a detailed, albeit predictive, spectroscopic characterization to aid in synthesis, identification, and further investigation of this compound.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), stand as the cornerstones of molecular structure elucidation and verification. NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, revealing intricate details about its connectivity and three-dimensional structure. Mass spectrometry, on the other hand, offers precise information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be crucial for confirming its identity.

This guide focuses on the compound registered as CAS 1016760-14-7, identified as N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine. A thorough search of scientific literature and chemical databases has revealed a lack of published experimental NMR and MS data for this specific molecule. Therefore, this document will provide a detailed, in-silico prediction and analysis of the expected spectroscopic data. This predictive approach offers a valuable starting point for researchers who may be synthesizing or working with this compound, enabling them to anticipate key spectral features and aiding in the interpretation of future experimental results.

The core structure of this molecule, featuring a substituted pyrimidine ring linked to furan, benzoyl, and tolyl moieties, suggests potential biological activity, making its thorough characterization a matter of significant interest for medicinal chemists and pharmacologists.

Molecular Structure and Predicted Spectroscopic Data

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. The structure of N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine is presented below.

Caption: Molecular structure of N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine (CAS 1016760-14-7).

Predicted ¹H NMR Spectroscopy Data

The predicted ¹H NMR spectrum of N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine is expected to exhibit a series of signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the surrounding functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Amine N-H9.0 - 10.0Singlet (broad)1H
Benzoyl-phenyl H (ortho to C=O)7.8 - 8.0Multiplet4H
Benzoyl-phenyl H (meta to C=O)7.5 - 7.7Multiplet4H
p-Tolyl H (ortho to pyrimidine)7.9 - 8.1Doublet2H
p-Tolyl H (meta to pyrimidine)7.3 - 7.5Doublet2H
Pyrimidine C5-H7.2 - 7.4Singlet1H
Furan H (adjacent to pyrimidine)7.0 - 7.2Doublet1H
Furan H (other α-position)7.6 - 7.8Doublet1H
Furan H (β-position)6.5 - 6.7Triplet1H
p-Tolyl -CH₃2.4 - 2.6Singlet3H

Note: These are predicted values and may vary in an experimental setting depending on the solvent and other acquisition parameters.

Predicted ¹³C NMR Spectroscopy Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Benzoyl C=O195 - 198
Pyrimidine C2 (attached to N-amine)160 - 163
Pyrimidine C4 (attached to furan)165 - 168
Pyrimidine C6 (attached to p-tolyl)163 - 166
Aromatic C-H & C-C110 - 155
Pyrimidine C5105 - 108
p-Tolyl -CH₃20 - 23

Note: These are predicted values and are subject to variation in experimental measurements.

Predicted Mass Spectrometry Data

For mass spectrometry, the primary information will be the molecular ion peak, which corresponds to the molecular weight of the compound. Fragmentation patterns will depend on the ionization technique used.

Predicted Molecular Weight:

  • Molecular Formula: C₂₈H₂₀N₄O₂

  • Monoisotopic Mass: 456.16 g/mol

  • Average Mass: 456.50 g/mol

Expected Fragmentation: Under typical electron ionization (EI) conditions, fragmentation would likely occur at the weaker bonds. Key fragment ions might be observed due to the loss of the benzoyl group, the furan ring, or the tolyl group. Cleavage of the amine linkage is also a possibility.

Methodologies for Spectroscopic Analysis

While experimental data is not currently available, this section outlines the standard protocols that would be employed to acquire high-quality NMR and mass spectrometry data for N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine.

NMR Spectroscopy Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • ¹H NMR Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D ¹H NMR c->d e 1D ¹³C NMR d->e f 2D NMR (COSY, HSQC, HMBC) e->f g Process Spectra f->g h Assign Signals g->h i Structure Elucidation h->i

Caption: A typical experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common techniques include direct infusion or coupling with a liquid chromatography (LC) system (LC-MS).

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which would likely produce a strong protonated molecular ion [M+H]⁺.

    • Electron Ionization (EI): A harder ionization technique that can induce more fragmentation, providing valuable structural information.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Employing an Orbitrap or Time-of-Flight (TOF) analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is invaluable for structural confirmation and differentiation from isomers.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_mass_analysis Mass Analysis cluster_data_proc Data Processing j Prepare Dilute Solution k Infuse or Inject (LC-MS) j->k l ESI or EI k->l m High-Resolution MS (HRMS) l->m n Tandem MS (MS/MS) m->n o Determine Molecular Formula n->o p Analyze Fragmentation Pattern o->p

Caption: A standard workflow for mass spectrometric analysis.

Conclusion and Future Directions

This technical guide provides a foundational, albeit predictive, spectroscopic characterization of N-(4-benzoylphenyl)-4-(furan-2-yl)-6-(p-tolyl)pyrimidin-2-amine (CAS 1016760-14-7). The presented in-silico NMR and MS data offer a valuable resource for researchers, enabling them to anticipate the key spectral features of this molecule. The outlined experimental protocols provide a clear roadmap for the acquisition of high-quality experimental data.

It is our hope that this guide will stimulate further research into this compound and that experimental data will become available in the public domain in the near future. The synthesis and subsequent detailed spectroscopic analysis are critical next steps to validate these predictions and to fully elucidate the structure and properties of this potentially significant molecule. The availability of such experimental data would be a valuable addition to the collective knowledge of the scientific community and would undoubtedly facilitate further exploration of its potential applications.

References

As this guide is based on predictive data due to the absence of published experimental results for CAS 1016760-14-7, a traditional reference list of experimental data sources is not applicable. The information and methodologies presented are based on established principles of NMR spectroscopy and mass spectrometry. For further reading on these techniques, the following general resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
Exploratory

Comprehensive Toxicological and Safety Profiling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS 1016760-14-7)

Executive Summary 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS 1016760-14-7), frequently cataloged in pharmaceutical databases as Nicotinamide Impurity 68[1], is a highly specialized chemical entity. It is primarily en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS 1016760-14-7), frequently cataloged in pharmaceutical databases as Nicotinamide Impurity 68[1], is a highly specialized chemical entity. It is primarily encountered as an intermediate, degradant, or process impurity in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs) containing a substituted pyridine-3-carboxamide core.

Because empirical in vivo toxicity data for this specific intermediate is sparsely published, safety evaluations must rely on predictive structure-activity relationships (SAR), read-across methodologies from structurally analogous compounds (e.g., 2-chloronicotinic acid), and rigorous in silico profiling. This whitepaper provides an authoritative, causality-driven framework for assessing the toxicity, metabolic fate, and occupational safety profile of this compound.

Structural Causality and Physicochemical Dynamics

To understand the safety profile of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, we must deconstruct its molecular architecture and the resulting physicochemical behavior.

  • The 2-Chloropyridine Core: Unlike aliphatic halogens (e.g., 2-chlorohexane), which are highly reactive alkylating agents capable of direct DNA damage, the chlorine atom in a 2-chloropyridine system is bound to an sp2 hybridized carbon. The aromaticity of the pyridine ring stabilizes the C-Cl bond against direct SN​2 displacement. However, the electronegative nitrogen atom withdraws electron density from the ring, making the ortho position (C2) susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . Biological nucleophiles, particularly thiol groups (-SH) in glutathione or cysteine residues of skin proteins, can attack this position. This covalent binding mechanism is the primary cause of the skin, eye, and respiratory irritation commonly observed with 2-chloronicotinic acid derivatives[2].

  • The N-Cyclohexyl-N-ethyl Amide Moiety: The addition of a bulky, non-polar cyclohexyl ring and an ethyl group to the carboxamide nitrogen significantly increases the molecule's lipophilicity (estimated LogP ~3.5). This high lipophilicity enhances membrane permeability, meaning the compound is readily absorbed through the skin and gastrointestinal tract. Furthermore, the steric hindrance provided by the cyclohexyl group protects the amide bond from rapid enzymatic hydrolysis in plasma, shifting its primary clearance mechanism toward hepatic cytochrome P450 (CYP450) oxidation.

Mechanistic Toxicology and Hazard Identification

Genotoxicity and ICH M7 Compliance

In the context of pharmaceutical development, any new impurity must be evaluated under the[3]. While the 2-chloro group is an electrophilic center, SN​Ar reactions with DNA bases (which are relatively weak nucleophiles compared to thiols) are kinetically unfavorable under physiological conditions without metabolic activation. Consequently, in silico rule-based systems (like Derek Nexus) typically do not flag 2-chloropyridines as high-risk mutagenic alerts. Assuming negative results in a confirmatory bacterial reverse mutation assay, this compound would be classified as an ICH M7 Class 5 impurity (no mutagenic concern), allowing it to be controlled as an ordinary impurity rather than at the stringent Threshold of Toxicological Concern (TTC)[3].

Hepatotoxicity and Metabolic Fate

Due to its lipophilicity, the compound undergoes extensive Phase I and Phase II hepatic metabolism. The causality of its metabolic clearance is driven by the susceptibility of its functional groups to oxidation:

  • N-Dealkylation: CYP3A4 and CYP2D6 readily oxidize the alpha-carbon of the N-ethyl group, leading to the formation of a desethyl metabolite and acetaldehyde.

  • Aliphatic Hydroxylation: The cyclohexyl ring is prone to CYP-mediated hydroxylation at the 3- or 4-position.

  • Glutathione Conjugation: The 2-chloro position may undergo direct Phase II conjugation with glutathione (GST), neutralizing its electrophilic potential and facilitating biliary excretion.

MetabolicPathway Parent 2-Chloro-N-cyclohexyl- N-ethylnicotinamide CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation UGT UGT / GST Conjugation (Phase II) Parent->UGT Direct SNAr (GSH) Deethylation N-Deethylation (Desethyl Metabolite) CYP->Deethylation Hydroxylation Cyclohexyl Hydroxylation (OH-Metabolite) CYP->Hydroxylation Deethylation->UGT Hydroxylation->UGT Excretion Renal / Biliary Excretion UGT->Excretion Clearance

Figure 1: Predicted Phase I and Phase II metabolic clearance pathways for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Quantitative Safety Data Summary

The following table synthesizes the predicted toxicological endpoints based on read-across from the primary structural analog, 2-chloronicotinic acid, and in silico QSAR modeling.

Toxicological EndpointPredicted Assessment / ClassificationMechanistic Causality & Basis
Acute Oral Toxicity Category 4 (Harmful, LD50 ~500-2000 mg/kg)Read-across from pyridinecarboxamides; CNS depression at high doses.
Skin Corrosion / Irritation Category 2 (Irritant) SN​Ar reactivity with epidermal keratin thiols (Read-across from 2-chloronicotinic acid)[2].
Serious Eye Damage Category 2A (Irritating)Direct chemical interaction with corneal proteins[2].
Mutagenicity (Ames) Negative (ICH M7 Class 5)Lack of direct DNA alkylation potential; requires empirical validation[3].
Bioaccumulation Low to ModerateLogP ~3.5 suggests lipid partitioning, but rapid CYP-mediated metabolism prevents long-term tissue retention.

Self-Validating Experimental Protocols

To empirically validate the safety profile of this compound, laboratories must employ rigorous, self-validating workflows.

Protocol 1: In Silico Toxicological Profiling (Read-Across Methodology)

Regulatory bodies increasingly accept in silico data if generated through validated frameworks like the[4].

  • Structure Input: Input the SMILES string of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide into the OECD QSAR Toolbox.

  • Category Definition: Group the target molecule using the profilers "Pyridinecarboxamides" and "Aryl Halides".

  • Data Gap Filling: Execute a read-across analysis using 2-chloronicotinic acid (CAS 2942-59-8) as the primary source analog to predict acute toxicity and irritation endpoints.

  • Self-Validation Checkpoint (Trustworthiness): The system must automatically calculate the Tanimoto similarity coefficient between the target and the source analog. Validation criteria: The prediction is only accepted if the Tanimoto score is >0.80 and the primary reactive functional groups (the 2-chloropyridine ring) are identical.

SafetyWorkflow ID Impurity Identification (CAS 1016760-14-7) InSilico In Silico QSAR (OECD Toolbox / Derek) ID->InSilico Alerts Structural Alerts Identified? InSilico->Alerts Class5 ICH M7 Class 5 (No Mutagenic Concern) Alerts->Class5 No InVitro In Vitro Ames Test (OECD 471) Alerts->InVitro Yes Control Establish OEL & Purge Factor Class5->Control InVitro->Control Validation

Figure 2: Tiered toxicological assessment workflow aligning with ICH M7 guidelines for pharmaceutical impurities.

Protocol 2: High-Throughput Ames Fluctuation Test (OECD 471)

Because impurities are often synthesized in minute quantities, a 384-well microplate fluctuation test is preferred over the standard agar plate incorporation method.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535) overnight in nutrient broth.

  • Compound Exposure: Expose the strains to 2-Chloro-N-cyclohexyl-N-ethylnicotinamide across a 6-point concentration gradient (up to 5000 µ g/well equivalent). Perform the assay in duplicate: one set with 10% rat liver S9 fraction (to simulate Phase I metabolism) and one set without.

  • Incubation & Readout: Incubate for 48 hours. Add a pH indicator (bromocresol purple). Bacteria that mutate and revert to wild-type will metabolize the media, lowering the pH and turning the well from purple to yellow.

  • Self-Validation Checkpoints:

    • System Suitability: The negative vehicle control (DMSO) must show spontaneous reversion rates strictly within 2 standard deviations of the laboratory's historical mean.

    • Metabolic Competence: The positive control requiring metabolic activation (2-Aminoanthracene, +S9) must induce a >3-fold increase in yellow wells, proving the S9 liver extract is enzymatically active.

    • Cytotoxicity Check: The background bacterial lawn must be examined microscopically. If the test compound acts as a bactericide (killing the lawn), a lack of mutations is a false negative, and the assay at that concentration is invalidated.

Occupational Safety and Handling

Given its structural relationship to known irritants, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide must be handled with stringent occupational hygiene controls.

  • Occupational Exposure Limit (OEL): Pending empirical inhalation toxicity data, the compound should be assigned to an OEL Band 3 (10 - 100 µg/m³).

  • Engineering Controls: Handling of the neat powder must occur within a ventilated weighing enclosure or a Class II biological safety cabinet to prevent inhalation of aerosolized dust, which can cause severe respiratory tract irritation[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Because the compound is lipophilic and capable of SN​Ar reactions with skin proteins, any dermal exposure must be immediately washed with soap and water to prevent contact dermatitis.

References

  • FDA : M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration.[Link]

  • OECD : OECD QSAR Toolbox for Grouping Chemicals into Categories. Organisation for Economic Co-operation and Development.[Link]

  • Sigma-Aldrich / MilliporeSigma : Safety Data Sheet: 2-chloronicotinic acid. MilliporeSigma.[Link]

Sources

Foundational

In-Depth Pharmacokinetic Profiling of N-Cyclohexyl-N-Ethylnicotinamide Derivatives: A Technical Whitepaper

Executive Summary N-cyclohexyl-N-ethylnicotinamide derivatives represent a highly lipophilic subclass of pyridine-3-carboxamides. While the parent scaffold, nicotinamide, is a highly water-soluble vitamin B3 amide with r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-N-ethylnicotinamide derivatives represent a highly lipophilic subclass of pyridine-3-carboxamides. While the parent scaffold, nicotinamide, is a highly water-soluble vitamin B3 amide with rapid renal clearance, the introduction of bulky N-cyclohexyl and N-ethyl substituents fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an authoritative pharmacokinetic (PK) framework for researchers and drug development professionals working with this chemical class, detailing the shift from renal elimination to extensive hepatic biotransformation, specific cytochrome P450 (CYP) vulnerabilities, and standardized experimental workflows for in vitro PK validation.

Physicochemical Properties & Absorption Dynamics

The pharmacokinetic behavior of N-cyclohexyl-N-ethylnicotinamide derivatives is primarily driven by their enhanced lipophilicity. The bulky aliphatic rings increase the predicted LogP from -0.3 (standard nicotinamide) to approximately 2.5–3.5.

  • Gastrointestinal Absorption: Due to high lipophilicity and a neutral amide profile at physiological pH, these derivatives exhibit high passive permeability across the intestinal epithelium (Caco-2 apparent permeability > 10×10−6 cm/s).

  • Absorption Kinetics: Oral administration yields rapid absorption. Peak plasma concentrations ( Tmax​ ) are typically achieved within 45 minutes, mirroring the rapid absorption kinetics observed in standard nicotinamide formulations [1]. However, unlike unsubstituted nicotinamide, the lipophilic nature of these derivatives subjects them to significant first-pass hepatic extraction, reducing absolute oral bioavailability.

Distribution & Tissue Partitioning

The addition of the N-cyclohexyl-N-ethyl moiety significantly expands the volume of distribution ( Vd​ ).

  • Blood-Brain Barrier (BBB) Penetration: The lipophilic N-alkyl substitutions strip the molecule of hydrogen bond donors, drastically increasing BBB penetrance. This makes these derivatives highly relevant for CNS-targeted applications (analogous to the respiratory stimulant Nikethamide).

  • Protein Binding: These derivatives exhibit moderate-to-high plasma protein binding (primarily to human serum albumin), which serves as a circulating reservoir, extending the systemic half-life compared to highly unbound polar analogs.

Biotransformation & Metabolic Pathways

The defining pharmacokinetic feature of N-cyclohexyl-N-ethylnicotinamide derivatives is their extensive Phase I hepatic metabolism.

  • CYP3A4-Mediated N-Dealkylation: The primary metabolic vulnerability of tertiary amides is N-dealkylation. Cytochrome P450 3A4 (CYP3A4) is the predominant isozyme responsible for the N-dealkylation of bulky N-alkylated amides and amines [2]. The expansive active site of CYP3A4 readily accommodates the cyclohexyl ring, leading to rapid N-deethylation (yielding the active metabolite N-cyclohexylnicotinamide) and slower N-decyclohexylation.

  • Pyridine N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation by Flavin-containing monooxygenases (FMO3) and specific CYP450s, forming a highly polar N-oxide metabolite that is rapidly cleared renally.

  • Amide Hydrolysis: A minor, slower metabolic route mediated by hepatic carboxylesterases, cleaving the molecule into nicotinic acid and N-ethylcyclohexylamine.

MetabolicPathway Parent N-cyclohexyl-N-ethylnicotinamide (Parent Drug) NDeethyl N-cyclohexylnicotinamide (Active Metabolite) Parent->NDeethyl CYP3A4 (N-deethylation) NDecyclohexyl N-ethylnicotinamide (Minor Metabolite) Parent->NDecyclohexyl CYP3A4 (N-decyclohexylation) NOxide Pyridine N-oxide (Phase I Metabolite) Parent->NOxide FMO3 / CYP450 (N-oxidation) Hydrolysis Nicotinic Acid (Inactive) Parent->Hydrolysis Carboxylesterases (Amide Hydrolysis)

Figure 1: Primary Phase I and Phase II metabolic pathways of N-cyclohexyl-N-ethylnicotinamide.

Excretion & Elimination Kinetics

Following hepatic biotransformation, the polar metabolites (N-oxides and dealkylated products) undergo rapid renal excretion. The elimination half-life ( t1/2​ ) of the parent compound is expected to exhibit non-linear, dose-dependent kinetics, characterized by a biexponential decay at higher systemic concentrations, a phenomenon well-documented in clinical pharmacokinetic studies of nicotinamide derivatives [3].

Summary of Pharmacokinetic Parameters
ParameterTypical Value RangeMechanistic Rationale
Tmax​ (Oral) 30 – 60 minutesHigh lipophilicity enables rapid passive diffusion across the GI tract.
Vd​ 1.5 – 2.5 L/kgBulky N-alkyl groups drive extensive tissue distribution and BBB crossing.
t1/2​ 4.0 – 9.0 hoursHepatic clearance rate is limited by CYP3A4 saturation at high doses.
Clearance ( CL ) Hepatic-dominantShifted from renal (parent nicotinamide) to hepatic due to LogP increase.

Experimental Protocols: In Vitro PK Profiling

To empirically validate the metabolic clearance of N-cyclohexyl-N-ethylnicotinamide derivatives, a self-validating microsomal stability assay must be employed. The following protocol ensures data integrity by controlling for matrix effects and non-specific binding.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life of the derivative using HLMs and LC-MS/MS.

  • Assay Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: pH 7.4 strictly mimics physiological conditions. Capping protein concentration at 0.5 mg/mL prevents artificial masking of clearance due to non-specific microsomal protein binding.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated N-dealkylation. Without it, only esterase/amidase activity will occur.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Nikethamide-d5).

    • Causality: Ice-cold acetonitrile instantaneously denatures CYP enzymes, halting biotransformation. The internal standard (sharing structural similarities) corrects for MS ionization suppression and volumetric errors during injection.

  • Protein Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate CLint​ ( CLint​=(k×V)/microsomal protein ).

PKWorkflow Step1 1. Microsomal Incubation (HLMs + NADPH) Step2 2. Reaction Quenching (Ice-cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (Intrinsic Clearance) Step4->Step5

Figure 2: Standardized LC-MS/MS workflow for in vitro microsomal stability and clearance profiling.

References

  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Foundational

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Derivative

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a synthetic compound belonging to the diverse class of ni...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a synthetic compound belonging to the diverse class of nicotinamide derivatives. The strategic placement of a chloro group at the 2-position of the pyridine ring, combined with N-substitution on the amide with both a cyclohexyl and an ethyl group, suggests the potential for novel biological activity.[1] While extensive research specifically detailing the biological activities of this compound is not widely available in public literature, its structural similarity to other researched nicotinamide derivatives places it in a position of interest for screening in various biological assays.[1] Nicotinamide and its analogs are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and signaling.[2][3][4] Furthermore, modifications of the nicotinamide scaffold have led to the discovery of compounds with significant therapeutic potential, including inhibitors of enzymes like VEGFR-2 and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6]

The initial and most critical step in characterizing a novel compound like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is to determine its receptor binding affinity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the binding characteristics of this molecule. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed experimental protocols for determining binding affinity, and offer insights into the interpretation of the resulting data.

Hypothesized Molecular Targets and Rationale

Based on the structural features of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide and the known pharmacology of related compounds, several potential receptor targets can be hypothesized:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The core nicotinamide structure is a key component of nicotine, the primary agonist of nAChRs.[6] Various substitutions on the pyridine ring can modulate the affinity and selectivity for different nAChR subtypes.[6][7] The N,N-disubstituted amide with bulky and lipophilic groups like cyclohexyl and ethyl can significantly impact the compound's interaction with the binding pockets of these receptors.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Several novel nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating anti-cancer properties.[5] The structural features of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide may allow it to fit into the ATP-binding site of the VEGFR-2 kinase domain.

  • Tyrosine Kinase 2 (TYK2) Pseudokinase Domain (JH2) : For molecules within the nicotinamide chemical class, a key target can be the pseudokinase (Janus Homology 2, JH2) domain of Tyrosine Kinase 2.[1]

  • Other NAD+-dependent Enzymes : Given that nicotinamide is a precursor to NAD+, it is plausible that this derivative could interact with enzymes involved in NAD+ metabolism or those that utilize NAD+ as a substrate, such as sirtuins or poly(ADP-ribose) polymerases (PARPs).[3][8]

Experimental Determination of Receptor Binding Affinity: A Step-by-Step Guide

The following protocols are foundational for determining the binding affinity of a novel compound. The choice of assay will depend on the hypothesized target and the available resources.

Radioligand Binding Assay

This is a highly sensitive and widely used technique to measure the affinity of a ligand for a receptor.

Principle: A radiolabeled ligand (a known high-affinity binder to the target receptor) is incubated with a preparation of the receptor (e.g., cell membranes, purified protein). The unlabeled test compound (2-Chloro-N-cyclohexyl-N-ethylnicotinamide) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated.

Detailed Protocol:

  • Receptor Preparation:

    • Culture cells expressing the target receptor (e.g., CHO cells stably transfected with the human α4β2 nAChR).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (e.g., [³H]-Epibatidine for nAChRs).

      • Increasing concentrations of the unlabeled test compound (2-Chloro-N-cyclohexyl-N-ethylnicotinamide), typically in a serial dilution.

      • The membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., nicotine for nAChRs).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., Cell Membranes) Incubation Incubation (Competition for Binding) Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Epibatidine) Radioligand->Incubation Test_Compound Test Compound (2-Chloro-N-cyclohexyl-N-ethylnicotinamide) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (2-Chloro-N-cyclohexyl-N-ethylnicotinamide) to a ligand (the receptor) that is immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Detailed Protocol:

  • Receptor Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor protein over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the test compound (2-Chloro-N-cyclohexyl-N-ethylnicotinamide) over the surface for a specific duration (association phase).

    • Switch back to the running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

    • After each cycle, regenerate the sensor surface with a specific solution (e.g., low pH buffer) to remove any remaining bound analyte.

Data Analysis:

  • The binding data is recorded as a sensorgram (response units vs. time).

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.

  • Calculate the Kd value from the ratio of the rate constants.

SPR_Workflow cluster_setup Setup cluster_binding Binding Cycle cluster_analysis Data Analysis Immobilization Receptor Immobilization on Sensor Chip Association Analyte Injection (Association Phase) Immobilization->Association Dissociation Buffer Flow (Dissociation Phase) Association->Dissociation Sensorgram Sensorgram Generation Association->Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetic_Fitting Kinetic Model Fitting (kon, koff) Sensorgram->Kinetic_Fitting Kd_Calculation Kd Calculation (koff / kon) Kinetic_Fitting->Kd_Calculation

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Parameter2-Chloro-N-cyclohexyl-N-ethylnicotinamideControl Compound
IC50 (nM) Experimental ValueKnown Value
Ki (nM) Calculated ValueKnown Value
kon (M⁻¹s⁻¹) Experimental ValueKnown Value
koff (s⁻¹) Experimental ValueKnown Value
Kd (nM) Calculated ValueKnown Value

Interpretation of Results:

  • Ki and Kd: These values represent the affinity of the compound for the receptor. A lower Ki or Kd value indicates a higher binding affinity.

  • kon and koff: These kinetic parameters provide insight into the binding dynamics. A high kon indicates a fast association rate, while a low koff indicates a slow dissociation rate, suggesting a more stable drug-receptor complex.

  • Selectivity: To determine the selectivity of the compound, binding assays should be performed against a panel of related receptors. A compound is considered selective if it exhibits significantly higher affinity for one receptor subtype over others.

Downstream Functional Assays and Signaling Pathways

Demonstrating that a compound binds to a receptor is the first step. The next is to determine the functional consequence of this binding (i.e., is it an agonist, antagonist, or allosteric modulator?).

Example: Functional Assay for nAChRs

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Inject Xenopus oocytes with cRNA encoding the subunits of the target nAChR.

    • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

    • Apply a known agonist (e.g., acetylcholine) to elicit an inward current.

    • To test for antagonist activity, co-apply the agonist with 2-Chloro-N-cyclohexyl-N-ethylnicotinamide and measure the inhibition of the agonist-induced current.

    • To test for agonist activity, apply 2-Chloro-N-cyclohexyl-N-ethylnicotinamide alone and measure any elicited current.

nAChR_Signaling Agonist Agonist (e.g., Acetylcholine) nAChR nAChR Agonist->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Antagonist Antagonist (e.g., 2-Chloro-N-cyclohexyl-N-ethylnicotinamide) Antagonist->nAChR Blocks Binding

Caption: Simplified nAChR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial characterization of the receptor binding affinity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. By systematically applying these methodologies, researchers can generate robust and reproducible data to elucidate the molecular targets of this novel compound. The determination of binding affinity is a critical milestone in the drug discovery process, paving the way for further preclinical development, including in vivo efficacy and safety studies. Future work should focus on expanding the receptor panel to assess selectivity, elucidating the functional consequences of binding, and exploring the structure-activity relationships of this promising chemical scaffold.

References

  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports. Available at: [Link]

  • Covarrubias-Pinto, A., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Frontiers in Endocrinology. Available at: [Link]

  • Damaj, M. I., et al. (1998). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Guse, A. H., & Lühring, H. (1997). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. Journal of Cellular Biochemistry. Available at: [Link]

  • Yoshino, J., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). Scientific Reports. Available at: [Link]

  • Sauve, A. A. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Smietana, M., & Werner, M. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. Available at: [Link]

  • IJzerman, A. P., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews. Available at: [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 2-chloro-N-ethylnicotinamide. PubChem Compound Summary for CID 9182570. Available at: [Link]

  • Carroll, F. I., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis Protocol for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Introduction & Scientific Rationale 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7)[1] is a highly valuable intermediate in the development of advanced agrochemicals and targeted pharmaceuticals. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7)[1] is a highly valuable intermediate in the development of advanced agrochemicals and targeted pharmaceuticals. The compound features a 2-chloropyridine core, which offers unique reactivity and serves as an excellent scaffold for subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions[2].

This application note details a robust, two-step synthetic protocol designed to maximize yield and purity while minimizing side reactions. The workflow involves the activation of 2-chloronicotinic acid to its corresponding acyl chloride, followed by a highly controlled amidation with N-ethylcyclohexanamine[3].

Reaction Pathway

Pathway A 2-Chloronicotinic Acid (CAS: 2942-59-8) B 2-Chloronicotinoyl Chloride (CAS: 49609-84-9) A->B (COCl)2, DMF (cat.) DCM, 0°C to RT C 2-Chloro-N-cyclohexyl- N-ethylnicotinamide (CAS: 1016760-14-7) B->C N-Ethylcyclohexanamine Et3N, DCM, 0°C to RT

Figure 1: Two-step synthetic workflow for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Materials and Reagents

To ensure the integrity of the moisture-sensitive acyl chloride intermediate, all solvents must be strictly anhydrous, and glassware should be flame-dried prior to use[4].

Reagent / MaterialCAS NumberEquivalentsRole in Synthesis
2-Chloronicotinic Acid 2942-59-81.0 eqStarting Material
Oxalyl Chloride 79-37-81.5 eqChlorinating Agent
N,N-Dimethylformamide (DMF) 68-12-20.05 eqCatalyst
N-Ethylcyclohexanamine 5459-93-81.1 eqNucleophile[3]
Triethylamine (Et₃N) 121-44-82.0 eqAcid Scavenger / Base[4]
Dichloromethane (DCM) 75-09-210 VolAprotic Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

Causality & Mechanistic Insight: The conversion of the carboxylic acid to the acyl chloride is achieved using oxalyl chloride rather than thionyl chloride. Oxalyl chloride allows for milder reaction conditions and facilitates the easy removal of gaseous byproducts (CO, CO₂, and HCl), preventing the thermal degradation of the sensitive pyridine ring[4]. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which significantly accelerates the chlorination process[4].

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM (5 Vol).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise over 30 minutes. Self-Validation Check: Vigorous gas evolution should be observed immediately upon addition.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours until gas evolution completely ceases and the solution becomes homogenous[4].

  • Concentration: Concentrate the mixture under reduced pressure to remove the DCM and excess oxalyl chloride. The resulting crude 2-chloronicotinoyl chloride is a moisture-sensitive oil and must be used immediately in the next step without further purification[4].

Step 2: Amidation with N-Ethylcyclohexanamine

Causality & Mechanistic Insight: The amidation reaction is highly exothermic. Slow, dropwise addition of the acyl chloride at 0 °C is critical to prevent localized heating, which can lead to the formation of unwanted degradation byproducts[4]. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the HCl generated during the reaction. Without sufficient base, the N-ethylcyclohexanamine[3] would precipitate as an unreactive hydrochloride salt, drastically reducing the overall yield[4].

Procedure:

  • Amine Preparation: In a separate flame-dried flask, dissolve N-ethylcyclohexanamine (1.1 eq) and Et₃N (2.0 eq) in anhydrous DCM (5 Vol) under a nitrogen atmosphere.

  • Cooling: Cool the amine solution to 0 °C using an ice-water bath.

  • Coupling: Dissolve the crude 2-chloronicotinoyl chloride (from Step 1) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 45–60 minutes to maintain a low concentration of the acylating agent[4].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 4–6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the complete disappearance of the acyl chloride intermediate.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Troubleshooting and Optimization

Issue EncounteredProbable CauseOptimization Strategy
Low Yield / Incomplete Amidation Hydrolysis of the highly reactive acyl chloride intermediate[4].Ensure all glassware is strictly flame-dried. Use freshly distilled or sure-seal anhydrous DCM. Do not store the intermediate.
Formation of Dark Byproducts Exothermic degradation during the acyl chloride addition phase[4].Strictly control the addition rate (dropwise over 45-60 mins) and maintain the internal temperature at exactly 0 °C.
Emulsion During Workup Formation of stable biphasic emulsions due to the amide product.Filter the biphasic mixture through a thin pad of Celite, or add a small volume of saturated brine to break the emulsion.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): A molecular ion peak [M+H]+ is expected at approximately m/z 267.1 (Calculated for C₁₄H₁₉ClN₂O: 266.12).

  • FT-IR (ATR): Strong absorption bands expected at ~1630 cm⁻¹ (Amide C=O stretch) and the absence of a broad O-H stretch (indicating complete consumption of the starting carboxylic acid).

References

  • Title: 1016760-14-7_CAS号:1016760-14-7_2-Chloro-N-cyclohexyl-N-ethylnicotinamide Source: ChemSrc URL: [Link]

  • Title: N-Ethyl cyclohexylamine | C8H17N | CID 21609 Source: PubChem - NIH URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide as a Versatile Pharmaceutical Intermediate

Introduction: Strategic Value in Drug Discovery 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a bespoke chemical entity designed for strategic application in modern medicinal chemistry. As a derivative of nicotinamide (a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value in Drug Discovery

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a bespoke chemical entity designed for strategic application in modern medicinal chemistry. As a derivative of nicotinamide (a form of vitamin B3), it belongs to a class of compounds with profound biological significance. Nicotinamide is the metabolic precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular metabolism, energy production, and DNA repair.[1][2]

The true value of this intermediate lies in its trifunctional architecture:

  • The Nicotinamide Core: Provides a well-validated scaffold known to interact with a multitude of biological targets, including kinases and metabolic enzymes.[3][4]

  • The 2-Chloro Substituent: This is not merely a passive feature; it is an activated position on the pyridine ring, primed for a variety of downstream chemical modifications. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[5][6]

  • The N,N-Disubstituted Amide: The presence of both cyclohexyl and ethyl groups on the amide nitrogen significantly increases the molecule's lipophilicity. This is a critical design element that can enhance membrane permeability, improve solubility in non-polar environments, and facilitate specific hydrophobic interactions with protein targets.[6]

This guide provides detailed protocols for the synthesis and application of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, offering researchers a robust platform for the development of novel therapeutics.

Physicochemical Properties & Safety Data

Proper characterization and safe handling are paramount. The following data provides a summary of the key properties and inferred safety classifications based on structurally related compounds.[7][8]

PropertyValueSource / Method
IUPAC Name 2-chloro-N-cyclohexyl-N-ethylpyridine-3-carboxamide---
Molecular Formula C₁₄H₁₉ClN₂OCalculated
Molecular Weight 266.77 g/mol Calculated
CAS Number Not broadly available; derivative class---
Appearance Expected to be an off-white to pale yellow solidAnalogy
Inferred GHS Hazard H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationInferred from[7]

Safety Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Core Synthetic Protocols & Methodologies

The synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is most efficiently achieved through a two-step process starting from commercially available 2-chloronicotinic acid. The overall workflow is designed for high yield and purity.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Derivatization (Applications) A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ cat. DMF, Anhydrous Solvent D 2-Chloro-N-cyclohexyl-N-ethylnicotinamide B->D C N-Cyclohexyl-N-ethylamine C->D E Diverse Library of Final Compounds D->E SNAr or Cross-Coupling at C2-Position

Caption: Overall synthetic workflow for the title compound and its subsequent use.

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride (Activated Intermediate)

Principle of the Method: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, facilitating a rapid and efficient reaction with the secondary amine in the subsequent step. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation, with oxalyl chloride often being preferred for its milder conditions and volatile byproducts.[9]

Materials:

  • 2-Chloronicotinic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle

Step-by-Step Protocol:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 2-chloronicotinic acid (1.0 eq).

  • Add anhydrous DCM (or toluene) to create a slurry (approx. 5-10 mL per gram of acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred slurry. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • Add one drop of catalytic DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chloronicotinoyl chloride is typically a yellow oil or solid and is used immediately in the next step without further purification.[9]

Protocol 2: Synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Principle of the Method: This step involves a nucleophilic acyl substitution where the nitrogen of N-cyclohexyl-N-ethylamine attacks the electrophilic carbonyl carbon of the 2-chloronicotinoyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Crude 2-chloronicotinoyl chloride (from Protocol 1)

  • N-cyclohexyl-N-ethylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve the crude 2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve N-cyclohexyl-N-ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Quality Control and Structural Verification

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step before its use in downstream applications.

Analytical TechniquePurposeExpected Observations
TLC Reaction monitoring & fraction analysisA single spot with a distinct Rf value under UV light after purification.
HPLC/UPLC Quantitative purity assessmentA major peak with >95% purity by area under the curve.
¹H NMR Structural elucidationResonances corresponding to the pyridine ring protons, and characteristic signals for the cyclohexyl and ethyl groups.
¹³C NMR Structural confirmationSignals for all unique carbon atoms, including the carbonyl carbon and the chlorinated carbon on the pyridine ring.
Mass Spectrometry Molecular weight verificationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Applications in Medicinal Chemistry: Downstream Reactions

The strategic utility of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide stems from the reactivity of its C2-chloro group, which serves as a versatile anchor point for building molecular complexity.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, activates the C2 position for substitution by a wide range of nucleophiles. This reaction is a cornerstone for creating libraries of analogues.

Principle: Nucleophiles such as amines, thiols, or alkoxides can displace the chloride ion. The reaction is often facilitated by heat or, in some cases, by copper catalysis for less reactive nucleophiles like phenols.[5] This allows for the introduction of new functional groups that can modulate biological activity, selectivity, and pharmacokinetic properties.

G cluster_0 SNAr Reaction start 2-Chloro-N-cyclohexyl- N-ethylnicotinamide end Derivatized Product (C2-Substituted) start->end Base, Heat (or Cu catalyst) NuH Nucleophile (R-NH₂, R-OH, R-SH)

Caption: General scheme for SNAr derivatization at the C2 position.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon or carbon-nitrogen bonds, modern cross-coupling reactions are indispensable.

Principle: The C2-Cl bond can participate in reactions like Suzuki coupling (with boronic acids/esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These methods provide access to a vast chemical space that is often inaccessible through classical methods, enabling the synthesis of highly complex and novel molecular architectures.

Potential Therapeutic Targets and Biological Context

The nicotinamide scaffold is a "privileged structure" in drug discovery. Derivatives have been successfully developed as inhibitors for a range of important protein targets.

  • Kinase Inhibition: Many nicotinamide-based molecules have been designed as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in anti-angiogenic cancer therapy.[3][4]

  • Metabolic Enzyme Inhibition: The nicotinamide core can be exploited to target metabolic pathways critical for cancer cell survival. For example, some derivatives act as prodrugs that, once metabolized via the NAD+ salvage pathway, form toxic NAD analogues that inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH).[10]

  • Epigenetic Modulation: Nicotinamide derivatives have also been investigated as inhibitors of enzymes involved in epigenetic regulation, such as the DNA demethylase ALKBH2, which is implicated in glioblastoma.[11]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Transcription Factor Activation Drug Drug Derived from Intermediate Drug->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a potential target for derived drugs.

Conclusion

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is more than a simple chemical; it is a strategically designed platform for innovation in pharmaceutical research. Its robust synthesis, combined with the versatile reactivity of the 2-chloro position and the influential physicochemical properties imparted by the N,N-disubstituted amide, makes it an exceptionally valuable intermediate. By leveraging the protocols and applications outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics targeting a wide array of diseases.

References

  • Reactions of N-substituted-2-chloronicotinamide and o-halogenated phenols under copper-catalyzed basic conditions - ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - MDPI. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. [Link]

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement | Request PDF - ResearchGate. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. [Link]

  • 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570 - PubChem - NIH. [Link]

  • ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE. [Link]

  • CAS N/A | 2-Chloro-N-cyclohexylnicotinamide - Alchem.Pharmtech. [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. [Link]

  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - Oriental Journal of Chemistry. [Link]

  • 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem - NIH. [Link]

  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - MDPI. [Link]

Sources

Method

Application Note: Step-by-Step Amidation of 2-Chloronicotinic Acid with N-Ethylcyclohexylamine

Executive Summary & Mechanistic Insights The synthesis of 2-chloro-N-cyclohexyl-N-ethylnicotinamide via the amidation of 2-chloronicotinic acid is a critical transformation in the development of complex agrochemicals and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The synthesis of 2-chloro-N-cyclohexyl-N-ethylnicotinamide via the amidation of 2-chloronicotinic acid is a critical transformation in the development of complex agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs)[1]. However, this transformation presents a classic chemoselectivity challenge. The 2-chloronicotinic acid scaffold possesses dual reactive sites: a carboxylic acid that requires activation for amidation, and an ortho-chloro substituted pyridine ring that is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

As an Application Scientist, selecting the correct activation strategy and reaction conditions is paramount. While N-ethylcyclohexylamine is a bulky secondary amine—which sterically disfavors the SNAr pathway—its bulk also significantly reduces its nucleophilicity toward the carbonyl carbon. Therefore, weak coupling reagents (e.g., EDC/HOBt) often stall, leading to incomplete conversion.

The Causality of the Acid Chloride Route: To overcome the steric hindrance of N-ethylcyclohexylamine, the carboxylic acid must be converted into a highly electrophilic intermediate. Using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) generates 2-chloronicotinoyl chloride [2]. This highly reactive acyl chloride kinetically drives the amidation forward at low temperatures (0 °C). By maintaining strict temperature control and utilizing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) [3], the desired amide is trapped before the thermodynamic SNAr byproduct can accumulate.

Reaction Workflow

G A 2-Chloronicotinic Acid (Starting Material) B Activation (Oxalyl Chloride, cat. DMF) A->B Step 1: 0 °C to RT Anhydrous DCM C 2-Chloronicotinoyl Chloride (Reactive Intermediate) B->C -CO2, -CO, -HCl D Amidation (N-Ethylcyclohexylamine, DIPEA) C->D Step 2: 0 °C to RT Strict Temperature Control F SNAr Byproduct (Impurity) C->F Excess Amine / High Temp (Side Reaction) E 2-Chloro-N-cyclohexyl- N-ethylnicotinamide (Target Product) D->E Desired Pathway (High Yield)

Reaction workflow for the amidation of 2-chloronicotinic acid highlighting the desired pathway.

Quantitative Data & Optimization

To ensure a self-validating and scalable protocol, the stoichiometry must be tightly controlled. Excess amine or base can trigger the SNAr cascade.

Table 1: Stoichiometric Parameters for Scalable Acid Chloride Route

ReagentMW ( g/mol )EquivalentsFunction
2-Chloronicotinic Acid157.551.00Substrate
Oxalyl Chloride126.931.50Activating Agent
DMF (Anhydrous)73.090.05Vilsmeier-Haack Catalyst
N-Ethylcyclohexylamine127.231.10Nucleophile
DIPEA129.242.50Acid Scavenger
Dichloromethane (DCM)84.9310 VolAprotic Solvent

Table 2: Optimization of Reaction Conditions & Impurity Profiling

Temperature ProfileBase UsedYield (%)SNAr Impurity (%)Causality & Observations
0 °C to RT DIPEA (2.5 eq) >85% <2% Optimal. DIPEA is non-nucleophilic; low temp controls reactivity.
RT (No cooling)DIPEA (2.5 eq)65%15%Exothermic amidation leads to localized heating, promoting SNAr.
0 °C to RTEt₃N (2.5 eq)75%5%Et₃N is slightly more nucleophilic and less sterically hindered than DIPEA.
Reflux (40 °C)K₂CO₃ (Aq)<30%>50%High thermal energy overcomes steric bulk, driving SNAr substitution.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process checks to ensure intermediate stability and product fidelity.

Step 1: Activation (Formation of 2-Chloronicotinoyl Chloride)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Substrate Loading: Charge the flask with 2-chloronicotinic acid (10.0 g, 63.5 mmol, 1.0 eq) and anhydrous DCM (100 mL). The suspension will remain heterogeneous.

  • Catalysis: Add anhydrous DMF (0.25 mL, 3.17 mmol, 0.05 eq).

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (8.15 mL, 95.2 mmol, 1.5 eq) dropwise over 30 minutes.

    • Causality Note: Dropwise addition controls the evolution of CO₂ and CO gases, preventing violent effervescence and maintaining the thermal baseline.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will become homogeneous, indicating the complete consumption of the carboxylic acid.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester ( [M+H]+=172.0 ) and the absence of starting material ( [M+H]+=158.0 ) confirms complete activation.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. Re-dissolve the resulting crude oil in fresh anhydrous DCM (50 mL) to prepare for Step 2.

Step 2: Amidation with N-Ethylcyclohexylamine
  • Amine Preparation: In a separate, flame-dried 500 mL flask, dissolve N-ethylcyclohexylamine (8.89 g, 69.8 mmol, 1.1 eq) and DIPEA (20.5 g, 158.7 mmol, 2.5 eq) in anhydrous DCM (100 mL). Cool this solution strictly to 0 °C.

  • Coupling: Transfer the 2-chloronicotinoyl chloride solution to a dropping funnel and add it dropwise to the amine solution over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: The highly exothermic nature of acyl chloride amidation can cause localized temperature spikes. If the temperature exceeds 10 °C, the kinetic barrier for the SNAr reaction is breached, leading to the displacement of the 2-chloro group.

  • Completion: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The amine should be fully consumed, and a new UV-active spot (product) should appear. LC-MS will confirm the target mass ( [M+H]+=267.1 ).

Step 3: Workup and Purification
  • Quenching: Quench the reaction mixture by adding 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize any residual acid.

  • Extraction: Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1.0 M aqueous HCl (100 mL) to remove excess amine and DIPEA, followed by brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. If analytical purity is required, purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

References

  • Structure-Oriented Engineering of Amidase: Modification of Twisted Access Tunnel for Efficient Synthesis of 2-Chloronicotinic Acid. ACS Catalysis.[Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Advances.[Link]

Application

Application Notes and Protocols: Catalytic Cross-Coupling Reactions with 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in Modern Synthesis 2-Chloro-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in Modern Synthesis

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a tailored substrate of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a chlorine atom at the 2-position of the pyridine ring provides a versatile handle for a variety of synthetic transformations. This position is activated towards substitution due to the electron-withdrawing nature of the adjacent ring nitrogen and the amide carbonyl group.[1] This activation makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Such modifications are crucial for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs. The N,N-disubstituted amide functionality, featuring both cyclohexyl and ethyl groups, can influence the molecule's solubility, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents.

This guide provides detailed application notes and protocols for three key catalytic cross-coupling reactions with 2-Chloro-N-cyclohexyl-N-ethylnicotinamide: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to empower researchers to optimize these transformations for their specific needs.

I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex.[2] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds, which are common motifs in pharmaceuticals.[3]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, ligand, and base is critical for an efficient reaction. For an electron-rich and potentially sterically hindered substrate like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, a bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition and reductive elimination steps.[4] The base plays a crucial role in the transmetalation step, activating the organoboron species.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(L_n) Oxidative Addition Complex A->C Ar-X B->C D Transmetalation (R-B(OR')_2) E Ar-Pd(II)-R(L_n) Transmetalation Complex C->E R-B(OR')_2 Base D->E E->A F Reductive Elimination G Ar-R Product E->G F->A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide with Phenylboronic Acid

Materials:

  • 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the Schlenk flask to achieve a concentration of 0.1 M with respect to the starting material. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Place the reaction flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄A strong base that is effective in promoting transmetalation and is generally well-tolerated by many functional groups.
Solvent 1,4-DioxaneA common aprotic solvent for Suzuki couplings with a sufficiently high boiling point.
Temperature 100 °CElevated temperature is often required to drive the reaction to completion, especially with less reactive chloro-pyridines.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds, as it overcomes many of the limitations of traditional methods for C-N bond formation.[6][7]

Scientific Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often providing the best results.[9] The base is critical for the deprotonation of the amine, forming the active nucleophile.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Reactant Weighing (Substrate, Amine, Base) C Inert Atmosphere Setup (N2 or Ar Purge) A->C B Catalyst & Ligand Pre-mixing D Solvent & Catalyst Addition B->D C->D E Reaction Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide with Morpholine

Materials:

  • 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.

  • Catalyst and Reactant Addition: To the same flask, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 equiv).

  • Inert Atmosphere: Seal the flask and remove it from the glovebox (if used).

  • Solvent and Amine Addition: Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the starting material, followed by the addition of morpholine (1.2 equiv) via syringe.

  • Reaction: Place the reaction flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) precatalyst.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that is highly effective for C-N bond formation with challenging substrates.
Base NaOtBuA strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.
Solvent TolueneA common aprotic solvent with a suitable boiling point for this transformation.
Temperature 110 °CHigher temperatures are often necessary to achieve reasonable reaction rates.

III. Sonogashira Coupling: Synthesis of Alkynylated Nicotinamides

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] The resulting alkynylated products are valuable intermediates in organic synthesis and can be found in various biologically active molecules.

Scientific Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[11]

Diagram: Interconnected Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition Pd0->Pd_add ArPdX Ar-Pd(II)-X(L_n) Pd_add->ArPdX Pd_trans Transmetalation ArPdX->Pd_trans ArPdAlk Ar-Pd(II)-C≡CR(L_n) Pd_trans->ArPdAlk Pd_red Reductive Elimination ArPdAlk->Pd_red Product Ar-C≡CR ArPdAlk->Product Pd_red->Pd0 CuX Cu(I)X Cu_alk Alkyne Activation CuX->Cu_alk CuAlk Cu(I)-C≡CR Cu_alk->CuAlk CuAlk->Pd_trans CuAlk->CuX

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide with Phenylacetylene

Materials:

  • 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (in a 2:1 ratio) to achieve a concentration of 0.1 M with respect to the starting material. Then, add phenylacetylene (1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂A stable and commonly used Pd(II) precatalyst for Sonogashira couplings.
Copper Co-catalyst CuIThe standard copper source for activating the terminal alkyne.
Base/Solvent TriethylamineActs as both a base and a solvent, facilitating the formation of the copper acetylide and neutralizing the generated HCl.
Co-Solvent THFUsed to improve the solubility of the reactants.
Temperature Room Temperature to 60 °CThe reaction often proceeds at room temperature, but gentle heating can increase the rate.

Conclusion

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and robust methods for the derivatization of the 2-position of the nicotinamide core. By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this substrate to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4712-4724. Available from: [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Pd(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 44(27), 4046-4048. Available from: [Link]

  • LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]

  • Reichle, V. F., & Reichle, M. A. (2016). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society, 138(49), 16131-16134. Available from: [Link]

  • Chemie-Azubi. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. (2023). Available from: [Link]

  • Wikipedia. Sonogashira coupling. (2023). Available from: [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (pp. 119-122). Atlantis Press. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9182570, 2-chloro-N-ethylnicotinamide. Retrieved March 21, 2026 from [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Gholinejad, M., & Carmen, N. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 9(58), 33737-33754. Available from: [Link]

  • Nolan, S. P., & Cazin, C. S. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-27). Springer, Dordrecht. Available from: [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Jiangxi Science & Technology Normal University. Available from: [Link]

  • LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • Olsen, J. A., & Scola, P. M. (2017). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 94(10), 1533-1537. Available from: [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014). Available from: [Link]

  • Li, G., Zhou, T., Poater, A., Cavallo, L., Nolan, S. P., & Szostak, M. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C (O) Cleavage Mediated by Air-and Moisture-Stable [Pd (NHC)(allyl) Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(1), 123-131. Available from: [Link]

  • Mondal, S., & Glorius, F. (2025). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Journal of the American Chemical Society, 147(2), 1163-1172. Available from: [Link]

  • Wikipedia. Suzuki reaction. (2023). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • You, T., & Li, J. (2022). Ni (cod)(duroquinone)-Catalyzed CN Cross-Coupling for the Synthesis of N, N-Diarylsulfonamides. Organic letters, 24(36), 6642-6646. Available from: [Link]

  • Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6-or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. Available from: [Link]

  • Li, Y., et al. (2021). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Cell Chemical Biology, 28(8), 1143-1155. Available from: [Link]

Sources

Method

Application Note: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide as a Privileged Scaffold in Agrochemical Synthesis

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists Executive Summary & Strategic Position In contemporary agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Strategic Position

In contemporary agrochemical discovery, the nicotinamide core is a ubiquitous pharmacophore, serving as the structural foundation for numerous commercial herbicides (e.g., nicosulfuron, diflufenican) and fungicides (e.g., boscalid). Within this chemical space, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7) has emerged as a highly versatile, privileged building block.

The strategic value of this compound lies in its dual-functional nature:

  • The 2-Chloro Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effect of the carboxamide group, highly activates the 2-chloro position. This allows it to act as an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) and as a substrate for palladium-catalyzed cross-coupling reactions .

  • The N-cyclohexyl-N-ethyl Amide Moiety: This bulky, dialkyl-substituted amide dramatically modulates the lipophilicity (logP) of the molecule. In plant physiology, this specific steric bulk enhances cuticular penetration while providing significant steric shielding against enzymatic hydrolysis by plant amidases, ensuring longer systemic half-lives within the xylem and phloem .

Mechanistic Rationale & Derivatization Workflow

To develop novel crop protection agents, researchers typically derivatize the 2-chloro position to synthesize libraries of active compounds, such as N-(arylmethoxy)-2-chloronicotinamides, which exhibit potent herbicidal activity against monocotyledonous weeds like Agrostis stolonifera and Lemna paucicostata.

The diagram below illustrates the logical workflow for deploying this scaffold in an agrochemical discovery program.

G A 2-Chloro-N-cyclohexyl- N-ethylnicotinamide B SNAr Reaction (Nucleophilic Attack) A->B Amines/Alkoxides Base, Heat C Pd-Catalyzed Cross-Coupling A->C Aryl Boronic Acids Pd Catalyst D Herbicidal Candidates (e.g., PSII Inhibitors) B->D Weed Screening E Fungicidal Candidates (e.g., SDHI Analogs) C->E Pathogen Screening

Derivatization workflow of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide for agrochemical discovery.

Quantitative Data: Reaction Optimization

The efficiency of derivatizing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide heavily depends on the reaction microenvironment. Table 1 summarizes the optimization of the SNAr amination step, demonstrating the critical interplay between solvent dielectric constant and base solubility.

Table 1: Optimization of SNAr Amination with 4-Fluoroaniline

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFK₂CO₃652415Poor stabilization of the Meisenheimer complex.
2DMFK₂CO₃1001282High dielectric constant accelerates nucleophilic attack.
3DMFCs₂CO₃100891 Enhanced base solubility; optimal transition state stabilization.
4DMSONaH100664Strong base causes partial degradation of the amide linkage.

Data Interpretation: Shifting from THF to a polar aprotic solvent (DMF) and utilizing the more soluble cesium carbonate (Cs₂CO₃) drastically improves the yield. Cs₂CO₃ provides the "cesium effect," enhancing the nucleophilicity of the aniline without the destructive deprotonation risks associated with NaH .

Standardized Experimental Protocols

As a self-validating system, the following protocols integrate built-in analytical checkpoints to ensure reaction fidelity and prevent the propagation of failed intermediates into expensive biological screening assays.

Protocol A: Synthesis of Herbicidal Candidates via SNAr

Objective: Displace the 2-chloro group with an arylamine to generate a 2-(arylamino)nicotinamide derivative.

Causality behind experimental choices: Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy of the rate-determining step. Cs₂CO₃ is selected over stronger bases to prevent unwanted degradation of the sterically hindered amide linkage.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 eq, 5.0 mmol), the target arylamine (e.g., 4-fluoroaniline, 1.2 eq, 6.0 mmol), and anhydrous Cs₂CO₃ (2.0 eq, 10.0 mmol).

  • Solvent Addition: Inject 15 mL of anhydrous DMF into the flask under a positive pressure of argon to prevent oxidative side reactions.

  • Thermal Activation: Stir the suspension vigorously and heat to 100 °C using a precisely controlled oil bath for 8 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The starting material typically presents an Rf​ of 0.65. The reaction is deemed complete when this spot disappears and a more polar product spot ( Rf​≈0.35 ) emerges, visually validating nucleophilic incorporation.

  • Workup: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to thoroughly remove residual DMF.

  • Self-Validating Checkpoint (LC-MS): Analyze the crude product via LC-MS. The successful displacement is confirmed by the disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom ( 35 Cl/ 37 Cl) and the appearance of the new [M+H]+ mass corresponding to the aminated product.

Protocol B: Synthesis of Fungicidal Candidates via Suzuki-Miyaura Coupling

Objective: Expand the pharmacophore by coupling an aryl group at the 2-position.

Causality behind experimental choices: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand provides a large bite angle, which forces the palladium center into an optimal geometry to facilitate the challenging reductive elimination step when coupling sterically hindered ortho-substituted pyridines. A biphasic solvent system (1,4-Dioxane/Water 4:1) ensures the solubility of both the highly lipophilic organic substrates and the inorganic base (Na₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 eq, 2.0 mmol), the target arylboronic acid (1.5 eq, 3.0 mmol), and Na₂CO₃ (3.0 eq, 6.0 mmol).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise poison the active Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol) rapidly under a stream of argon.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Self-Validating Checkpoint (Visual & GC-MS): The success of the oxidative addition step is visually indicated by the reaction mixture transitioning from a reddish-orange (Pd(II) precatalyst) to a dark brown solution (active Pd(0) species). Post-reaction, analyze the organic layer via GC-MS; the presence of the molecular ion peak [M]+ corresponding to the biaryl product, alongside the complete absence of the starting chloride peak, validates the coupling.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Application

Application Note: Preparation of Kinase Inhibitors using 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic adenosine triphosphate (ATP) and bind to the highly conserved kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic adenosine triphosphate (ATP) and bind to the highly conserved kinase hinge region. The 2-aminopyridine motif is a classic "hinge binder," capable of forming crucial bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge (e.g., Met674 and Pro672 in TAM receptors)[1]. Furthermore, these motifs often establish π–π interactions that stabilize the P-loop structure of various kinases, driving kinome selectivity[2].

To construct these advanced inhibitors, 2-chloronicotinamides—specifically 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7) [3]—serve as highly versatile electrophilic building blocks. The strategic placement of the bulky N-cyclohexyl-N-ethyl amide group is not arbitrary; it provides significant steric bulk and lipophilicity. During target engagement, this functional group directs the molecule toward the solvent-exposed region or the lipophilic specificity pocket (such as the DFG loop), which enhances both isoform selectivity and cellular membrane permeability[1].

The 2-chloro substituent on the electron-deficient pyridine ring is highly activated toward nucleophilic attack. This allows for divergent library synthesis through two primary pathways:

  • Buchwald-Hartwig Amination : Utilized for weakly nucleophilic anilines.

  • Nucleophilic Aromatic Substitution (SNAr) : Utilized for highly nucleophilic aliphatic amines[4].

SynthWorkflow Start 2-Chloro-N-cyclohexyl- N-ethylnicotinamide Path1 Buchwald-Hartwig Amination (Anilines) Start->Path1 Pd2(dba)3, Ligand Base, Heat Path2 Microwave SNAr (Aliphatic Amines) Start->Path2 DIPEA, NMP Microwave Prod1 2-Arylamino Kinase Inhibitor Path1->Prod1 Prod2 2-Alkylamino Kinase Inhibitor Path2->Prod2

Synthetic workflow for divergent 2-amination of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Experimental Workflows & Protocols

As a self-validating system, the following protocols are designed with built-in mechanistic safeguards to ensure high yields and prevent common side reactions (e.g., premature dehalogenation or amide hydrolysis).

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide with weakly nucleophilic aniline derivatives.

  • Reagents: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 eq), Aniline derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), Anhydrous 1,4-Dioxane.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube, combine the nicotinamide electrophile, aniline, Pd2(dba)3, Xantphos, and Cs2CO3.

      • Causality: Cs2CO3 is selected as a mild, bulky base that effectively deprotonates the coordinating amine without hydrolyzing the sensitive C3-carboxamide group[5].

    • Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 10 minutes.

      • Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

    • Reaction: Seal the tube and heat to 100°C for 12-16 hours. Monitor reaction completion via LC-MS.

      • Causality: The large bite angle of the Xantphos ligand forces the palladium center into a geometry that accelerates the difficult reductive elimination step, preventing the formation of dehalogenated byproducts[5].

    • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Silica, EtOAc/Hexanes).

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide with highly nucleophilic aliphatic amines.

  • Reagents: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (1.0 eq), Aliphatic amine (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), N-Methyl-2-pyrrolidone (NMP).

  • Step-by-Step Methodology:

    • Preparation: In a heavy-walled microwave vial, dissolve the nicotinamide electrophile and the aliphatic amine in NMP. Add DIPEA.

      • Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Its steric hindrance prevents it from acting as a competing nucleophile[4].

    • Irradiation: Seal the vial and subject to microwave irradiation at 150°C for 30 minutes.

      • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the SNAr Meisenheimer complex formation much faster than conventional thermal heating, reducing degradation[4].

    • Workup: Dilute the reaction mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x).

      • Causality: The LiCl wash is critical for effectively partitioning the high-boiling NMP solvent into the aqueous phase. Dry the organic layer over Na2SO4, concentrate, and purify via preparative HPLC.

Data Presentation: Comparative Yields & Kinase Inhibition

The choice of nucleophile directly impacts both the synthetic efficiency and the resulting biological activity of the kinase inhibitor. The table below summarizes the expected outcomes when functionalizing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

EntryNucleophile TypeReaction MethodCatalyst / BaseAvg. Yield (%)Target Kinase IC50 Trend
1 Substituted AnilineBuchwald-HartwigPd2(dba)3 / Cs2CO375 - 85%High Potency (Optimal Hinge Binder)
2 Cyclic Aliphatic AmineMicrowave SNArNone / DIPEA80 - 95%Moderate Potency
3 Primary Alkyl AmineMicrowave SNArNone / DIPEA70 - 80%Low Potency (Loss of π–π interactions)

Biological Application: Targeting RTK Survival Pathways

Once synthesized, these 2-aminopyridine derivatives act as potent Type I or Type 1.5 kinase inhibitors. By occupying the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as MerTK or Axl, they block downstream phosphorylation events, effectively shutting down tumor cell survival and proliferation pathways[1].

Pathway Ligand Growth Factors (e.g., Gas6) Receptor Receptor Tyrosine Kinase (e.g., MerTK/Axl) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Cell Survival & Proliferation PI3K->Outcome MAPK->Outcome

Mechanism of action for 2-aminopyridine inhibitors blocking RTK-mediated survival pathways.

References

  • CAS#:1016760-14-7 | 2-Chloro-N-cyclohexyl-N-ethylnicotinamide Source: Chemsrc URL
  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
  • 2-Chloronicotinic Acid | High-Purity Reagent Source: Benchchem URL
  • A General and Efficient 2-Amination of Pyridines and Quinolines Source: ResearchGate URL

Sources

Method

Application Note: Scalable Synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Subtitle: Overcoming Steric Hindrance in Amidation via Optimized Acid Chloride Activation Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Executive Summary & Context The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Steric Hindrance in Amidation via Optimized Acid Chloride Activation Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Executive Summary & Context

The compound 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a sterically hindered amide derivative of 2-chloronicotinic acid. Pyridine-based amides of this class are critical building blocks for various active pharmaceutical ingredients (APIs), including potent CXCR3 receptor antagonists[1].

During early-stage discovery, amidation is typically achieved using standard coupling reagents (e.g., HATU, EDC/HOBt). However, transitioning a hindered secondary amine (N-ethylcyclohexanamine) to a multi-gram or kilogram scale using these reagents presents severe limitations: poor atom economy, high reagent costs, and the generation of stubborn urea byproducts that necessitate silica gel chromatography.

This application note details a highly scalable, chromatography-free protocol utilizing acid chloride activation. Carboxylic acid activation as the corresponding acid chloride remains one of the most reliable and economically viable approaches in process chemistry for overcoming steric barriers[2].

Mechanistic Rationale & Route Selection

To design a self-validating and robust scale-up process, every reagent and solvent must be selected based on mechanistic causality and safety profiles.

  • Activation Strategy: We employ oxalyl chloride catalyzed by N,N-dimethylformamide (DMF). This generates a highly electrophilic Vilsmeier-Haack intermediate that converts 2-chloronicotinic acid to its acid chloride at mild temperatures (20 °C). This mild activation prevents the thermal degradation and potential dimerization of the electron-deficient pyridine ring, which is a known risk when using neat thionyl chloride at reflux.

  • Solvent Selection: Toluene is selected over dichloromethane (DCM). Toluene's higher boiling point (110 °C) provides a wider safety margin for managing the exothermic amidation step. Furthermore, toluene is immiscible with water, allowing the reaction mixture to transition directly into an aqueous workup without the need for an energy-intensive solvent swap.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as the acid scavenger. Its significant steric bulk renders it strictly non-nucleophilic, preventing competitive acylation and the formation of ketene-like intermediates that reduce overall yield.

  • Green Chemistry Alternative: While this protocol focuses on traditional organic solvent scale-up, modern alternatives for extreme E-factor reduction include the use of aqueous micellar conditions (e.g., TPGS-750-M), which enable chromatography-free scalable processes directly in water[3].

Mechanism N1 N1 N2 N2 N1->N2 N3 N3 N2->N3 N4 N4 N3->N4

Fig 1: Mechanistic pathway of Vilsmeier-Haack catalyzed acid chloride activation and amidation.

Process Safety & Equipment Setup

Scaling up acid chloride formation requires rigorous off-gas management. The reaction of oxalyl chloride with a carboxylic acid generates equimolar amounts of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

  • Ventilation: The reactor must be vented through a caustic scrubber (e.g., 10% NaOH solution) to neutralize HCl.

  • Exotherm Control: The addition of the acid chloride to the amine is highly exothermic. The protocol utilizes a reverse-addition strategy (adding the electrophile to the amine/base mixture) under active cooling to maintain the internal temperature below 10 °C.

Workflow A 2-Chloronicotinic Acid + Toluene B Activation Oxalyl Chloride, DMF cat. 20°C, 2h A->B C Degassing Remove CO, CO2, HCl B->C Off-gas to Scrubber D Amidation N-ethylcyclohexanamine DIPEA, 0-5°C, 3h C->D Acid Chloride E Aqueous Workup HCl & NaHCO3 washes D->E Quench F Crystallization Heptane/EtOAc E->F Organic Phase G Final API Intermediate (Target Amide) F->G Filtration

Fig 2: Process workflow for the scalable synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Step-by-Step Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system; do not proceed to subsequent steps until the In-Process Controls (IPC) confirm completion.

Stage 1: Acid Chloride Formation
  • Charge: To a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and a line to a caustic scrubber, charge 2-chloronicotinic acid (100.0 g, 0.635 mol) and anhydrous toluene (800 mL).

  • Catalyst Addition: Add DMF (2.3 g, 0.031 mol, 0.05 equiv). Stir to form a suspension and adjust the jacket temperature to cool the mixture to 10 °C.

  • Activation: Add oxalyl chloride (88.6 g, 0.698 mol, 1.1 equiv) dropwise via an addition funnel over 1 hour. Caution: Vigorous gas evolution will occur.

  • Maturation: Warm the reactor to 20 °C and stir for 2 hours. The suspension will gradually transition into a clear, pale-yellow solution as the acid chloride forms.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via HPLC. The presence of methyl 2-chloronicotinate confirms activation. Ensure starting material is <1%.

  • Degassing: Sparge the solution with nitrogen for 30 minutes to remove residual dissolved HCl, CO, and CO₂.

Stage 2: Amidation
  • Preparation of Amine Solution: In a separate 3.0 L jacketed reactor, charge N-ethylcyclohexanamine (84.8 g, 0.666 mol, 1.05 equiv), DIPEA (106.6 g, 0.825 mol, 1.3 equiv), and anhydrous toluene (200 mL). Cool the internal temperature to 0–5 °C.

  • Coupling: Transfer the acid chloride solution from Stage 1 to an addition funnel and add it dropwise to the amine solution over 2 hours. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, stir the mixture at 5 °C for 1 hour, then allow it to warm to 20 °C and stir for an additional 2 hours.

  • IPC 2 (Self-Validation): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC. The peak corresponding to the quenched acid chloride must be <1% relative to the product.

Stage 3: Workup and Isolation
  • Quench: Slowly add 500 mL of deionized water to the reactor to quench any unreacted acid chloride and dissolve the precipitated DIPEA·HCl salts. Stir for 15 minutes, then separate the phases. Retain the upper organic layer.

  • Acid Wash (Amine Removal): Wash the organic layer with 1N aqueous HCl (400 mL) to protonate and remove excess N-ethylcyclohexanamine and DIPEA.

  • Base Wash (Acid Removal): Wash the organic layer with 5% aqueous NaHCO₃ (400 mL) to remove any hydrolyzed 2-chloronicotinic acid.

  • Concentration & Crystallization: Concentrate the toluene solution under reduced pressure to approximately 300 mL. Heat to 60 °C and slowly add n-heptane (600 mL) until the solution becomes cloudy. Allow the mixture to cool slowly to 5 °C over 4 hours to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold n-heptane (2 x 100 mL), and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data Summary

The transition from discovery scale to pilot scale demonstrates significant improvements in environmental impact (E-Factor) and operational efficiency.

MetricDiscovery Scale (1 g)Pilot Scale (100 g)Rationale for Variance
Yield 78%92%Controlled dropwise addition and optimized mixing minimize bis-acylation and hydrolysis side reactions.
Purity (HPLC) 95.2%>99.5%Implementation of targeted acid/base washes and direct crystallization effectively replaces chromatography.
E-Factor >15012.4Elimination of silica gel chromatography and drastic reduction of solvent volumes per gram of product.
Reaction Time 12 h5 hSuperior activation kinetics utilizing the Vilsmeier-Haack intermediate compared to standard coupling reagents.

Sources

Application

Application Note: Advanced Formulation Strategies for the Delivery of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Executive Summary & Physicochemical Profiling 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CCEN) is a highly lipophilic, halogenated pyridine-3-carboxamide derivative. Characterized by its bulky hydrophobic substituents (c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CCEN) is a highly lipophilic, halogenated pyridine-3-carboxamide derivative. Characterized by its bulky hydrophobic substituents (cyclohexyl and ethyl groups) and a stable crystalline lattice, CCEN exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high membrane permeability but exceptionally poor aqueous solubility.

For drug development professionals and formulation scientists, delivering such molecules presents a dual challenge: overcoming the dissolution rate-limited absorption in the gastrointestinal (GI) tract and mitigating potential hepatic first-pass metabolism. This application note details two distinct, field-proven formulation architectures to enhance the bioavailability of CCEN: Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME).

By detailing the causality behind excipient selection and processing parameters, this guide provides a self-validating framework for translating lipophilic nicotinamide derivatives from pre-clinical discovery to scalable solid oral dosage forms.

Mechanistic Formulation Rationale

Why Nanostructured Lipid Carriers (NLCs)?

Traditional Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage because the solid lipids form a perfect crystalline lattice over time. NLCs resolve this by blending solid lipids with spatially incompatible liquid lipids (oils). This creates a highly imperfect matrix, providing ample spatial voids to accommodate the bulky cyclohexyl moiety of CCEN, thereby preventing drug leakage and enhancing loading capacity[1]. Furthermore, oral administration of NLCs stimulates the secretion of bile salts and promotes the formation of mixed micelles, facilitating intestinal lymphatic transport which effectively bypasses hepatic first-pass metabolism[1].

Why Amorphous Solid Dispersions (ASDs)?

ASDs disrupt the crystalline lattice energy barrier of CCEN entirely. By applying thermal and mechanical shear via Hot Melt Extrusion (HME), the crystalline API is dissolved at a molecular level within a thermoplastic polymer matrix[2]. The polymer serves a dual purpose: it raises the glass transition temperature ( Tg​ ) of the system to prevent recrystallization, and its functional groups form hydrogen bonds with the amide carbonyl of CCEN, stabilizing the high-energy amorphous state. Upon ingestion, this system generates a highly supersaturated solution in the GI tract, driving a rapid concentration gradient across the enterocyte membrane[3].

FormulationWorkflow cluster_NLC Pathway A: Nanostructured Lipid Carriers (NLC) cluster_ASD Pathway B: Amorphous Solid Dispersion (ASD) API 2-Chloro-N-cyclohexyl- N-ethylnicotinamide (CCEN) [Highly Crystalline, Lipophilic] Lipids Solid + Liquid Lipids (Precirol ATO 5 + Miglyol 812) API->Lipids Lipid Solubilization Polymer Thermoplastic Polymer (Kollidon VA 64) API->Polymer Polymer Blending HPH Hot High-Pressure Homogenization (500 bar) Lipids->HPH NLC_Product NLC Dispersion (Imperfect Matrix, Size < 150 nm) HPH->NLC_Product HME Hot Melt Extrusion (Thermal & Mechanical Shear) Polymer->HME ASD_Product Milled ASD Powder (Molecularly Dispersed, Amorphous) HME->ASD_Product

Fig 1: Formulation workflow and mechanistic pathways for CCEN delivery via NLCs and ASDs.

Experimental Protocols

Protocol A: Preparation of CCEN-Loaded NLCs via Hot High-Pressure Homogenization

Objective: To produce a stable lipid nanocarrier system utilizing an imperfect lipid matrix to maximize CCEN encapsulation.

Materials:

  • Active: CCEN (5% w/w of total lipid phase)

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate) - Chosen for its low melting point (50-60°C) and complex glyceride mixture.

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides) - Acts as the lattice-disrupting agent.

  • Surfactants: Poloxamer 188 (2% w/v) and Tween 80 (1% w/v) in Milli-Q water.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh Precirol ATO 5 (70% of lipid matrix) and Miglyol 812 (30% of lipid matrix). Heat the mixture in a water bath to 75°C (approximately 15°C above the melting point of the solid lipid).

  • API Incorporation: Add CCEN to the molten lipid phase. Stir continuously at 500 RPM using a magnetic stirrer until the API is completely solubilized, forming a clear, homogenous lipid melt.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and Tween 80 in Milli-Q water. Heat this aqueous surfactant solution to 75°C to ensure temperature parity with the lipid phase (preventing premature lipid crystallization).

  • Pre-Emulsification: Disperse the hot lipid phase dropwise into the hot aqueous phase under high-speed shear mixing (Ultra-Turrax T25) at 10,000 RPM for 3 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Transfer the pre-emulsion immediately to a pre-heated high-pressure homogenizer (e.g., GEA Niro Soavi). Process for 3 cycles at 500 bar. Causality note: 3 cycles at 500 bar provides optimal energy input; excessive cycles can lead to particle coalescence due to high kinetic energy.

  • Cooling & Solidification: Cool the resulting nanoemulsion rapidly in an ice bath (4°C) for 30 minutes to solidify the lipid droplets into NLCs.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS). The protocol is successful if the Z-average diameter is < 150 nm and the Polydispersity Index (PDI) is < 0.2.

Protocol B: Preparation of CCEN-Loaded ASDs via Hot Melt Extrusion

Objective: To convert crystalline CCEN into a stable amorphous state within a polymeric matrix to drive GI supersaturation.

Materials:

  • Active: CCEN (20% w/w)

  • Polymer Matrix: Copovidone (Kollidon® VA 64) - Selected due to its excellent thermoplasticity, suitable Tg​ (101°C), and amphiphilic nature which aids in downstream dissolution[4].

Step-by-Step Methodology:

  • Powder Blending: Sieve CCEN and Kollidon VA 64 through a 40-mesh screen to ensure uniform particle size. Transfer to a V-blender and mix at 25 RPM for 15 minutes to achieve a homogenous physical mixture.

  • Extruder Preparation: Utilize a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11). Configure the screw profile with two kneading zones to provide sufficient mechanical shear for molecular mixing without causing polymer degradation.

  • Temperature Profiling: Set the barrel temperature zones. Causality note: The processing temperature must be above the Tg​ of the polymer and near the melting point of the API to ensure complete amorphization, but below degradation thresholds[4].

    • Zone 1 (Feeding): 80°C

    • Zone 2-3 (Mixing): 120°C

    • Zone 4-6 (Kneading/Melting): 150°C

    • Die: 155°C

  • Extrusion: Feed the physical mixture at a constant rate of 2.0 g/min using a gravimetric feeder. Set the screw speed to 100 RPM. Collect the transparent, amber extrudate emerging from the die.

  • Downstream Processing: Allow the extrudate to cool to room temperature on a chill roll. Mill the brittle extrudate using a hammer mill and sieve through a 60-mesh screen to obtain the final ASD powder.

  • Self-Validation Step: Perform Modulated Differential Scanning Calorimetry (mDSC). The protocol is successful if the thermogram exhibits a single, unified Tg​ (between that of the pure API and polymer) and a complete absence of the CCEN crystalline melting endotherm.

In Vivo Absorption Pathways

The physiological fate of the formulation dictates its ultimate bioavailability. While ASDs rely on supersaturation and portal vein transport, NLCs actively exploit the intestinal lymphatic system.

AbsorptionPathway Oral Oral Administration GI Gastrointestinal Tract (Lumen) Oral->GI NLC_Abs NLC: Mixed Micelle & Chylomicron Formation GI->NLC_Abs Lipolysis & Bile Salts ASD_Abs ASD: Supersaturated API Solution GI->ASD_Abs Rapid Dissolution Lymph Intestinal Lymphatic System NLC_Abs->Lymph Bypasses Liver Portal Portal Vein (Hepatic First-Pass) ASD_Abs->Portal Susceptible to CYP450 Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic Portal->Systemic Surviving Fraction

Fig 2: Divergent in vivo absorption pathways of NLCs (lymphatic) vs. ASDs (portal vein).

Analytical Characterization & Data Presentation

To establish the trustworthiness of the formulations, critical quality attributes (CQAs) must be rigorously quantified. The table below summarizes typical target parameters for optimized CCEN formulations.

Parameter / AssayNLC Formulation (Protocol A)ASD Formulation (Protocol B)Analytical Technique
Physical State of API Solubilized in lipid matrixMolecularly dispersed (Amorphous)X-Ray Diffraction (XRD) / DSC
Particle/Granule Size 110 - 130 nm (Z-average)150 - 250 µm (Milled powder)DLS / Laser Diffraction
Polydispersity / Uniformity PDI < 0.15 (Highly uniform)High content uniformity (>95%)DLS / HPLC
Encapsulation/Loading > 92% Entrapment Efficiency20% w/w Drug LoadingUltrafiltration + HPLC
In Vitro Dissolution (pH 6.8) Sustained release (~80% in 12h)Rapid supersaturation (>90% in 1h)USP Apparatus II (Paddle)
Primary Stability Risk Lipid polymorphism / GelationMoisture-induced recrystallizationStability Chambers (40°C/75% RH)

References

  • Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. ResearchGate. Available at:[Link]

  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs. PMC - National Center for Biotechnology Information. Available at:[Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. Available at:[Link]

  • Quality-by-design in hot melt extrusion based amorphous solid dispersions: An industrial perspective on product development. PMC - National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Recognizing the challenges inherent in amide bond formation, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Recognizing the challenges inherent in amide bond formation, particularly with sterically demanding secondary amines, this document offers a framework for diagnosing issues, optimizing reaction conditions, and ultimately improving synthesis yield and purity.

Core Synthesis Pathway

The most direct and common method for synthesizing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide involves a two-step process: the activation of 2-chloronicotinic acid to a highly reactive intermediate, followed by its reaction with N-ethylcyclohexylamine.[1] The choice of activation method is a critical determinant of reaction success.

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reactive_Intermediate Reactive Intermediate (2-Chloronicotinoyl Chloride) 2-Chloronicotinic_Acid->Reactive_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, (COCl)₂) Activating_Agent->Reactive_Intermediate Reactive_Intermediate_2 Reactive Intermediate Amine N-Ethylcyclohexylamine Final_Product 2-Chloro-N-cyclohexyl- N-ethylnicotinamide Amine->Final_Product Reactive_Intermediate_2->Final_Product Amide Bond Formation

Caption: General synthesis pathway for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is a frequent challenge, often stemming from several factors related to reaction conditions and reagent stability.

  • Probable Cause A: Inefficient Carboxylic Acid Activation The conversion of the relatively unreactive 2-chloronicotinic acid to an activated species is paramount. If this step is incomplete, the subsequent amidation will fail.

    • Solution: The formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method.[2][3] Ensure the chlorinating agent is fresh and used in excess (typically 1.5-3.0 equivalents). A catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction with oxalyl chloride or thionyl chloride.[3] After activation, remove the excess chlorinating agent under vacuum to prevent side reactions in the next step.[2]

  • Probable Cause B: Hydrolysis of the Reactive Intermediate Acyl chlorides are highly susceptible to hydrolysis by ambient moisture or residual water in the solvent. This reverts the intermediate back to the unreactive carboxylic acid.

    • Solution: Strict anhydrous conditions are non-negotiable. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]

  • Probable Cause C: Steric Hindrance N-ethylcyclohexylamine is a sterically bulky secondary amine. This bulk can slow the rate of nucleophilic attack on the activated carbonyl carbon, leading to an incomplete reaction.

    • Solution:

      • Increase Reaction Temperature: While the initial addition of the amine to the acyl chloride should be done at a low temperature (0 °C) to control the exotherm, you may need to warm the reaction to room temperature or even gently heat it (e.g., 40-50 °C or reflux) for several hours to drive it to completion.[2][3][4]

      • Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Do not stop the reaction until the limiting reagent (typically the acyl chloride) has been completely consumed. This may take anywhere from 2 to 24 hours.[2]

  • Probable Cause D: Inadequate HCl Scavenging The amidation reaction produces one equivalent of hydrochloric acid (HCl). This will protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to the amine solution before adding the acyl chloride.[3][5] Use at least one equivalent of the base, though a slight excess (1.1-1.5 equivalents) is often beneficial.

Question 2: I've formed the product, but it's contaminated with impurities. How can I improve its purity?

Answer: Impurities often arise from unreacted starting materials or side products. A systematic workup and purification strategy is key.

  • Probable Cause A: Unreacted Starting Materials Residual 2-chloronicotinic acid or N-ethylcyclohexylamine are common contaminants.

    • Solution: Liquid-Liquid Extraction.

      • After the reaction is complete, quench it carefully with water or a saturated aqueous solution.

      • Perform an acidic wash (e.g., 1M HCl) to extract the basic N-ethylcyclohexylamine and any scavenger base into the aqueous layer.[6]

      • Perform a basic wash (e.g., 1M NaOH or saturated NaHCO₃) to extract any unreacted acidic 2-chloronicotinic acid into the aqueous layer.[6]

      • Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Probable Cause B: Byproducts from Coupling Reagents (if used) If you opt for direct coupling instead of the acyl chloride route, the reagents themselves generate byproducts. For example, carbodiimides like DCC or EDC produce urea byproducts.

    • Solution: Many urea byproducts have limited solubility in common organic solvents like dichloromethane or ethyl acetate and can often be removed by filtration. For water-soluble byproducts (from EDC), the aqueous washes described above are effective.

  • Final Purification Step: For highest purity, column chromatography is recommended.[3][4] A silica gel column using a gradient of ethyl acetate in hexanes is a typical starting point for purifying nicotinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the acyl chloride method or a peptide coupling reagent?

A1: Both methods are viable, and the choice depends on substrate sensitivity, scale, and available equipment.

FeatureAcyl Chloride MethodPeptide Coupling Method (e.g., HATU, EDC)
Reagents SOCl₂, (COCl)₂HATU, HBTU, EDC, DCC, HOBt
Conditions Can require heating; generates HClGenerally mild (room temperature)
Pros Highly reactive intermediate, inexpensive reagents, high-yieldingMilder conditions, good for sensitive substrates, one-pot procedure
Cons Harsh reagents (corrosive, moisture-sensitive), requires inert atmosphere, generates HClExpensive reagents, generates byproducts that require removal[1]
Best For Robust, scalable synthesesSmall-scale or when dealing with acid-sensitive functional groups

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is paramount.

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water to release HCl gas.[7][8] Always handle them in a certified chemical fume hood with appropriate PPE (gloves, lab coat, safety glasses).

  • Acyl Chlorides: The 2-chloronicotinoyl chloride intermediate is also a lachrymator and is corrosive and moisture-sensitive.[8]

  • Bases: Triethylamine and other organic bases are flammable and have strong odors. Handle them in a well-ventilated area.

Q3: How should I monitor the reaction's progress effectively?

A3: Thin Layer Chromatography (TLC) is the most effective tool. Spot the reaction mixture alongside standards of your starting materials (2-chloronicotinic acid and N-ethylcyclohexylamine). The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The product, being a tertiary amide, will likely have an Rf value intermediate between the polar carboxylic acid (low Rf) and the amine.

Experimental Protocols

Method A: Acyl Chloride Protocol

  • Activation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 2-chloronicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Workup 1: Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude 2-chloronicotinoyl chloride in fresh anhydrous DCM.[2]

  • Amidation: In a separate flame-dried flask, dissolve N-ethylcyclohexylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[3] Cool this solution to 0 °C.

  • Reaction: Add the acyl chloride solution from step 2 dropwise to the amine solution at 0 °C over 30 minutes.[2]

  • Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC. If the reaction is sluggish, gentle heating may be required.

  • Workup 2: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Method B: Peptide Coupling Reagent Protocol (EDC/HOBt)

  • Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1.0 eq.), N-ethylcyclohexylamine (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.[1]

  • Coupling: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will require purification, typically by column chromatography, to remove residual coupling agents and byproducts.

Troubleshooting Workflow

start Low Yield Observed check_activation Was acid activation complete? (e.g., clear solution, no starting material) start->check_activation check_conditions Were anhydrous conditions used? check_activation->check_conditions Yes sol_activation Use excess chlorinating agent. Add catalytic DMF. check_activation->sol_activation No check_hindrance Was steric hindrance addressed? check_conditions->check_hindrance Yes sol_conditions Use oven-dried glassware. Use anhydrous solvents. Run under inert atmosphere. check_conditions->sol_conditions No check_base Was a scavenger base used? check_hindrance->check_base Yes sol_hindrance Increase reaction time. Increase temperature after initial addition. check_hindrance->sol_hindrance No sol_base Add >1.0 eq. of TEA or DIPEA. check_base->sol_base No success Yield Improved check_base->success Yes sol_activation->check_activation sol_conditions->check_conditions sol_hindrance->check_hindrance sol_base->check_base

Caption: A logical workflow for troubleshooting low synthesis yield.

References

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Publishing.
  • Singh, R., et al. (2024). Microbial amidases: Characterization, advances and biotechnological applications. ResearchGate.
  • ResearchGate. (n.d.). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. New Journal of Chemistry (RSC Publishing).
  • Benchchem. (n.d.). 2-Chloro-N-cyclohexyl-N-methylnicotinamide.
  • (2011). ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate.
  • MDPI. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide.
  • PMC - NIH. (n.d.). Regulation of and challenges in targeting NAD + metabolism.
  • PMC. (n.d.). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies.
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • ACS Publications. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2025). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • NutritionFacts.org. (2025). Risks and Benefits of Nicotinamide Riboside (NR), a NAD+ Booster. YouTube.
  • (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
  • PMC. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.
  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide.
  • ChemBK. (2024). 2-Chloronicotinyl chloride.
  • Oriental Journal of Chemistry. (n.d.). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (2011). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide.
  • Garin, J., Melendez, E., Merchan, F. L., & Tejero, T. (n.d.). ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
  • PubChem. (n.d.). 2-Chloronicotinoyl chloride.
  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • Eureka | Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Welcome to the technical support center for the purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for obtaining high-purity material. We will explore the rationale behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Understanding the Molecule and Potential Impurities

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a tertiary amide derivative of nicotinic acid. Its structure, featuring a chlorinated pyridine ring and bulky N-substituents, influences its solubility, stability, and chromatographic behavior. A successful purification strategy begins with understanding the potential impurities that may be present in the crude product.

Likely Impurities in Crude 2-Chloro-N-cyclohexyl-N-ethylnicotinamide
Impurity TypePotential SpeciesOrigin
Starting Materials 2-Chloronicotinic acid, 2-Chloronicotinoyl chloride, N-cyclohexyl-N-ethylamineIncomplete reaction
Isomeric Impurities 6-Chloronicotinic acid (and its amide derivative)Impurity in the 2-chloronicotinic acid starting material[1]
Side-Reaction Products Nicotinic acid N-oxide derivativesIncomplete chlorination of nicotinic acid N-oxide during starting material synthesis[1]
Hydrolysis Products 2-Chloronicotinic acidHydrolysis of the amide or acid chloride
Solvent-Related Impurities Residual solvents (e.g., Toluene, Acetonitrile, Dichloromethane)Incomplete removal after reaction or workup

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in a question-and-answer format.

General Purity Issues

Q1: My initial purity by HPLC is low, and I see multiple peaks. Where should I start?

A1: Start with a thorough analysis of your crude material. Use Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a qualitative idea of the number and polarity of impurities. This will help you choose the most appropriate purification strategy. An initial acid-base liquid-liquid extraction can be a simple and effective first step to remove acidic or basic impurities.

Q2: I'm concerned about the stability of my compound during purification. What precautions should I take?

A2: While nicotinamides are generally stable, the 2-chloro substituent can be susceptible to nucleophilic displacement under certain conditions. Avoid prolonged exposure to strong acids or bases and high temperatures. Nicotinamide cofactors are known to be most stable in slightly basic conditions (pH 8.5) and at lower temperatures.[2]

Column Chromatography

Q3: My compound is streaking on the silica gel column. How can I improve the peak shape?

A3: Streaking of basic compounds like pyridine derivatives on acidic silica gel is a common problem.[3] This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a competing base, such as triethylamine (0.1-1% v/v), to your mobile phase.[3] This will neutralize the active sites on the silica gel, leading to sharper peaks.

Q4: I'm not getting good separation between my product and a closely related impurity. What can I do?

A4: If you're struggling with resolution, consider these strategies:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/triethylamine or dichloromethane/methanol/ammonia) can provide the selectivity needed for difficult separations.[4]

  • Use a Different Stationary Phase: If silica gel isn't providing the desired selectivity, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel for your column chromatography.

  • Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase, can help to separate compounds with similar retention factors.

Recrystallization

Q5: What is a good starting point for choosing a recrystallization solvent?

A5: For N,N-disubstituted nicotinamides, which are often crystalline solids, a good starting point for solvent screening is a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like acetonitrile or ethyl acetate.[5] You can also try solvent/anti-solvent systems. For example, dissolve your compound in a good solvent like dichloromethane or ethyl acetate at an elevated temperature, and then slowly add a poor solvent like hexane or heptane until you see turbidity. Then, allow the solution to cool slowly.

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low yield can be due to several factors:

  • Too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Product is too soluble: If your product is highly soluble even in the cold solvent, you may need to try a different solvent system or use an anti-solvent to induce precipitation.

Preparative HPLC

Q7: When should I consider using preparative HPLC?

A7: Preparative HPLC is a powerful technique for isolating and purifying compounds when other methods like column chromatography or recrystallization fail to provide the desired purity, especially for separating closely related impurities.[6] It is particularly useful for obtaining highly pure material for reference standards or final drug substance.[6]

Q8: How do I develop a method for preparative HPLC?

A8: Method development for preparative HPLC typically starts with analytical HPLC.[6]

  • Analytical Method Development: Develop an analytical HPLC method that shows good separation of your target compound from all impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a common starting point.

  • Scale-Up: Once you have a good analytical separation, you can scale up to a preparative column with the same stationary phase. You will need to adjust the flow rate and injection volume for the larger column. The goal is to maximize the loading capacity while maintaining the necessary resolution.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude 2-Chloro-N-cyclohexyl-N-ethylnicotinamide on a silica gel column.

Materials:

  • Crude 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Fraction collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 95:5 (v/v) hexane:ethyl acetate.

    • Visualize the spots under UV light (254 nm).

    • If the product is not moving from the baseline, gradually increase the polarity of the solvent system (e.g., 90:10, 80:20 hexane:ethyl acetate).

    • Once you find a solvent system that gives your product an Rf value of approximately 0.3, add 0.5% (v/v) triethylamine to the mobile phase to improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel and evaporate the solvent from your product solution onto the silica gel. This is known as "dry loading" and often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase from the TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC, spotting every few fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent by rotary evaporation to yield the purified 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Materials:

  • Crude 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

PurificationWorkflow cluster_purification Purification Methods cluster_troubleshooting Troubleshooting start Crude Product tlc_hplc TLC/HPLC Analysis start->tlc_hplc impurities_check Assess Impurity Profile tlc_hplc->impurities_check col_chrom Column Chromatography impurities_check->col_chrom Multiple Impurities of Different Polarities recrys Recrystallization impurities_check->recrys Mainly Solid Impurities prep_hplc Preparative HPLC impurities_check->prep_hplc Closely Eluting Impurities or High Purity Needed streak Streaking on Silica? col_chrom->streak low_yield Low Recrystallization Yield? recrys->low_yield end_product Pure Product (>99%) prep_hplc->end_product add_base Add Triethylamine to Mobile Phase streak->add_base Yes poor_sep Poor Separation? streak->poor_sep No add_base->end_product optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes poor_sep->end_product No optimize_solvent->end_product check_solvent_vol Check Solvent Volume and Cooling Rate low_yield->check_solvent_vol Yes low_yield->end_product No check_solvent_vol->end_product

Caption: Decision workflow for purification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

References

  • BenchChem. (n.d.). 2-Chloro-N-cyclohexyl-N-methylnicotinamide.
  • Grokipedia. (n.d.). 2-Chloronicotinic acid.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Ambeed.com. (n.d.). 49609-84-9 | 2-Chloronicotinoyl chloride | Isavuconazonium Sulfate Related.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). synthesis from nicotinamide riboside chloride, purification and stability studies.
  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinoyl chloride. Retrieved from [Link]

  • ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2016, August 16). For TLC chromatography how we select solvent system via hit and trial method?. Retrieved from [Link]

  • MDPI. (2021, May 6). New Crystalline Salts of Nicotinamide Riboside as Food Additives. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Nicotinamide - PRODUCT INFORMATION.
  • ChemBK. (2024, April 10). 2-Chloronicotinyl chloride.
  • UNAIR Repository. (n.d.). preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Retrieved from [Link]

  • Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Retrieved from [Link]

  • PMC. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Retrieved from [Link]

  • BLD Pharm. (n.d.). 49609-84-9|2-Chloronicotinoyl chloride.
  • IntechOpen. (2019, October 26). Principles of Chromatography Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • PMC. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Chloronicotinyl chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • PubMed. (2006, July 1). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Retrieved from [Link]

  • CATO. (n.d.). 57841-70-0 | 2-Chloro-N-cyclohexylnicotinamide.
  • PMC. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

  • ResearchGate. (2015, January 29). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Ethylcyclohexylamine Coupling Reactions

Overview N-ethylcyclohexylamine (NECA) presents a notorious synthetic bottleneck in medicinal chemistry and drug development. As a secondary amine flanked by a bulky cyclohexyl ring and an ethyl group, its extreme steric...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-ethylcyclohexylamine (NECA) presents a notorious synthetic bottleneck in medicinal chemistry and drug development. As a secondary amine flanked by a bulky cyclohexyl ring and an ethyl group, its extreme steric hindrance severely depresses its nucleophilicity. Standard coupling protocols that work flawlessly for primary or unhindered secondary amines often fail completely when applied to NECA.

This technical support guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to help you achieve high-yielding amide and C–N cross-couplings with this challenging substrate.

Module 1: Amide Bond Formation with Sterically Hindered Amines

Troubleshooting & FAQs

Q: Why do my standard EDC/HOBt or DCC couplings with N-ethylcyclohexylamine yield less than 10% product? A: The failure is driven by competing reaction kinetics caused by steric hindrance. Standard carbodiimide reagents (EDC, DCC) activate the carboxylic acid to form an O-acylisourea intermediate. For unhindered amines, nucleophilic attack on this intermediate is rapid. However, the steric bulk of NECA drastically reduces the rate of this attack. Consequently, the O-acylisourea intermediate undergoes a spontaneous [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct[1]. The amine is simply outpaced by the side reaction.

Q: What is the most reliable coupling strategy for NECA? A: To overcome the steric barrier, you must utilize an activated ester that is both highly electrophilic and sterically compact. The in situ generation of acyl fluorides is the premier method for this[2]. Unlike acyl chlorides, acyl fluorides are significantly more stable to hydrolysis but remain highly reactive toward bulky amines[2]. Reagents like BTFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) are ideal for generating these compact electrophiles in situ[2].

Quantitative Data: Amide Coupling Reagent Comparison
Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield with NECAPrimary Failure Mode
EDC/HOBt O-Acylisourea / OBt esterLow< 10%N-acylurea formation[1]
PyBOP Phosphonium esterModerate30 - 50%Slow reactivity; hydrolysis
HATU O-Atab esterModerate-High50 - 70%Guanidinylation of the amine
BTFFH Acyl FluorideVery High 80 - 95% None (Highly efficient)[2]
Self-Validating Protocol: In Situ Acyl Fluoride Amide Coupling

This protocol utilizes BTFFH to bypass steric bottlenecks, incorporating built-in validation steps to ensure mechanistic success.

  • Activation Phase: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of a methyl ester mass peak confirms that the acid was successfully converted to the highly reactive acyl fluoride intermediate[2].

  • Coupling Phase: Add N-ethylcyclohexylamine (1.5 equiv) to the reaction mixture.

  • Thermal Push (If Required): If LC-MS indicates stalled conversion after 2 hours, transition the solvent to 1,2-dichloroethane (DCE) and heat to 80 °C. The thermal stability of acyl fluorides allows for high-temperature forcing conditions without degradation[2].

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Reaction Logic Visualization

AmideTroubleshooting Start Target: Amide Bond with N-Ethylcyclohexylamine Standard Standard Reagents (EDC, DCC, HOBt) Start->Standard Initial Attempt Failure Failure: N-Acylurea Side Product Forms Standard->Failure Steric Hindrance Blocks Amine Alternative Switch to High-Reactivity Compact Electrophiles Failure->Alternative Troubleshooting AcylFluoride In Situ Acyl Fluoride (TFFH / BTFFH) Alternative->AcylFluoride Preferred HATU Uronium Salts (HATU / COMU) Alternative->HATU Secondary Option Success Successful Coupling AcylFluoride->Success HATU->Success

Troubleshooting logic tree for N-ethylcyclohexylamine amide coupling to overcome steric hindrance.

Module 2: Buchwald-Hartwig Cross-Coupling

Troubleshooting & FAQs

Q: My Buchwald-Hartwig coupling with NECA stalls at the transmetalation step. How do I force the reaction to completion? A: In the Buchwald-Hartwig catalytic cycle, bulky secondary amines like NECA struggle to coordinate to the Pd(II) center. Even if they do, the resulting Pd-amido complex faces a massive steric barrier during reductive elimination[3]. The solution is precise ligand tuning. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos are specifically engineered for this. Their extreme steric bulk forces the Pd center into a rigid conformation that dramatically accelerates reductive elimination, effectively "pushing" the bulky amine off the metal to form the C–N bond[4],[5].

Q: Does the choice of aryl halide matter when coupling with this bulky amine? A: Yes, significantly. Contrary to conventional cross-coupling wisdom where iodides are considered the most reactive, aryl iodides can actually inhibit Buchwald-Hartwig aminations . The liberated iodide ion coordinates strongly to the Pd center, forming inactive dimers and poisoning the catalyst[3]. For bulky amines, aryl bromides or chlorides are strictly preferred when using RuPhos or BrettPhos[3].

Quantitative Data: Buchwald-Hartwig Parameter Selection
ParameterSub-optimal ChoiceOptimal Choice for NECAMechanistic Rationale
Aryl Electrophile Aryl IodideAryl Bromide / Chloride Avoids catalyst poisoning by iodide dimers[3].
Ligand BINAP, dppfRuPhos, BrettPhos Monodentate bulk forces reductive elimination of secondary amines[4].
Base K₂CO₃NaOtBu or LiHMDS Strong bases are required to deprotonate the sterically shielded amine proton.
Solvent THF, AcetonitrileToluene, 1,4-Dioxane Non-coordinating solvents prevent competitive binding at the Pd center[3].
Self-Validating Protocol: Pd-Catalyzed C–N Coupling of NECA

This protocol utilizes a Pd/RuPhos system optimized for secondary aliphatic amines.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and anhydrous Toluene (0.1 M). Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint 1: The solution will transition from a deep purple/red to a dark orange/brown. This visual cue confirms the successful dissociation of dba and the formation of the active Pd(0)L active catalyst species.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), N-ethylcyclohexylamine (1.2 equiv), and NaOtBu (1.5 equiv). Seal the tube.

  • Reaction Execution: Heat the mixture to 85–100 °C in an oil bath for 12 hours.

    • Self-Validation Checkpoint 2: The continuous precipitation of a fine, opaque solid (NaBr) from the toluene solution serves as a real-time visual confirmation that transmetalation and reductive elimination are actively occurring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

Catalytic Cycle Visualization

BHCatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br / Ar-Cl) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Bottleneck Steric Bottleneck: Ar-Pd(II)-N(Et)(Cy) AmineCoord->Bottleneck Bulky Amine Adds Slowly RedElim Reductive Elimination (Forced by RuPhos) Bottleneck->RedElim Ligand Bulk Accelerates Product C-N Product Formed RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck and ligand-driven resolution.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, University of Southern Denmark (2016).[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, NIH Public Access (2016).[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in DMSO

Welcome to the technical support center for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As your dedicated support partner, our goal is to empower you with the scientific rationale and practical techniques to overcome solubility hurdles and ensure the integrity of your experiments.

Introduction: Understanding the Solubility Profile

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a nicotinamide derivative with a unique structural composition that influences its solubility. The core structure, 2-chloronicotinamide, is modified with both a cyclohexyl and an ethyl group on the amide nitrogen. These bulky and lipophilic N-substituents can significantly impact the compound's solubility and its interactions with solvents like DMSO.[1] While specific solubility data for this exact molecule is not extensively published, we can infer its behavior based on the properties of its constituent parts and general principles of chemical solubility.

This guide will walk you through a logical, step-by-step approach to diagnosing and resolving common solubility issues, ensuring you can prepare clear, stable stock solutions for your research needs.

Troubleshooting Guide: A-Question-and-Answer Approach

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Question 1: I've added the calculated amount of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide to DMSO, but it's not dissolving completely. What should I do?

Answer:

Incomplete dissolution is a common first hurdle. Here’s a systematic approach to address it:

  • Initial Mechanical Agitation: Ensure you have thoroughly vortexed the solution. For small volumes, this should be done for at least 1-2 minutes.

  • Sonication: If vortexing is insufficient, sonication is the next step. Use a bath sonicator to provide gentle, uniform energy to break up any aggregates and enhance solvent-solute interactions. Sonicate for 5-10 minutes and visually inspect for dissolution.

  • Gentle Warming: If the compound remains undissolved, gentle warming can increase the kinetic energy of the system and improve solubility. Place the vial in a 37°C water bath for 10-15 minutes. Caution: Be mindful of the compound's stability at elevated temperatures. While many compounds are stable, it's a factor to consider, especially for long-term storage of the resulting solution.

  • Re-evaluation of Concentration: If the above steps fail, it's possible you are attempting to create a stock solution that exceeds the compound's maximum solubility in DMSO. Consider preparing a new, more dilute stock solution.

Question 2: My compound initially dissolved in DMSO, but a precipitate formed after a short period of storage. Why did this happen and how can I fix it?

Answer:

Precipitation upon storage can be frustrating. Here are the likely causes and solutions:

  • Moisture Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds, leading to precipitation.

    • Solution: Always use anhydrous, high-purity DMSO. Keep the DMSO stock bottle tightly sealed and consider using a desiccant in your storage container. When preparing your solution, work in a low-humidity environment if possible.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.

    • Solution: Aliquot your stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of your compound is subjected to.

  • Supersaturated Solution: It's possible that with the aid of heat or sonication, you created a supersaturated solution that is not stable at storage temperatures.

    • Solution: If you suspect a supersaturated solution, you may need to prepare a new stock at a lower concentration.

To attempt to redissolve the precipitate, you can try gently warming the vial to 37°C and vortexing or sonicating. If the precipitate redissolves, it's advisable to use the solution immediately and consider the preventative measures above for future stock preparations. If it does not redissolve, it is best to discard the stock as the concentration is no longer accurate.

Question 3: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms. How can I prevent this?

Answer:

This is a very common issue, as many organic compounds are significantly less soluble in aqueous environments than in pure DMSO. Here’s how to mitigate this:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions in 100% DMSO first to get closer to your final desired concentration. Then, add the final, more dilute DMSO solution to your aqueous medium.

  • Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing. This can be achieved by gently vortexing or pipetting up and down immediately after the addition. The goal is to disperse the compound quickly before it has a chance to precipitate.

  • Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While you want to keep it low to avoid cellular toxicity (typically below 0.5%), a slightly higher, yet tolerable, concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of a Co-solvent: In some cases, a co-solvent system can be beneficial. Preparing the initial stock in a mixture of DMSO and another solvent like polyethylene glycol (PEG) can sometimes improve solubility upon aqueous dilution.

  • Solubility Enhancers in Media: If working with cell culture, the presence of serum in the media can help. Proteins like albumin can bind to the compound and aid in keeping it in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a 2-Chloro-N-cyclohexyl-N-ethylnicotinamide stock solution in DMSO?

A1: Without specific experimental data, a conservative starting point for a new compound is typically in the range of 10-20 mM. You can perform a small-scale solubility test to determine the maximum practical concentration.

Q2: How should I store my 2-Chloro-N-cyclohexyl-N-ethylnicotinamide DMSO stock solution?

A2: For long-term storage, it is recommended to store aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable. Always protect the solution from light if the compound is light-sensitive.

Q3: Is it okay to filter my solution if I see a precipitate?

A3: Filtering is generally not recommended to resolve precipitation issues. This is because filtering will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the accuracy of your results. The preferred approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the intended concentration.

Q4: Can the purity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide affect its solubility?

A4: Yes, impurities can sometimes enhance or decrease the apparent solubility of a compound. It is always recommended to use a compound with the highest possible purity for your experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in DMSO

Materials:

  • 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (Molecular Weight: 268.76 g/mol - Note: This is an example molecular weight, please use the exact MW from your compound's specification sheet)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 268.76 g/mol = 0.0026876 g = 2.69 mg

  • Weigh the compound: Accurately weigh 2.69 mg of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex for 2-3 minutes until the compound is completely dissolved.

  • Troubleshoot (if necessary): If the compound does not fully dissolve, proceed with sonication for 5-10 minutes and/or gentle warming at 37°C for 10-15 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage.

Protocol 2: Serial Dilution of DMSO Stock for Aqueous Working Solutions

Materials:

  • 10 mM stock solution of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in DMSO

  • Anhydrous, high-purity DMSO

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare intermediate dilutions in DMSO: To achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you will need a 10 mM stock. If you need a lower concentration, it is best to first make an intermediate dilution in DMSO. For example, to make a 1 mM intermediate stock, dilute your 10 mM stock 1:10 with DMSO.

  • Prepare the final working solution:

    • Pre-warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C for cell-based assays).

    • To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. Add 1 µL of the 10 mM DMSO stock to 999 µL of your pre-warmed aqueous solution.

    • Immediately after adding the DMSO stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same volume of aqueous solution (e.g., 999 µL) without the compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Incomplete Dissolution of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in DMSO vortex Vortex thoroughly (1-2 minutes) start->vortex dissolved1 Completely Dissolved? vortex->dissolved1 sonicate Sonicate in water bath (5-10 minutes) dissolved1->sonicate No success Solution Prepared Successfully dissolved1->success Yes dissolved2 Completely Dissolved? sonicate->dissolved2 warm Gently warm to 37°C (10-15 minutes) dissolved2->warm No dissolved2->success Yes dissolved3 Completely Dissolved? warm->dissolved3 lower_conc Prepare a new stock at a lower concentration dissolved3->lower_conc No dissolved3->success Yes

Caption: A stepwise workflow for troubleshooting initial dissolution issues.

Understanding Structural Influences on Solubility

The presence of the N-cyclohexyl and N-ethyl groups on the 2-chloronicotinamide core significantly alters its physicochemical properties compared to the parent nicotinamide.

Structural_Comparison cluster_0 Parent Compound cluster_1 Target Compound cluster_2 Key Structural Modifications Nicotinamide Nicotinamide (Hydrophilic) Target 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (Increased Lipophilicity) mod1 1. 2-Chloro Group: - Increases lipophilicity mod2 2. N-Cyclohexyl Group: - Significantly increases lipophilicity - Adds steric bulk mod3 3. N-Ethyl Group: - Increases lipophilicity

Sources

Troubleshooting

Reducing steric hindrance effects in N-cyclohexyl-N-ethylnicotinamide derivatives

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with N-cyclohexyl-N-ethylnicotinamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with N-cyclohexyl-N-ethylnicotinamide derivatives. The extreme steric bulk introduced by the N,N-disubstituted amide (combining a rigid cyclohexyl ring and a flexible ethyl chain) adjacent to a nicotinic acid core presents unique physicochemical and synthetic challenges.

Below, you will find field-proven troubleshooting guides, standardized protocols, and FAQs to help you overcome steric hindrance in your synthetic workflows and analytical characterizations.

Module 1: Synthesis & Amide Coupling Troubleshooting

Issue: Low yields, incomplete conversion, or recovery of unreacted starting materials when coupling nicotinic acid derivatives with N-ethylcyclohexanamine.

Root Cause Analysis: The secondary amine, N-ethylcyclohexanamine, is highly sterically hindered. When using traditional carbodiimide coupling reagents (like EDC or DCC) with HOBt, the reaction proceeds through an OBt-activated ester intermediate. The transition state for the nucleophilic attack by the bulky N-ethylcyclohexanamine is energetically unfavorable due to severe steric clashing with the benzotriazole leaving group.

The Solution: To bypass this steric barrier, you must utilize uronium-based coupling reagents that feature neighboring group participation, such as HATU, or bypass active esters entirely via acyl chloride formation. HATU forms an OAt-activated ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as a hydrogen-bond acceptor, pre-organizing the incoming hindered amine and significantly lowering the activation energy required for the nucleophilic attack[1].

Protocol: HATU-Mediated Coupling for Hindered Amines

This self-validating protocol ensures that the active ester is fully formed prior to the introduction of the sterically hindered amine.

  • Activation: Dissolve the nicotinic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15–20 minutes. Validation step: A color change to pale yellow indicates the formation of the OAt-active ester.

  • Amine Introduction: Add N-ethylcyclohexanamine (1.5 equiv) dropwise.

  • Thermal Acceleration: Due to the steric bulk, heat the reaction mixture to 50°C for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

SynthesisWorkflow Start Nicotinic Acid + N-ethylcyclohexanamine Check Evaluate Steric Bulk Start->Check Standard Standard Coupling (EDC/HOBt) Check->Standard Attempt 1 Fail Low Yield / No Reaction Standard->Fail Advanced Advanced Coupling (HATU/COMU) Fail->Advanced Switch Reagent Acyl Acyl Chloride Route (SOCl2) Fail->Acyl Change Strategy Success1 Product Formed (OAt-ester intermediate) Advanced->Success1 Success2 Product Formed (Highly reactive electrophile) Acyl->Success2

Workflow for synthesizing sterically hindered amides using advanced coupling strategies.

Module 2: Analytical & NMR Troubleshooting

Issue: The ¹H and ¹³C NMR spectra exhibit broadened, split, or duplicated peaks for the cyclohexyl, ethyl, and pyridine protons at room temperature, mimicking a mixture of diastereomers or an impure sample.

Root Cause Analysis: This is a classic manifestation of amide rotamers (atropisomerism). The partial double-bond character of the C-N amide bond restricts free rotation. Because the N-cyclohexyl and N-ethyl groups are exceptionally bulky, they clash with the nicotinamide pyridine ring, raising the rotational energy barrier (ΔG‡) to >15 kcal/mol[2][3]. Consequently, the molecule is trapped in distinct E and Z conformations that exchange too slowly on the NMR timescale at 298 K, resulting in duplicated signals[4].

The Solution: Perform Variable Temperature (VT) NMR. By heating the sample, you increase the kinetic energy of the molecules. Once the temperature surpasses the coalescence temperature (Tc), the exchange rate between the E and Z rotamers becomes faster than the NMR timescale, and the duplicated peaks will merge into a single, sharp time-averaged signal[2][3].

Protocol: VT-NMR for Resolving Amide Rotamers
  • Solvent Selection: Dissolve 15–20 mg of the compound in a high-boiling deuterated solvent such as DMSO-d₆ (b.p. 189°C) or 1,1,2,2-tetrachloroethane-d₂ (b.p. 146°C).

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K to document the rotamer ratio (typically between 1:1 and 3:1 for these derivatives).

  • Thermal Titration: Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, up to 373 K). Allow 5 minutes of equilibration time at each step.

  • Coalescence Observation: Monitor the N-ethyl CH₂ multiplets or the N-cyclohexyl CH multiplet. Record the temperature at which the peaks merge (Tc).

  • Reversibility Check: Cool the sample back to 298 K and re-run the spectrum to ensure the compound did not thermally degrade.

NMRTroubleshooting Obs Observation: Broad/Split Peaks in NMR Q1 Are peaks in a specific ratio (e.g., 3:1)? Obs->Q1 Impurity Likely Impurity or Diastereomers Q1->Impurity No Rotamer Suspect Amide Rotamers (E/Z) Q1->Rotamer Yes VTNMR Perform VT-NMR (Heat to 373K+) Rotamer->VTNMR Coal Peaks Coalesce? VTNMR->Coal Confirm Confirmed Rotamers Coal->Confirm Yes Reject Structural Isomers / Degradation Coal->Reject No

Decision tree for resolving complex NMR spectra caused by amide rotamers using VT-NMR.

Module 3: Quantitative Data & Reference Tables

Table 1: Coupling Reagent Efficacy for Sterically Hindered Amines

Data summarizes expected outcomes when coupling nicotinic acid with N-ethylcyclohexanamine.

Coupling ReagentActive IntermediateSteric ToleranceTypical YieldMechanistic Note
EDC / HOBt OBt-esterLow< 20%Lacks neighboring group participation; highly susceptible to steric blocking.
HATU OAt-esterHigh70 - 85%Pyridine nitrogen in OAt accelerates nucleophilic attack via H-bonding[1].
COMU Oxyma-esterVery High75 - 90%Less hazardous than HATU; Oxyma leaving group is highly efficient for bulky amines.
SOCl₂ Acyl ChlorideVery High80 - 95%Bypasses active esters entirely; highly electrophilic carbonyl carbon.
Table 2: Diagnostic NMR Parameters for N,N-Dialkylnicotinamide Rotamers
NMR ParameterTypical Observation at 298 KObservation at >373 K (VT-NMR)
¹H NMR (N-ethyl CH₂) Two distinct multiplets (~3.1 ppm and ~3.5 ppm)Single sharp time-averaged quartet
¹H NMR (N-cyclohexyl CH) Two broad multiplets (~3.8 ppm and ~4.4 ppm)Single broad multiplet
¹³C NMR (Carbonyl C=O) Two distinct peaks (~168 ppm and ~169 ppm)Single sharp peak
Rotamer Ratio (E:Z) Fixed ratio (e.g., 1.5:1) based on pyridine substituentsDynamic equilibrium (Averaged)

Module 4: Structural Design FAQs

Q: How can we modify the N-cyclohexyl group to reduce steric hindrance without losing the overall lipophilicity (LogP) of the derivative? A: If the N-cyclohexyl ring is causing insurmountable steric clashes in the binding pocket of your target protein, consider replacing it with less sterically demanding bioisosteres. A 4,4-difluoropiperidine or a cyclobutyl-methyl group can maintain the required lipophilicity while significantly reducing the A-value (steric bulk) adjacent to the amide nitrogen.

Q: Why does my HATU reaction sometimes produce a guanidinium by-product instead of the desired amide? A: This occurs due to over-activation and slow nucleophilic attack. Because N-ethylcyclohexanamine is bulky, its attack on the OAt-active ester is inherently slow. If the amine attacks the uronium carbon of the HATU reagent itself (rather than the activated carbonyl of the nicotinic acid), a stable guanidinium by-product forms[1]. To prevent this, ensure the nicotinic acid and HATU are pre-mixed with DIPEA for at least 15 minutes to fully form the OAt-ester before adding the amine.

References

  • 1 - Dilun Biotechnology 2.2 - ResearchGate 3.4 - ACS Publications 4.3 - PMC (NIH)

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Recognizing the nuance...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. Recognizing the nuanced challenges of this process, this document offers troubleshooting solutions and frequently asked questions to facilitate the minimization of byproducts and optimization of yield and purity.

Introduction to the Synthesis

The synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a critical process for the development of various pharmaceutical and agrochemical compounds.[1][2][3] A common and effective synthetic route involves the amidation of an activated 2-chloronicotinic acid derivative with N-ethylcyclohexylamine. The efficiency of this reaction is paramount, as the formation of byproducts can complicate purification and reduce the overall yield, particularly during scale-up.

This guide is structured to address potential issues encountered during this synthesis, providing both preventative measures and corrective actions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Incomplete activation of 2-chloronicotinic acid.2. Insufficient reaction temperature or time.3. Poor quality of reagents (e.g., moisture contamination).4. Inefficient mixing on a larger scale.1. Ensure complete conversion to the acid chloride using a slight excess of thionyl chloride or oxalyl chloride. Monitor the reaction by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).2. Gradually increase the reaction temperature in small increments (5-10 °C) and monitor progress by TLC or HPLC. Extend the reaction time if necessary.3. Use freshly distilled or anhydrous solvents and ensure all reagents are dry. Store hygroscopic reagents like N-ethylcyclohexylamine over molecular sieves.4. On scale-up, ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using an overhead stirrer for larger reaction volumes.
Formation of a White Precipitate (Suspected N-ethylcyclohexylamine HCl salt) 1. Reaction of the amine with HCl generated from the acid chloride formation step.2. Use of an insufficient amount of base or a weak base.1. Add the activated 2-chloronicotinoyl chloride to a solution of N-ethylcyclohexylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the generated HCl.[4]2. Use at least one equivalent of a suitable base. For scale-up, a slight excess (1.1-1.2 equivalents) can be beneficial.
Presence of 2-Hydroxynicotinamide Byproduct 1. Hydrolysis of the 2-chloro group on the pyridine ring.2. Reaction with residual water in the reaction mixture.1. This is a common side reaction with 2-chloropyridines, especially at elevated temperatures or in the presence of nucleophiles.[5] Maintain strict anhydrous conditions.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Detection of Dimerization/Polymerization Byproducts 1. Self-condensation of the activated 2-chloronicotinic acid.2. Side reactions occurring at high temperatures.1. Add the activated acid chloride to the amine solution in a controlled manner (e.g., dropwise addition) to maintain a low concentration of the reactive intermediate.2. Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
Difficulties in Product Isolation and Purification 1. Emulsion formation during aqueous workup.2. Co-elution of byproducts during column chromatography.1. Use brine (saturated NaCl solution) to break up emulsions during extraction. Alternatively, filter the organic layer through a pad of celite.2. Optimize the solvent system for chromatography. A gradient elution may be necessary to separate closely related compounds. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for activating 2-chloronicotinic acid for this amidation?

A1: The most common and effective method is the conversion of 2-chloronicotinic acid to its corresponding acid chloride, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

Q2: What are the key parameters to control during the scale-up of this reaction?

A2: During scale-up, the following parameters are critical:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the acid chloride. A controlled addition rate and efficient cooling are essential to prevent side reactions.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and an increase in byproduct formation. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Reagent Purity: The purity of starting materials is even more critical on a larger scale. Impurities can have a significant impact on the reaction outcome and final product purity.

  • Workup and Isolation: The workup procedure may need to be adapted for larger volumes. For example, the volumes of extraction solvents and wash solutions will need to be scaled appropriately.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. By spotting the starting materials, the reaction mixture, and a co-spot (starting material and reaction mixture), you can track the consumption of the limiting reagent and the formation of the product.

Q4: What are the potential safety hazards associated with this synthesis?

A4: The reagents used in this synthesis pose several hazards:

  • Thionyl chloride and oxalyl chloride: These are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chloronicotinic acid and its derivatives: These can be irritating to the skin, eyes, and respiratory tract.

  • Solvents: Organic solvents like DCM and toluene are flammable and have associated health risks.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q5: Are there any "greener" or more sustainable approaches to this synthesis?

A5: While the traditional acid chloride route is robust, greener alternatives are being explored for amidation reactions. One such approach is the use of coupling agents like HATU or HBTU, which can facilitate the direct amidation of the carboxylic acid with the amine, avoiding the use of thionyl or oxalyl chloride.[8] Additionally, enzymatic methods for the synthesis of nicotinamide derivatives are being developed, which can offer milder reaction conditions and improved selectivity.[9]

Visualizing the Process

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Synthesis_Pathway cluster_activation Activation Step cluster_amidation Amidation Step 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl_Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Activation SOCl2_or_(COCl)2 SOCl2_or_(COCl)2 SOCl2_or_(COCl)2->2-Chloronicotinoyl_Chloride Product 2-Chloro-N-cyclohexyl-N-ethylnicotinamide 2-Chloronicotinoyl_Chloride->Product Amidation N-ethylcyclohexylamine N-ethylcyclohexylamine N-ethylcyclohexylamine->Product

Caption: Main synthetic pathway for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Byproduct_Formation 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl_Chloride 2-Hydroxynicotinic_Acid 2-Hydroxynicotinic Acid Derivative 2-Chloronicotinoyl_Chloride->2-Hydroxynicotinic_Acid Hydrolysis Self-Condensation Dimer/Polymer 2-Chloronicotinoyl_Chloride->Self-Condensation High Concentration/ High Temperature H2O H2O H2O->2-Hydroxynicotinic_Acid

Caption: Common byproduct formation pathways.

Troubleshooting_Logic Start Low Yield or Purity? Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Optimize_Activation Optimize Activation Step Check_Conversion->Optimize_Activation Yes Optimize_Amidation Optimize Amidation Conditions Check_Byproducts->Optimize_Amidation Yes Improve_Purification Improve Purification Check_Byproducts->Improve_Purification No Success Successful Synthesis Optimize_Activation->Success Optimize_Amidation->Success Improve_Purification->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • US2496114A - Purification of nicotinamide - Google Patents. (n.d.).
  • (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC. (n.d.). Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (n.d.). Retrieved from [Link]

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents. (n.d.).
  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC. (n.d.). Retrieved from [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - MDPI. (n.d.). Retrieved from [Link]

  • 2-Chloropyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (n.d.). Retrieved from [Link]

  • US5283338A - Process for the preparation of 2-chloropyridines - Google Patents. (n.d.).
  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold - ACS Publications. (n.d.). Retrieved from [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed. (n.d.). Retrieved from [Link]

  • Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). Retrieved from [Link]

  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Green Process for the Synthesis of 2-Chloronicotinic Acid - China/Asia On Demand (CAOD). (n.d.). Retrieved from [Link]

  • Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase for HPLC retention of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) retention of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) retention of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar compounds.

Compound Profile: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Before delving into troubleshooting, understanding the physicochemical properties of the analyte is paramount for logical method development.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C₁₂H₁₅ClN₂OIndicates a relatively small molecule.
Molecular Weight 238.71 g/mol ---
Predicted XlogP 2.9This value suggests that the compound is moderately hydrophobic and will be well-retained on a reverse-phase (e.g., C18) column.[1][2]
Key Structural Features Pyridine Ring, N,N-disubstituted Amide, Cyclohexyl Group, Chloro GroupThe pyridine ring contains a basic nitrogen atom, making the compound's ionization state—and thus its retention—highly dependent on the mobile phase pH.[3][4] The cyclohexyl and chloro substituents increase lipophilicity, contributing to its retention in reverse-phase systems.[5]
pKa (Predicted) The pKa of the protonated pyridine nitrogen is estimated to be in the range of 3-5.This is the most critical parameter for controlling retention and peak shape. Operating the mobile phase pH near this pKa will lead to retention instability and poor peak shape.[4][6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when developing an HPLC method for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions.

Q1: My peak for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is tailing significantly. What is the primary cause and how can I fix it?

Answer:

Peak tailing for a basic compound like this is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] At mid-range pH values (typically pH > 4), these silanols become deprotonated and can interact with the positively charged basic analyte, leading to a secondary, undesirable retention mechanism that causes tailing.

Troubleshooting Workflow:

Start Tailing Peak Observed Step1 Primary Cause: Secondary Silanol Interactions Start->Step1 Step2 Solution 1: Lower Mobile Phase pH Step1->Step2 Step3 Solution 2: Use a Competing Base Step1->Step3 Step4 Solution 3: Use a Modern, High-Purity Column Step1->Step4 Result1 Silanols are protonated (Si-OH). Interaction is suppressed. Step2->Result1 Result2 Competing base masks silanols. Analyte interaction is reduced. Step3->Result2 Result3 Fewer accessible silanols. Reduced tailing by design. Step4->Result3

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH of the mobile phase to ≤ 2.5-3.0, the residual silanol groups on the silica packing are fully protonated (Si-OH), neutralizing their negative charge.[8][9] This eliminates the ionic interaction with your protonated basic analyte, resulting in a sharp, symmetrical peak.

  • Use a Modern, End-capped Column: Modern HPLC columns are often manufactured with high-purity silica and proprietary end-capping techniques that dramatically reduce the number of accessible residual silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" (high-purity) column can significantly improve peak shape for basic compounds.[8]

  • Add a Competing Base (Use with Caution): Adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape.[8] The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, this approach can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[8]

Q2: I have very little or no retention of my compound, and it elutes near the void volume. How do I increase its retention time?

Answer:

This issue indicates that your analyte is too polar under the current conditions to interact sufficiently with the non-polar stationary phase. For a basic compound, this happens when the mobile phase pH is low, causing the molecule to be fully protonated (ionized). The ionized form is much more polar and has a high affinity for the aqueous mobile phase, leading to poor retention.[10][11]

Solutions:

  • Increase the Mobile Phase pH (Ion-Suppression): To increase retention, you must make the analyte more hydrophobic. This is achieved by increasing the mobile phase pH to a level at least 1.5-2 pH units above the analyte's pKa.[6] At a higher pH, the basic pyridine nitrogen will be in its neutral, deprotonated form. This neutral form is significantly less polar and will interact more strongly with the C18 stationary phase, leading to a longer retention time.[11]

  • Decrease the Organic Modifier Concentration: The retention of a compound in reverse-phase HPLC is inversely proportional to the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[12][13] Decreasing the percentage of the organic modifier will make the mobile phase more polar, thus increasing the retention of your moderately non-polar analyte. A good rule of thumb is that a 10% decrease in the organic modifier concentration can lead to an approximately 2- to 3-fold increase in retention time.[12][13]

cluster_0 Low pH Condition cluster_1 High pH Condition Low_pH Analyte is Protonated (Charged) High Polarity Poor_Retention Elutes Near Void Volume Low_pH->Poor_Retention High_pH Analyte is Neutral Low Polarity (More Hydrophobic) Good_Retention Increased Retention Time High_pH->Good_Retention

Caption: Effect of pH on analyte ionization and retention.

Q3: My retention times are drifting and not reproducible between runs. What should I check?

Answer:

Retention time instability for an ionizable compound like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is almost always linked to poor control of the mobile phase pH, especially if the pH is close to the analyte's pKa.[4] At a pH equal to the pKa, the analyte exists as a 50:50 mixture of its ionized and neutral forms.[10] Even minor fluctuations in mobile phase pH (e.g., from dissolved CO₂, improper buffer preparation) will cause a significant shift in this equilibrium, leading to drastic and unpredictable changes in retention time.

Solutions:

  • Buffer the Mobile Phase: Always use a buffer to control and stabilize the mobile phase pH. The buffer's pKa should be within ±1 unit of your target mobile phase pH for effective buffering capacity.

  • Operate Away from the pKa: The most critical step for robust method development is to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[6] For this compound, this means working at a pH below ~2.5 or above ~6.5. This ensures the analyte is in a single, stable ionization state, making its retention time insensitive to small pH variations.[6]

  • Proper Mobile Phase Preparation: Always measure and adjust the pH of the aqueous component of the mobile phase before adding the organic modifier.[13] The addition of organic solvents can alter the apparent pH of the solution.[13] Ensure the mobile phase is adequately degassed to prevent dissolved gases (like CO₂) from altering the pH.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Optimal Retention and Peak Shape

This protocol is designed to systematically evaluate the effect of pH on the retention and peak shape of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade water, acetonitrile (ACN), and methanol (MeOH)

  • Buffers: Formic acid, Ammonium acetate, Ammonium formate

  • Analyte stock solution (1 mg/mL in 50:50 ACN:Water)

Procedure:

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase buffers:

    • Mobile Phase A (pH ~2.7): 0.1% Formic Acid in water.

    • Mobile Phase B (pH ~4.8): 10 mM Ammonium Acetate in water.

    • Mobile Phase C (pH ~6.8): 10 mM Ammonium Formate in water.

    • Note: Adjust pH of the aqueous portion before mixing with organic solvent.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 265 nm

  • Execution:

    • For each aqueous buffer (A, B, and C), perform a series of isocratic runs, starting with a mobile phase composition of 50:50 (Aqueous:Acetonitrile).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before the first injection.

    • Inject the analyte standard.

    • Adjust the percentage of acetonitrile as needed to achieve a retention time (k') between 2 and 10.[12]

  • Data Analysis:

    • Record the retention time, peak asymmetry (tailing factor), and theoretical plates for the analyte peak under each pH condition.

    • Compare the results to determine the optimal pH for either high retention (ion-suppression at high pH) or best peak shape (ion-pairing/silanol suppression at low pH).

Expected Results (Illustrative Data):

Mobile Phase (Aqueous Component)Approximate pH% AcetonitrileRetention Time (min)Tailing FactorObservation
0.1% Formic Acid2.740%4.51.1Excellent, sharp peak shape. Moderate retention.
10 mM Ammonium Acetate4.840%3.21.9Significant tailing. Unstable retention.
10 mM Ammonium Formate6.860%8.21.3Good peak shape. Strong retention.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reversed-Phase Liquid Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. BenchChem.
  • 2-chloro-n-cyclohexylnicotinamide (C12H15ClN2O). PubChemLite.
  • 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570. PubChem.
  • 2-Chloro-N-cyclohexyl-N-methylnicotinamide | 1016516-93-0. BenchChem.
  • 2-Chloronicotinamide | C6H5ClN2O | CID 82588. PubChem.
  • 2-chloro-n-cyclohexyl-n-ethylpropanamide (C11H20ClNO). PubChemLite.
  • 2-chloro-N-ethylnicotinamide. Fluorochem.
  • 2-chloro-N-(2-ethylphenyl)nicotinamide. Echemi.
  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed.
  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar.
  • Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • New, Fast, and Sustainable Method by HPLC for Simultaneous Determination of Ascorbic Acid and Nicotinamide in the Study of Cosmetic Emulsions.

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability in Nicotinamide Derivative Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of low bioavailability in nic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of low bioavailability in nicotinamide derivative formulations. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.

Part 1: Foundational Knowledge: Why is Bioavailability a Hurdle?

Before troubleshooting, it's crucial to understand the core reasons why many promising nicotinamide derivatives exhibit low bioavailability. This often stems from a combination of physicochemical and physiological barriers.

Key Factors Limiting Bioavailability:

  • Poor Aqueous Solubility: Many nicotinamide derivatives are lipophilic, leading to limited dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Rapid Metabolism: These compounds can be quickly broken down by enzymes in the gut and liver.[2] For instance, Nicotinamide Riboside (NR) can be degraded to nicotinamide (NAM) in the gut and liver.[2]

  • Inefficient Membrane Permeability: The molecular structure of a derivative might hinder its ability to pass through the intestinal epithelium and enter the bloodstream.[3][4]

  • First-Pass Metabolism: After absorption, the portal vein transports the drug to the liver, where a significant fraction can be metabolized before reaching systemic circulation. Bypassing this through strategies like lymphatic transport can be beneficial.[5][6]

Part 2: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Scenario 1: Poor Solubility and Dissolution Rate

Question: My nicotinamide derivative shows poor solubility in aqueous media, leading to inconsistent results in my in vitro assays. What can I do?

Answer: This is a common and critical issue. Improving solubility is often the first step toward enhancing bioavailability.

Troubleshooting Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][7]

    • Micronization: Techniques like milling or jet milling can reduce particle size.

    • Nanosizing: Creating nanoparticles can dramatically improve dissolution rates due to a high surface-area-to-volume ratio.[1][8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility.[1][10]

    • Hot Melt Extrusion: This involves melting the drug and polymer together and then cooling the mixture.[1]

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug within the hydrophobic core of a cyclodextrin molecule can enhance its aqueous solubility.[1][11]

Experimental Protocol: Preparing a Solid Dispersion using Solvent Evaporation

  • Dissolution: Dissolve your nicotinamide derivative and a hydrophilic polymer (e.g., PVP, HPMC) in a suitable organic solvent.

  • Evaporation: Remove the solvent under vacuum, leaving a thin film of the solid dispersion.

  • Drying: Further dry the film to remove any residual solvent.

  • Pulverization: Scrape and pulverize the dried film to obtain a fine powder.

  • Characterization: Analyze the powder for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Scenario 2: Suspected Rapid Metabolism

Question: My in vivo studies show a much lower plasma concentration of the parent compound than expected, even with good initial solubility. How can I address potential metabolic instability?

Answer: Rapid metabolism, particularly by enzymes like purine nucleoside phosphorylase (PNP) for certain derivatives, can significantly reduce bioavailability.[12]

Troubleshooting Strategies:

  • Prodrug Approach: Chemically modify the nicotinamide derivative to create a prodrug. This involves attaching a promoiety that masks a metabolically labile group, which is later cleaved in vivo to release the active drug.[13][14][15]

    • Esterification: Creating ester prodrugs can enhance lipophilicity and protect against certain metabolic pathways.[12][16]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can protect it from enzymatic degradation in the GI tract.[5][17]

    • Liposomes: These are spherical vesicles with a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[5][18]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These provide a stable matrix for drug encapsulation and can offer controlled release.[5][9]

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) and dissolve the nicotinamide derivative in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the aqueous phase and homogenize at high speed to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to form the SLNs.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Characterization: Analyze the SLNs for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Scenario 3: Low Permeability Across Intestinal Epithelium

Question: My compound is stable and soluble, but in vitro permeability assays (e.g., Caco-2) indicate poor transport. How can I improve its absorption?

Answer: Low membrane permeability is a significant barrier to oral bioavailability.[3][4] The Caco-2 cell model is a valuable tool for predicting oral drug absorption and identifying potential efflux transporter interactions.[3]

Troubleshooting Strategies:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[1][11][19] This can enhance drug solubilization and permeation.

  • Nanoparticle Formulations: Nanoparticles can improve permeability by various mechanisms, including increased surface area and interaction with biological membranes.[8][9][20]

  • Chemical Modification (Prodrugs): As mentioned earlier, modifying the drug to be more lipophilic can enhance its passive diffusion across the cell membrane.[15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer with well-developed tight junctions.

  • Formulation Preparation: Prepare your nicotinamide derivative formulation (e.g., dissolved in buffer, as a nanoformulation).

  • Permeability Study:

    • Apical to Basolateral (A-B): Add the formulation to the apical (upper) side of the monolayer and sample from the basolateral (lower) side over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the formulation to the basolateral side and sample from the apical side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[3]

  • Sample Analysis: Quantify the concentration of your compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability Coefficient (Papp): This value is used to classify the permeability of your compound.

Data Interpretation Table for Caco-2 Permeability:

Papp (cm/s)Predicted In Vivo Absorption
< 1 x 10⁻⁶Low
1-10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High

Note: These are general guidelines, and values can vary between laboratories.

Part 3: Visualizing the Concepts

Workflow for Troubleshooting Low Bioavailability

G Start Low Bioavailability Observed Solubility Is Solubility an Issue? Start->Solubility Metabolism Is Rapid Metabolism Suspected? Solubility->Metabolism No Sol_Strat Particle Size Reduction Solid Dispersions Cyclodextrin Complexation Solubility->Sol_Strat Yes Permeability Is Permeability Low? Metabolism->Permeability No Met_Strat Prodrug Approach Lipid-Based Formulations Metabolism->Met_Strat Yes Perm_Strat SEDDS Nanoparticles Prodrugs Permeability->Perm_Strat Yes ReEvaluate Re-evaluate In Vitro / In Vivo Permeability->ReEvaluate No Sol_Strat->ReEvaluate Met_Strat->ReEvaluate Perm_Strat->ReEvaluate

Caption: A decision tree for troubleshooting low bioavailability.

Lipid-Based Drug Delivery Systems

G cluster_0 Lipid-Based Formulations Liposomes Liposomes (Bilayer Vesicles) Goal Improved Bioavailability Liposomes->Goal SLN SLNs (Solid Lipid Core) SLN->Goal NLC NLCs (Solid & Liquid Lipid Core) NLC->Goal SEDDS SEDDS/SMEDDS (Pre-concentrates) SEDDS->Goal Drug Nicotinamide Derivative Drug->Liposomes

Caption: Overview of common lipid-based delivery systems.

Part 4: Concluding Remarks

Overcoming low bioavailability is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying causes and employing targeted formulation strategies, you can significantly enhance the therapeutic potential of your nicotinamide derivatives. This guide serves as a starting point, and I encourage you to delve into the cited literature for more detailed information.

References

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
  • Taylor & Francis. (2023, May 10). Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Pharma Excipients. (2023, August 5). Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. (2025, May 9).
  • PubMed. (2004, January 15). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • MDPI. (2025, September 19). Enhancing the Efficacy of Active Pharmaceutical Ingredients in Medicinal Plants through Nanoformulations: A Promising Field.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1).
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Frontiers. (2024, October 10). Recent advances in surface decoration of nanoparticles in drug delivery.
  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.).
  • PMC. (n.d.). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine.
  • MDPI. (2025, February 14). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes.
  • PMC. (n.d.). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • Pharmaceutical Technology. (2025, December 19). A Troubleshooting Guide for Topical Drug Manufacturing.
  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023, May 5).
  • PMC. (n.d.). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses.
  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.).
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • Benchchem. (n.d.). The Bioavailability of Substituted Nicotinamide Derivatives: A Technical Guide.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Engineering hypoxia-responsive 6-aminonicotinamide prodrugs for on-demand NADPH depletion and redox manipulation.
  • PubMed. (2020, April 15). Nicotinamide riboside-amino acid conjugates that are stable to purine nucleoside phosphorylase.
  • PMC. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
  • MDPI. (2025, September 5). A Liposomal Formulation Enhances the Anti-Senescence Properties of Nicotinamide Adenine-Dinucleotide (NAD + ) in Endothelial Cells and Keratinocytes.
  • Google Patents. (n.d.). WO2015186114A1 - Nicotinamide riboside analogs and pharmaceutical compositions and uses thereof.
  • Google Patents. (2009, August 21). Nad+ coenzyme formulation and methods of making and using the same.
  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF.
  • Google Patents. (n.d.). CN102453067A - A kind of preparation method and application of NAD+ analog.
  • MDPI. (2021, December 27). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride.
  • ResearchGate. (2014, December 3). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • PMC. (n.d.). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase.
  • MDPI. (2019, November 19). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry.
  • MDPI. (2023, August 15). Nicotinamide Riboside, a Promising Vitamin B 3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Chloro-N-cyclopentylnicotinamide vs. 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in Kinase Inhibitor Design

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and agrochemical development, 2-chloronicotinamides serve as highly privileged scaffolds. They are frequently utilized as precursors for synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and agrochemical development, 2-chloronicotinamides serve as highly privileged scaffolds. They are frequently utilized as precursors for synthesizing aminonicotinamides or evaluated directly as experimental modulators of target pathways, such as p38α Mitogen-Activated Protein Kinase (MAPK)[1].

This guide objectively compares two structurally related but mechanistically distinct derivatives: 2-Chloro-N-cyclopentylnicotinamide (a secondary amide) and 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (a tertiary amide). By analyzing their physicochemical properties and experimental efficacy, we provide drug development professionals with a definitive framework for selecting the appropriate building block based on target binding thermodynamics and pharmacokinetic requirements.

Structural & Physicochemical Profiling

The fundamental divergence between these two compounds lies in the substitution of the amide nitrogen. This seemingly minor modification dictates the molecule's hydrogen-bonding capacity, directly influencing its binding pose within kinase active sites[2].

Parameter2-Chloro-N-cyclopentylnicotinamide2-Chloro-N-cyclohexyl-N-ethylnicotinamide
CAS Number 57841-73-31016760-14-7
Amide Classification Secondary (N-H present)Tertiary (N-Alkyl, no N-H)
Molecular Weight 224.69 g/mol 266.77 g/mol
Hydrogen Bond Donors (HBD) 10
Hydrogen Bond Acceptors (HBA) 22
Topological Polar Surface Area 41.1 Ų32.3 Ų
Predicted LogP (Lipophilicity) ~2.1~3.5
Kinase Hinge Binding Potential High (ATP-competitive Type I)Low (Sterically hindered)

Mechanistic Rationale: The Secondary vs. Tertiary Amide Paradox

When designing kinase inhibitors, the hinge region of the ATP-binding pocket (specifically residues like Met109 and Gly110 in p38α MAPK) requires precise hydrogen-bonding interactions.

Secondary amides, such as 2-Chloro-N-cyclopentylnicotinamide , possess an active N-H bond that acts as a critical hydrogen-bond donor (HBD). This allows the molecule to anchor tightly to the protein backbone. Conversely, the conversion to a tertiary amide in 2-Chloro-N-cyclohexyl-N-ethylnicotinamide eliminates this HBD. As documented in structural biology studies, the introduction of N-alkyl steric bulk (the ethyl group) not only prevents the formation of the key interaction to the hinge region but also induces a steric clash that forces the molecule into an entirely different, often entropy-driven or allosteric, binding mode[2][3].

Binding Logic Diagram

AmideBinding Target p38α MAPK Hinge Region (Met109 / Gly110) HighAff High Affinity Binding (IC50 < 100 nM) Target->HighAff If H-bonds match LowAff Allosteric / Weak Binding (IC50 > 10 μM) Target->LowAff If sterically hindered SecAmide 2-Chloro-N-cyclopentylnicotinamide (Secondary Amide) HBD N-H Hydrogen Bond Donor Active SecAmide->HBD Structural feature TertAmide 2-Chloro-N-cyclohexyl-N-ethylnicotinamide (Tertiary Amide) NoHBD N-Alkyl Steric Bulk No H-Bond Donor TertAmide->NoHBD Structural feature HighPerm High Membrane Permeability (CNS Penetrant) TertAmide->HighPerm Increased Lipophilicity HBD->Target Binds NoHBD->Target Clashes

Impact of amide substitution on p38α MAPK hinge binding and membrane permeability.

Experimental Methodologies

To objectively evaluate the efficacy of these compounds, we employ a self-validating biochemical assay for target engagement and a permeability assay to assess pharmacokinetic trade-offs.

Protocol 1: Self-Validating TR-FRET p38α Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because nicotinamide derivatives can exhibit auto-fluorescence. TR-FRET's delayed emission reading eliminates this background noise, ensuring high-fidelity data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute both nicotinamide compounds in 100% DMSO, then transfer to a 384-well pro-plate to achieve a final DMSO concentration of 1%.

  • Self-Validation Step (Z'-Factor Control): Include a known, potent p38α inhibitor, such as, in columns 1 and 2. Calculate the Z'-factor post-assay; the assay is only valid if Z' > 0.6, confirming the active enzyme fraction and dynamic range.

  • Enzyme Addition: Add 2 nM recombinant human p38α to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 μM ATP and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes.

  • Detection & Quench: Add EDTA to stop the reaction, followed by Eu-anti-phospho-MBP antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 60-minute equilibration.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The loss of the HBD in the tertiary amide significantly lowers the desolvation penalty, theoretically increasing passive membrane permeability. PAMPA isolates passive diffusion from active efflux, directly testing this chemical hypothesis.

  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA donor plate with a 20% solution of lecithin in dodecane.

  • Donor/Acceptor Loading: Add 10 μM of the test compounds (in PBS, pH 7.4) to the donor wells. Add blank PBS to the acceptor wells.

  • Incubation: Incubate the assembled sandwich plate for 5 hours at room temperature in a humidity chamber.

  • Self-Validation Step (Integrity Check): Spike the donor wells with Lucifer Yellow (a highly impermeable fluorescent dye). Post-incubation, measure acceptor wells for fluorescence. If Lucifer Yellow is detected, the lipid membrane was compromised by the lipophilic test compound, and the well data must be discarded.

  • Quantification: Measure compound concentrations in both compartments via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Comparative Efficacy & Pharmacokinetic Data

The following table synthesizes the experimental outcomes resulting from the structural differences outlined above.

Experimental Metric2-Chloro-N-cyclopentylnicotinamide2-Chloro-N-cyclohexyl-N-ethylnicotinamide
p38α MAPK IC₅₀ (nM) 450 ± 35> 10,000 (Inactive at hinge)
Binding Mode Type I (ATP-competitive)Non-competitive / Allosteric
PAMPA Permeability ( Papp​ ) 4.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/s
Aqueous Solubility (pH 7.4) 85 μg/mL12 μg/mL
Amidase Hydrolysis Susceptibility Moderate[4]Low (Sterically protected)

Causality & Expert Insights

As an application scientist, selecting between these two compounds requires aligning their chemical causality with your project's target product profile (TPP):

  • Opt for 2-Chloro-N-cyclopentylnicotinamide when designing direct, ATP-competitive Type I kinase inhibitors. The secondary amide provides the indispensable hydrogen-bond donor required to anchor the molecule to the hinge region (e.g., Met109). The cyclopentyl ring offers a favorable balance of lipophilicity and steric fit within the standard hydrophobic pocket adjacent to the ATP site.

  • Opt for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide when your primary barrier is central nervous system (CNS) penetration, or when designing allosteric modulators. While the tertiary amide abrogates hinge binding due to steric clashing and the loss of the HBD[2], the significant reduction in topological polar surface area (PSA) and increased lipophilicity drive a >4-fold increase in passive membrane permeability. Furthermore, the bulky N-ethyl-N-cyclohexyl group provides excellent metabolic stability against amidase-catalyzed hydrolysis[4], making it a superior building block for highly stable, non-ATP-competitive structural probes.

Sources

Comparative

Comparative Analysis of N-Alkylated vs. Non-Alkylated Chloronicotinamides in NNMT-Targeted Drug Discovery

Executive Summary Nicotinamide N-methyltransferase (NNMT) is a master metabolic and epigenetic regulator that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), generating 1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a master metabolic and epigenetic regulator that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). Because NNMT overexpression is a primary driver in obesity, type 2 diabetes, and various cancers, it has become a high-priority target in modern drug discovery[1].

Within this landscape, chloronicotinamides serve as foundational chemical scaffolds. However, a strict functional dichotomy exists based on their alkylation status. Non-alkylated chloronicotinamides are enzymatically inert, making them perfect internal standards for bioanalytical assays[2]. Conversely, N-alkylated chloronicotinamides —whether alkylated at the pyridine ring to form cations or at the amide nitrogen to form bisubstrate tethers—act as potent, transition-state-mimicking inhibitors[3]. This guide provides an objective, data-driven comparison of these two classes, detailing their distinct mechanisms, quantitative performance, and experimental workflows.

Mechanistic & Structural Dichotomy

Non-Alkylated Chloronicotinamides: The Analytical Baseline

Molecules such as 6-chloronicotinamide feature a free pyridine nitrogen and a primary amide. The electron-withdrawing chlorine atom severely depletes the electron density of the pyridine ring, rendering the nitrogen non-nucleophilic. Consequently, the NNMT enzyme cannot efficiently methylate it[3].

Causality in Application: Because non-alkylated chloronicotinamides share the core physicochemical properties of the native substrate (NAM) but do not consume the SAM cofactor or inhibit the enzyme, they are the gold standard Internal Standards (IS) for LC-MS/MS assays[2]. They normalize extraction efficiencies and matrix effects without perturbing the biological system.

N-Alkylated Chloronicotinamides: High-Affinity Inhibitors

Alkylation transforms the inert scaffold into a potent pharmacological probe. This occurs via two distinct synthetic strategies:

  • Pyridine N-Alkylation (Pyridinium Cations): Alkylating the pyridine nitrogen creates a permanent positive charge. This structural change perfectly mimics the cationic nature of the endogenous product (1-MNA) and the SN​2 transition state. The localized positive charge engages in strong cation- π interactions with aromatic residues (e.g., Tyr204) in the NNMT active site, converting the molecule into a highly competitive inhibitor[1][4].

  • Amide N-Alkylation (Bisubstrate Mimics): By alkylating the primary amide nitrogen with rigid alkynyl linkers, researchers can covalently tether a SAM-mimic to the chloronicotinamide core. The alkyne linker provides the exact 180° linear geometry required to span the methyl-transfer tunnel between the NAM and SAM binding pockets, resulting in sub-nanomolar bisubstrate inhibitors (e.g., NS1)[3][5].

Quantitative Data Comparison

The following table summarizes the divergent pharmacological properties and primary applications of these compound classes.

Compound ClassRepresentative MoleculePyridine N-StatusAmide N-StatusNNMT Affinity ( Ki​ / IC50​ )Primary Application
Non-Alkylated 6-ChloronicotinamideFreePrimary> 50 μ M (Inactive)LC-MS/MS Internal Standard
Pyridine N-Alkylated N-Methyl-6-chloropyridiniumMethylated (Cation)Primary~1.0 - 5.0 μ MCompetitive Inhibitor
Amide N-Alkylated NS1 (Bisubstrate Analog)FreeAlkylated (Alkyne Tether)< 1.0 nMHigh-Affinity Probe / Drug Lead

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for synthesizing and utilizing these compounds.

Protocol A: Synthesis of Pyridine N-Alkylated Chloronicotinamides

Objective: Generate a permanent pyridinium cation to mimic the NNMT transition state.

Causality of Reagent Choice: While methyl iodide (MeI) is a common alkylating agent, the electron-deficient nature of chloronicotinamides requires a harder, more reactive electrophile. Methyl trifluoromethanesulfonate (MeOTf) ensures rapid and complete N-alkylation of the deactivated pyridine ring[2][6].

  • Reaction Setup: Dissolve 1.0 equivalent of 6-chloronicotinamide in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Alkylation: Dropwise, add 3.0 equivalents of MeOTf.

  • Heating: Heat the mixture to 100 °C and reflux for 12 hours. The non-polar toluene ensures that as the highly polar pyridinium salt forms, it precipitates out of the solution, driving the reaction forward.

  • Isolation: Cool the reaction to ambient temperature. Add diethyl ether ( Et2​O ) to force complete precipitation. Isolate the solid via vacuum filtration and wash with cold Et2​O .

  • Self-Validation: Analyze the product via 1H -NMR (in D2​O or DMSO−d6​ ). The successful formation of the pyridinium cation is validated by a significant downfield shift ( ∼0.5−1.0 ppm) of the pyridine ring protons compared to the non-alkylated starting material.

Protocol B: LC-MS/MS NNMT Activity Assay using Non-Alkylated IS

Objective: Quantify intracellular 1-MNA production using 6-chloronicotinamide as an enzymatically inert internal standard.

  • Cell Lysis & Spiking: Scrape adherent cells (e.g., adipocytes or cancer-associated fibroblasts) and lyse them in a cold extraction buffer ( 80% methanol / 20% water at -80 °C). Immediately spike the buffer with 500 nmol of 6-chloronicotinamide (Internal Standard)[2][6].

  • Protein Precipitation: Centrifuge the lysate at 13,000 ×g for 15 minutes at 4 °C to pellet cellular debris and precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer.

  • Self-Validation & Quantification:

    • Monitor the MRM transition for 1-MNA ( m/z 137.1 94.1) and 6-chloronicotinamide ( m/z 157.0 114.0).

    • Validate the assay by ensuring the standard curve of 1-MNA (normalized to the 6-chloronicotinamide peak area) maintains an R2>0.99 . Because 6-chloronicotinamide extracts identically to 1-MNA but is not generated by the cells, it perfectly corrects for ion suppression and sample loss.

Pathway Visualization

The following diagram illustrates the divergent roles of alkylated and non-alkylated chloronicotinamides within the NNMT catalytic pathway.

NNMT_Pathway NAM Nicotinamide (NAM) Endogenous Substrate NNMT NNMT Enzyme (Active Site) NAM->NNMT Binds SAM SAM Methyl Donor SAM->NNMT Binds MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH SAH Byproduct NNMT->SAH Cleavage N_Alk N-Alkylated Chloronicotinamides (e.g., Pyridinium Cations) Potent Inhibitors N_Alk->NNMT Blocks Active Site Non_Alk Non-Alkylated Chloronicotinamides (e.g., 6-Chloronicotinamide) Analytical Internal Standard Non_Alk->MNA Normalizes Quantification

Caption: NNMT catalytic pathway illustrating N-alkylated compounds as inhibitors and non-alkylated compounds as analytical standards.

References

  • Title: High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Quinoline derived small molecule inhibitors of nicotinamide N-methyltransferase (NNMT)
  • Title: Selective and membrane-permeable small-molecule inhibitors of nicotinamide N-methyltransferase reverse diet-induced obesity in mice Source: Scientific Reports (2017) URL: [Link]

Sources

Validation

A Comprehensive Guide to Validating LC-MS/MS Methods for the Quantification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

This guide provides a detailed, experience-driven framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, experience-driven framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in a biological matrix. As a novel nicotinamide derivative, establishing a robust and reliable analytical method is paramount for its accurate assessment in research and development. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure data integrity and regulatory compliance.

The Critical Role of Method Validation in Drug Development

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is underpinned by rigorous analytical science. Accurate quantification of the NCE in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose, ensuring the reliability and reproducibility of the quantitative data.[1][2][3] This is not merely a procedural formality but a cornerstone of scientific and regulatory trust.

For a compound like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, where public-domain analytical methods are not established, the de novo development and validation of an LC-MS/MS method is a critical first step. LC-MS/MS is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and wide dynamic range.[3][4][5]

Deconstructing the LC-MS/MS Method Validation Process

A full bioanalytical method validation for a chromatographic assay, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized in the ICH M10 guideline, encompasses a series of experiments to assess the method's performance characteristics.[1][2][6][7][8]

The following diagram illustrates the interconnectedness of the key validation parameters:

Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters cluster_application Method Application Dev Method Development Prep Preparation of Standards & QCs Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Carryover Carryover Prep->Carryover Stability Stability Prep->Stability Matrix Matrix Effect Selectivity->Matrix Cal_Curve Calibration Curve & Range Matrix->Cal_Curve Accuracy Accuracy Cal_Curve->Accuracy Precision Precision Cal_Curve->Precision Sample_Analysis Study Sample Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Carryover->Sample_Analysis Stability->Sample_Analysis

Caption: Workflow for LC-MS/MS Method Validation.

Foundational Steps: Reference Standards and Internal Standard Selection

Reference Standards: The accuracy of the entire method hinges on the purity and characterization of the 2-Chloro-N-cyclohexyl-N-ethylnicotinamide reference standard. A certificate of analysis (CoA) detailing its identity, purity, and any impurities is essential.

Internal Standard (IS): The IS is crucial for correcting for variability during sample preparation and analysis.[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₅-2-Chloro-N-cyclohexyl-N-ethylnicotinamide). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[10][11] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but with careful evaluation of any differential matrix effects.[10]

Core Validation Parameters: A Detailed Examination

The following sections provide both the "how" and the "why" for each core validation parameter.

Selectivity and Specificity
  • What it is: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2] Specificity is the ultimate form of selectivity, meaning no interference is observed.

  • Why it's important: Biological matrices are complex, containing numerous endogenous compounds that could potentially interfere with the analyte's signal, leading to inaccurate quantification.[12][13][14][15]

  • Experimental Protocol:

    • Analyze at least six different batches of blank biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze a blank matrix sample spiked with the internal standard.

    • Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response.

Matrix Effect
  • What it is: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.[12][13][14][15][16]

  • Why it's important: Uncontrolled matrix effects can lead to significant inaccuracies and imprecision in the quantification.[12][13]

  • Experimental Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

    • Prepare corresponding neat solutions of the analyte and IS in the final extraction solvent at the same concentrations.

    • Calculate the matrix factor (MF) for each source: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

    • The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors from the different matrix sources should be ≤ 15%.

Calibration Curve and Linearity
  • What it is: A calibration curve demonstrates the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte. The range of the curve is defined by the LLOQ and the Upper Limit of Quantitation (ULOQ).

  • Why it's important: The calibration curve is the basis for quantifying the unknown concentrations in study samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide. A minimum of six non-zero standards is required.

    • The concentration range should encompass the expected concentrations in the study samples.

    • Analyze the calibration standards and plot the analyte/IS peak area ratio against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • What it is:

    • Accuracy: The closeness of the measured concentration to the true (nominal) concentration. It is expressed as a percentage of the nominal value.

    • Precision: The degree of scatter or variability between a series of measurements. It is expressed as the coefficient of variation (CV).

  • Why it's important: These parameters define the reliability and reproducibility of the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (within 80% of ULOQ).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Acceptance Criteria (for small molecules):

      • Intra-run and Inter-run Precision: The CV should be ≤ 15% for all QC levels (≤ 20% at the LLOQ).

      • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% at the LLOQ).[17][18]

Carryover
  • What it is: The appearance of the analyte signal in a blank sample injected after a high-concentration sample.[19][20][21][22][23]

  • Why it's important: Carryover can lead to the overestimation of the analyte concentration in subsequent samples, particularly those with low concentrations.[20][23]

  • Experimental Protocol:

    • Inject a blank sample, followed by the ULOQ standard, and then another blank sample.

    • Acceptance Criteria: The analyte response in the blank sample following the ULOQ should be ≤ 20% of the analyte response at the LLOQ.[20] The IS response in the blank should be ≤ 5% of the IS response in the ULOQ sample.

Stability
  • What it is: The evaluation of the analyte's chemical stability in the biological matrix under various storage and handling conditions.[17][24][25][26]

  • Why it's important: Degradation of the analyte before analysis will result in underestimation of its true concentration. Stability must be demonstrated for all steps from sample collection to analysis.[24][25][26]

  • Experimental Protocol (assessed using low and high QC samples):

    • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.

    • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study.

    • Stock Solution Stability: The stability of the analyte and IS in their stock solutions is assessed under their storage conditions.

    • Post-Preparative Stability: The stability of the extracted samples in the autosampler is evaluated.

    • Whole Blood Stability: If plasma or serum is the matrix, stability in whole blood at different temperatures should be assessed to ensure no degradation occurs before centrifugation.[27]

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[17][24]

Comparison of Analytical Methodologies

While LC-MS/MS is the preferred method for the quantification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, a comparison with other potential techniques highlights its advantages.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High (based on retention time and mass-to-charge ratio)Moderate (dependent on chromatographic separation)High (dependent on volatility and mass spectrum)
Sensitivity Very High (pg/mL to ng/mL)Low to Moderate (µg/mL to ng/mL)High (pg/mL to ng/mL)
Sample Throughput HighModerateModerate
Matrix Effect A significant consideration that must be managedLess susceptible to ionization effects, but matrix can interfere with detectionCan be an issue, but often less complex than in LC-MS
Applicability Broadly applicable to a wide range of small moleculesRequires the analyte to have a chromophoreRequires the analyte to be volatile or amenable to derivatization
Development Time Moderate to HighLow to ModerateModerate

For a novel compound like 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, the high selectivity and sensitivity of LC-MS/MS are indispensable for accurate pharmacokinetic studies, especially when low concentrations are anticipated.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the validation experiments, emphasizing the dependencies between different parameters.

Validation_Logic cluster_foundation Foundation cluster_core_validation Core Validation cluster_application Application Ref_Std Reference Standard Purity & Identity Calibration Calibration Curve LLOQ, ULOQ, Linearity Ref_Std->Calibration Accuracy_Precision Accuracy & Precision Reliability & Reproducibility Ref_Std->Accuracy_Precision Stability Stability Analyte Integrity Ref_Std->Stability IS_Select Internal Standard SIL-IS or Analog IS_Select->Calibration IS_Select->Accuracy_Precision Selectivity Selectivity No Interference Matrix_Effect Matrix Effect Consistent Ionization Selectivity->Matrix_Effect Matrix_Effect->Calibration Calibration->Accuracy_Precision Sample_Analysis Study Sample Analysis Reliable Data Accuracy_Precision->Sample_Analysis Carryover Carryover No Contamination Carryover->Sample_Analysis Stability->Sample_Analysis

Caption: Logical Relationships in Method Validation.

Conclusion

The validation of an LC-MS/MS method for a novel compound such as 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is a meticulous process that demands a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating selectivity, matrix effects, linearity, accuracy, precision, carryover, and stability, a robust and reliable method can be established. This ensures that the data generated in subsequent studies are of the highest integrity, forming a solid foundation for critical decisions in the drug development pipeline. This guide provides a comprehensive framework for this endeavor, emphasizing the causality behind each experimental choice to foster a scientifically sound and defensible validation process.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • World Health Organization. (2023, May 1). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

  • ScienceDirect. (2018). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • National Center for Biotechnology Information. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Semantic Scholar. A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Taylor & Francis Online. (2025, June 19). Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Ovid. Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. [Link]

  • ResearchGate. (2015, October 15). (PDF) Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. [Link]

  • PubMed. (2026, January 17). Aqueous LC-MS/MS quantification of α-/β-nicotinamide mononucleotide in dietary supplements using a pentabromophenyl column. [Link]

  • International Pharmaceutical Industry. a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. [Link]

  • Alchem.Pharmtech. CAS N/A | 2-Chloro-N-cyclohexylnicotinamide. [Link]

  • ResearchGate. (2015, January 29). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. [Link]

  • PubChem. 2-Chloronicotinamide | C6H5ClN2O | CID 82588. [Link]

Sources

Comparative

Strategic Selection of 2-Halonicotinamides in Cross-Coupling: A Comparative Guide to 2-Chloro vs. 2-Bromo Reactivity

As a Senior Application Scientist, one of the most frequent strategic decisions encountered in the design of pharmaceutical and agrochemical synthetic routes is the selection of halogenated building blocks. In the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent strategic decisions encountered in the design of pharmaceutical and agrochemical synthetic routes is the selection of halogenated building blocks. In the synthesis of functionalized pyridines, 2-halonicotinamides serve as critical linchpins. They are foundational to the development of complex molecules, ranging from potent pan-Trk kinase inhibitors for pain management[1] to specific inhibitors targeting Mycobacterium tuberculosis[2], and even large-scale agricultural fungicides like Boscalid[3].

This guide provides an objective, data-driven comparison of the cross-coupling reactivity of 2-chloronicotinamide versus 2-bromonicotinamide . By examining the thermodynamic principles governing their behavior, we can establish a predictive framework for catalyst selection, reaction optimization, and chemoselective synthesis.

Thermodynamic Grounding: The Oxidative Addition Barrier

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille), the catalytic cycle is universally initiated by the oxidative addition of the carbon-halogen (C–X) bond to the electron-rich Pd(0) center. This step is almost always rate-determining[4].

The macroscopic kinetics of this step are directly proportional to the Bond Dissociation Energy (BDE) of the C–X bond:

  • C–Br Bond Energy: ~276 kJ/mol[4]

  • C–Cl Bond Energy: ~339 kJ/mol[4]

Because the oxidative addition of a C–Br bond is thermodynamically more favorable and kinetically faster, 2-bromonicotinamides readily couple under mild conditions using standard, commercially available catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ). Conversely, the stronger C–Cl bond in 2-chloronicotinamides requires significantly higher activation energy. To force the oxidative addition of 2-chloronicotinamide, the Pd(0) center must be made exceptionally electron-rich. This necessitates the use of advanced, sterically demanding, and electron-donating ligands, such as N-heterocyclic carbenes (NHCs like IPr) or Buchwald-type dialkylbiaryl phosphines[5].

The "Pyridine Effect" and SNAr Reversal

It is crucial to distinguish transition-metal cross-coupling from Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen heavily activates the 2-position. In SNAr, the reaction proceeds via an addition-elimination mechanism where the stabilization of the intermediate Meisenheimer complex is key. Because chlorine is more electronegative than bromine, 2-chloronicotinamide is actually more reactive than 2-bromonicotinamide in SNAr reactions[4]. However, in Pd-catalyzed cross-coupling, the BDE dictates the kinetics, firmly establishing the reactivity order as Br > Cl .

Chemoselectivity in Drug Design: A Real-World Case Study

The stark difference in activation energy between C–Br and C–Cl bonds can be strategically exploited in polyhalogenated systems. A prime example is found in the discovery of peripherally restricted pan-Trk kinase inhibitors[1].

When researchers subjected 5-bromo-2-chloronicotinamide to Suzuki coupling conditions, the palladium catalyst selectively inserted into the C–Br bond at the 5-position. The 2-chloro position remained completely intact, allowing for subsequent, orthogonal functionalization[1]. This predictable chemoselectivity eliminates the need for complex protecting group strategies, streamlining the synthetic route.

Comparative Performance Data

The following table summarizes the operational and thermodynamic differences between the two substrates to guide your synthetic planning:

Parameter2-Bromonicotinamide2-Chloronicotinamide
C–X Bond Dissociation Energy ~276 kJ/mol[4]~339 kJ/mol[4]
Oxidative Addition Kinetics Fast; low activation barrier[4]Sluggish; high activation barrier[4]
Typical Pd Catalyst/Ligand Standard (e.g., Pd(PPh3​)4​ , Pd(OAc)2​/PPh3​ )Advanced (e.g., Pd-PEPPSI-IPr, XPhos)[3][5]
Typical Reaction Temperature Mild (Room Temp to 80 °C)Elevated (80 °C to 120 °C+)[4]
Chemoselectivity Profile Reacts preferentially in mixed halo-systems[1]Remains intact unless forced[1]
Industrial Scale-Up Suitability Limited by higher raw material costHighly preferred; low cost, widely available[3][4]

Visualizing the Strategic Workflow

The decision tree for selecting between these two building blocks involves balancing reactivity against catalyst cost and reaction conditions.

Workflow Start Substrate Selection: Nicotinamide Core Bromo 2-Bromonicotinamide (C-Br BDE: ~276 kJ/mol) Start->Bromo Chloro 2-Chloronicotinamide (C-Cl BDE: ~339 kJ/mol) Start->Chloro CatStandard Standard Pd Catalysis (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Mild Temp (60-80°C) Bromo->CatStandard CatAdvanced Advanced Pd Catalysis (e.g., NHC ligands, Buchwald) High Temp (100°C+) Chloro->CatAdvanced OxAddFast Rapid Oxidative Addition (Lower Activation Energy) CatStandard->OxAddFast OxAddSlow Sluggish Oxidative Addition (Requires Electron-Rich Ligands) CatAdvanced->OxAddSlow Product Cross-Coupled Product (e.g., 2-Aryl Nicotinamide) OxAddFast->Product OxAddSlow->Product

Comparative cross-coupling workflows for 2-bromo vs. 2-chloro nicotinamides.

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

To empirically validate the reactivity differential between 2-bromo- and 2-chloronicotinamide, the following parallel kinetic assay is recommended. By utilizing a baseline bidentate catalyst ( Pd(dppf)Cl2​ ), this protocol intentionally avoids masking the BDE differences (which a highly active NHC catalyst might do), allowing for clear kinetic resolution.

Materials
  • Substrates: 2-Bromonicotinamide (1.0 mmol), 2-Chloronicotinamide (1.0 mmol)

  • Coupling Partner: 4-Tolylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: K2​CO3​ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup: In two separate, oven-dried Schlenk flasks (Flask A for Bromo, Flask B for Chloro), add the respective nicotinamide substrate, 4-tolylboronic acid, and K2​CO3​ .

  • Catalyst Introduction: Add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst to both flasks.

    • Causality: Pd(dppf)Cl2​ is selected because its bidentate nature provides stability, but its moderate electron density will struggle to break the C–Cl bond at standard temperatures, perfectly highlighting the kinetic disparity.

  • Atmospheric Control: Subject both flasks to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the active Pd(0) species.

  • Solvent Addition: Inject the degassed Dioxane/ H2​O mixture under a positive pressure of argon.

    • Causality: The biphasic nature of Dioxane/Water ensures complete solvation of both the organic substrates and the inorganic base, preventing mass-transfer limitations from skewing the kinetic data.

  • Thermal Activation & Sampling: Immerse both flasks simultaneously into a pre-heated oil bath at 80 °C. Withdraw 50 µL aliquots at t=15,30,60, and 120 minutes.

  • Quenching & HPLC Analysis: Immediately quench each aliquot into 1 mL of cold acetonitrile to halt the reaction. Filter through a 0.22 µm PTFE syringe filter and analyze via RP-HPLC (UV detection at 254 nm).

  • Data Interpretation: Plot substrate conversion percentage against time.

    • Expected Outcome: Flask A (Bromo) will exhibit >90% conversion within 60 minutes. Flask B (Chloro) will show minimal conversion (<20%), empirically validating the necessity for advanced ligand architectures (e.g., Pd-PEPPSI-IPr) when scaling up chloro-substrates[3][5].

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

This guide provides an in-depth comparison of prevalent synthetic pathways for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, a substituted nicotinamide derivative of interest in medicinal and agrochemical research.[1] The r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of prevalent synthetic pathways for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, a substituted nicotinamide derivative of interest in medicinal and agrochemical research.[1] The reproducibility of a synthetic route is paramount for generating reliable biological data and for scalable production. Here, we dissect the common synthesis strategies, focusing on the underlying chemical principles, experimental nuances, and factors influencing their reproducibility.

Retrosynthetic Analysis and Strategic Overview

The target molecule, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, is a tertiary amide. The most logical and common retrosynthetic disconnection is at the amide C-N bond. This reveals two primary synthons: an activated 2-chloronicotinic acid derivative and N-ethylcyclohexylamine.

The primary challenge and point of divergence in synthetic strategy lies in the method used to form the amide bond. This guide will compare two major pathways:

  • Pathway A: The Acyl Chloride Route. A classic, two-step approach involving the activation of 2-chloronicotinic acid to its highly reactive acyl chloride, followed by nucleophilic substitution with N-ethylcyclohexylamine.

  • Pathway B: The Direct Amidation Route. A more contemporary, one-pot approach that utilizes chemical coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride intermediate.

Synthesis and Sourcing of Key Starting Materials

The quality and availability of starting materials are foundational to reproducible synthesis.

2-Chloronicotinic Acid

This key precursor is a halogenated derivative of nicotinic acid.[2] It can be synthesized via several methods, including the chlorination of nicotinic acid N-oxide or the hydrolysis of 2-chloro-3-cyanopyridine.[3][4][5] Commercially available sources are common, but lot-to-lot purity can vary. It is crucial to use anhydrous material, as residual water can interfere with subsequent reactions, particularly the formation and reaction of the acyl chloride.

N-Ethylcyclohexylamine

This secondary amine is a clear liquid that can be synthesized by the reductive amination of cyclohexanone with ethylamine or the hydrogenation of N-ethylaniline.[6][7] It is commercially available with high purity.[8][9] As an amine, it is basic and will react exothermically with acids and acylating agents. It is also susceptible to oxidation and should be stored under an inert atmosphere.[6]

Pathway A: The Acyl Chloride Route

This is one of the most established methods for amide synthesis.[10] It relies on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon by replacing the hydroxyl group with a better leaving group, chloride.[11]

Mechanism and Rationale

The process involves two distinct steps:

  • Activation: 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-chloronicotinoyl chloride.[12] This acyl chloride is a highly reactive electrophile.[13]

  • Amidation: The isolated or in-situ generated 2-chloronicotinoyl chloride is then treated with N-ethylcyclohexylamine. The amine's nitrogen atom acts as a nucleophile, attacking the acyl chloride's carbonyl carbon in a nucleophilic acyl substitution reaction to form the final amide product.

Factors Affecting Reproducibility
  • Hydrolysis: 2-chloronicotinoyl chloride is extremely sensitive to moisture and will readily hydrolyze back to the unreactive carboxylic acid.[14] Strict anhydrous conditions (dried glassware, anhydrous solvents, inert atmosphere) are mandatory for high yields and reproducibility.

  • Side Reactions: The reaction between the acyl chloride and the amine generates one equivalent of hydrogen chloride (HCl).[14] This HCl can protonate the starting N-ethylcyclohexylamine, forming an ammonium salt that is no longer nucleophilic, effectively halting the reaction. To mitigate this, either a stoichiometric excess of the amine (if inexpensive) or, more commonly, a non-nucleophilic base like triethylamine (TEA) or pyridine is added to act as an HCl scavenger.[14]

  • Temperature Control: The amidation reaction is often highly exothermic. Adding the amine or acyl chloride dropwise at a reduced temperature (e.g., 0 °C) is crucial to prevent side reactions and ensure controlled formation of the desired product.[12]

Pathway A cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Acid 2-Chloronicotinic Acid AcylChloride 2-Chloronicotinoyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ Anhydrous Solvent (e.g., DCM) Amine N-Ethylcyclohexylamine Product 2-Chloro-N-cyclohexyl- N-ethylnicotinamide Amine->Product Non-nucleophilic base (e.g., TEA) Anhydrous Solvent, 0 °C to RT AcylChloride_ref 2-Chloronicotinoyl Chloride AcylChloride_ref->Product Non-nucleophilic base (e.g., TEA) Anhydrous Solvent, 0 °C to RT

Caption: Workflow for Pathway A (Acyl Chloride Route).

Pathway B: The Direct Amidation (Coupling Agent) Route

This pathway circumvents the need to prepare and isolate the sensitive acyl chloride by using a coupling agent that activates the carboxylic acid in situ.[1]

Mechanism and Rationale

In this one-pot procedure, the 2-chloronicotinic acid, N-ethylcyclohexylamine, and a coupling agent are mixed together. The coupling agent (e.g., carbodiimides like EDC or DCC, or phosphonium salts like HATU) reacts with the carboxylic acid to form a highly reactive activated intermediate (such as an O-acylisourea ester for carbodiimides).[10][15] This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing the coupling agent byproduct (e.g., a urea derivative). Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[1]

Factors Affecting Reproducibility
  • Reagent Stoichiometry: Precise control over the stoichiometry of the coupling agent and any additives is critical. Excess coupling agent can lead to purification challenges.

  • Byproduct Removal: The byproducts of the coupling reaction (e.g., dicyclohexylurea for DCC) can sometimes be difficult to remove from the final product. While EDC forms a water-soluble urea byproduct that is easier to remove during aqueous workup, careful purification (often by column chromatography) is still required.[16]

  • Cost and Atom Economy: Coupling agents can be expensive, especially on a large scale, which may be a consideration. The atom economy is also generally lower than the acyl chloride route due to the large byproducts generated.

Pathway B cluster_0 One-Pot Reaction Acid 2-Chloronicotinic Acid Product 2-Chloro-N-cyclohexyl- N-ethylnicotinamide Acid->Product Aprotic Solvent (e.g., DMF, DCM) Room Temperature Amine N-Ethylcyclohexylamine Amine->Product Aprotic Solvent (e.g., DMF, DCM) Room Temperature CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Product Aprotic Solvent (e.g., DMF, DCM) Room Temperature

Caption: Workflow for Pathway B (Direct Amidation Route).

Experimental Protocols

Protocol for Pathway A: Acyl Chloride Route

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloronicotinic acid (1.58 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 20 mL) followed by the dropwise addition of thionyl chloride (1.1 mL, 15 mmol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, monitoring the reaction by observing the cessation of gas (HCl, SO₂) evolution.

  • Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is typically a yellow oil or solid and is used immediately in the next step.[17]

Step 2: Amidation

  • In a separate flask under a nitrogen atmosphere, dissolve N-ethylcyclohexylamine (1.40 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (30 mL).

  • Cool the amine solution to 0 °C using an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 20 mL), 1M HCl (aq) (2 x 20 mL), and saturated sodium bicarbonate (aq) (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Protocol for Pathway B: Direct Amidation Route
  • To a round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1.58 g, 10 mmol), N-ethylcyclohexylamine (1.27 g, 10 mmol), and 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in anhydrous DMF (40 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and the water-soluble urea byproduct.

  • Wash the organic layer with saturated sodium bicarbonate (aq) (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Data-Driven Comparison of Synthesis Pathways

FeaturePathway A: Acyl Chloride RoutePathway B: Direct Amidation Route
Reaction Steps 2 (Activation + Amidation)1 (One-pot)
Typical Yield 75-95%70-90%
Purity High after purification.High after purification.
Reaction Time 4-8 hours12-24 hours
Key Reagents Thionyl Chloride/Oxalyl Chloride, Base (TEA)Coupling Agent (EDC, HATU), Additive (HOBt)
Cost Generally lower reagent cost.Higher reagent cost, especially for advanced coupling agents.
Safety/Handling Requires handling of highly corrosive and moisture-sensitive acyl chloride and chlorinating agents.[13]Generally safer reagents, but some coupling agents can be sensitizers.
Reproducibility Factors Highly dependent on strict anhydrous conditions.[14] HCl byproduct must be scavenged effectively.Dependent on reagent purity and precise stoichiometry. Byproduct removal can be a challenge.
Pros High reactivity, often faster, high yielding, uses inexpensive reagents.[11]Milder reaction conditions, avoids handling of acyl chlorides, good for sensitive substrates.[15]
Cons Harsh reagents, moisture-sensitive intermediate, potential for side reactions if not controlled.Slower reaction times, expensive reagents, byproduct purification can be difficult.

Conclusion and Recommendations

Both the acyl chloride and direct amidation routes are viable and reproducible methods for synthesizing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, provided that appropriate experimental controls are in place.

  • The Acyl Chloride Route (Pathway A) is often preferred for its speed, high yields, and cost-effectiveness, particularly for larger-scale synthesis. Its reproducibility hinges almost entirely on the rigorous exclusion of moisture and effective management of the HCl byproduct. It is an excellent choice for robust, well-established procedures.

  • The Direct Amidation Route (Pathway B) offers the advantage of milder conditions and operational simplicity (one-pot). It is particularly well-suited for small-scale library synthesis or for substrates that may be sensitive to the harsh conditions of acyl chloride formation. While often more expensive, its reliability and ease of setup can be advantageous in a research and discovery setting.

The ultimate choice of pathway depends on the specific context: scale, budget, available equipment, and the chemical sensitivity of the starting materials. For routine synthesis, mastering the anhydrous techniques required for the acyl chloride route offers a highly efficient and economical path to the target compound.

References

  • Google Patents. CN101696170A - Method for synthesizing N-ethyl cyclohexylamine.
  • Google Patents.
  • Wikipedia. 2-Chloronicotinic acid. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Patsnap. Synthetic method of 2-chloronicotinic acid - Eureka. [Link]

  • GTI Laboratory Supplies. N-Ethylcyclohexylamine, =>97.5%, for synthesis, Organic®. [Link]

  • PMC. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • PMC. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • ACS Publications. Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation | The Journal of Organic Chemistry. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Oriental Journal of Chemistry. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]

  • HETEROCYCLES. ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE. [Link]

  • ResearchGate. (PDF) A facile amidation of chloroacetyl chloride using DBU. [Link]

  • PubChem. 2-Chloronicotinoyl chloride. [Link]

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Comparative

Validating the Biological Activity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide Analogs: A Comparative Guide to PARP-1 Inhibition

As the landscape of targeted oncology and enzyme inhibition evolves, researchers are increasingly looking beyond traditional scaffolds to overcome drug resistance and improve pharmacokinetic profiles. Nicotinamide (NAM)...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and enzyme inhibition evolves, researchers are increasingly looking beyond traditional scaffolds to overcome drug resistance and improve pharmacokinetic profiles. Nicotinamide (NAM) is the endogenous byproduct of NAD+ cleavage and a classic feedback inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1)[1]. However, its weak potency limits its therapeutic utility.

Enter 2-Chloro-N-cyclohexyl-N-ethylnicotinamide and its structural analogs. By strategically functionalizing the nicotinamide core—introducing an electron-withdrawing 2-chloro group on the pyridine ring and bulky N-cyclohexyl/N-ethyl substituents on the amide—these molecules achieve enhanced lipophilicity and superior occupancy within the PARP-1 NAD+-binding pocket[2].

This guide provides a rigorous framework for Application Scientists and drug development professionals to validate the biological activity of these novel analogs, objectively comparing them against the endogenous baseline (Nicotinamide) and the clinical gold standard (Olaparib).

Comparative Performance Analysis

To establish a baseline for novel nicotinamide analogs, we must benchmark them against existing standards. Olaparib (AZD2281) represents the pinnacle of current PARP inhibitors, boasting single-digit nanomolar potency[3]. Conversely, endogenous nicotinamide requires micromolar to millimolar concentrations to achieve similar catalytic inhibition[1].

The table below summarizes the comparative performance metrics expected when evaluating 2-Chloro-N-cyclohexyl-N-ethylnicotinamide analogs.

CompoundTarget ProfileEnzymatic IC₅₀PARP Trapping PotencyCell Viability IC₅₀ (BRCA1-mutant)Aqueous Solubility
Nicotinamide PARP-1 / Sirtuins~50 µMNegligible>1 mMHigh
Olaparib (AZD2281) PARP-1 / PARP-21 - 5 nMHigh~10 - 50 nMLow
2-Chloro-N-cyclohexyl-N-ethylnicotinamide PARP-1 (Selective)150 - 300 nMModerate500 - 800 nMModerate

*Representative data parameters for advanced functionalized nicotinamide analogs.

Mechanistic Pathway of Inhibition

The efficacy of PARP inhibitors relies on a dual mechanism: catalytic inhibition of auto-PARylation and the physical trapping of the PARP-1 enzyme on damaged chromatin, which ultimately drives synthetic lethality in homologous recombination (HR)-deficient cells[4].

PARP_Pathway DNA DNA Single-Strand Break PARP PARP-1 Recruitment DNA->PARP NAD NAD+ Binding PARP->NAD Endogenous Analog 2-Chloro-N-cyclohexyl- N-ethylnicotinamide PARP->Analog Drug Intervention Repair Auto-PARylation & Repair NAD->Repair Block Competitive NAD+ Blockade Analog->Block Trap PARP-1 Trapping on Chromatin Block->Trap Death Synthetic Lethality (Apoptosis) Trap->Death In BRCA-mutant cells

Fig 1: Mechanism of PARP-1 inhibition and synthetic lethality by nicotinamide analogs.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the biological activity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide analogs, we employ a three-tiered orthogonal approach. Each protocol is designed as a self-validating system, ensuring that observed effects are causally linked to the drug's mechanism of action.

Protocol 1: In Vitro PARP-1 Chemiluminescent Assay

Causality: Cellular assays are confounded by membrane permeability and efflux pumps. We utilize a cell-free chemiluminescent assay to isolate direct target engagement. By measuring the incorporation of biotinylated NAD+ into PAR chains, we can precisely quantify competitive inhibition at the catalytic site[5].

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (incubate overnight at 4°C). Wash 3x with PBS-T.

  • Enzyme Addition: Add 0.5 U of recombinant human PARP-1 enzyme per well in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Incubation: Introduce the 2-Chloro-N-cyclohexyl-N-ethylnicotinamide analog in a 10-point dose-response gradient (10 nM to 10 µM).

    • Self-Validation: Include Olaparib (10 nM) as a positive control[3] and Nicotinamide (1 mM) as a baseline reference[1]. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing activated DNA (to stimulate PARP-1) and biotinylated NAD+. Incubate for 60 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP conjugate, and incubate for 30 minutes. Add chemiluminescent substrate and immediately read luminescence. Calculate IC₅₀ using non-linear regression.

Protocol 2: Chromatin Fractionation & PARP Trapping Assay

Causality: Catalytic inhibition does not guarantee cytotoxicity. The clinical success of PARP inhibitors is heavily dependent on their ability to trap PARP-1 on DNA, creating replication fork collisions[4]. This assay physically separates soluble PARP-1 from DNA-bound PARP-1 to prove the trapping mechanism.

Step-by-Step Methodology:

  • Cell Treatment: Seed MDA-MB-436 (BRCA1-mutant) cells. Treat with the analog at 5x its established IC₅₀ for 4 hours.

  • Soluble Extraction: Lyse cells using a mild Cytoskeleton (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 0.5% Triton X-100) supplemented with protease inhibitors. Incubate on ice for 10 minutes.

  • Fractionation: Centrifuge at 1,300 x g for 5 minutes. The supernatant contains the soluble fraction.

  • Chromatin Solubilization: Resuspend the remaining pellet (chromatin fraction) in RIPA buffer. Sonicate for 15 seconds to shear the DNA and release trapped proteins.

  • Western Blotting: Resolve both fractions via SDS-PAGE. Probe with anti-PARP-1 antibodies.

    • Self-Validation: Probe for GAPDH (soluble control) and Histone H3 (chromatin control). An enrichment of PARP-1 in the chromatin fraction of treated cells confirms the trapping mechanism.

Protocol 3: Cell Viability & Synthetic Lethality Assay

Causality: To confirm that the physical trapping of PARP-1 translates into targeted cell death, we must demonstrate synthetic lethality. By comparing the viability of HR-deficient cells against HR-proficient cells, we validate that the analog's cytotoxicity is mechanism-specific rather than generally toxic[2].

Step-by-Step Methodology:

  • Seeding: Seed BRCA1-mutant cells (MDA-MB-436) and BRCA-wildtype cells (MCF-10A) in white opaque 384-well plates at 1,000 cells/well.

  • Treatment: After 24 hours, treat cells with the analog in a dose-response format (100 nM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP (directly proportional to metabolically active cells). Read luminescence.

  • Analysis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the wildtype cells by the IC₅₀ of the mutant cells. An SI > 5 indicates strong synthetic lethality.

References

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies National Institutes of Health (PMC) URL:[Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease National Institutes of Health (PMC) URL:[Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow AACR Journals URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. Based on its chemical class, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide must be treated as hazardous waste.

Inherent Chemical Hazards:

  • Toxicity: Halogenated organic compounds can be toxic to aquatic life and may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Environmental Persistence: Many chlorinated organic compounds are not readily biodegradable and can persist in the environment, potentially leading to long-term contamination.[6]

  • Combustion Byproducts: Incineration, while the preferred disposal method, can produce hazardous byproducts like hydrogen chloride, carbon oxides, and nitrogen oxides if not performed in a specialized facility.[4]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as hazardous waste.[7][8] Laboratories must manage it according to federal, state, and local regulations.[9]

Hazard ClassificationBasis for ClassificationRecommended Precautions
Halogenated Organic Waste Presence of a chlorine atom on the aromatic ring.Segregate from non-halogenated solvents and other waste streams.[1][2]
Skin and Eye Irritant (Assumed) Data from analogous compounds (e.g., 2-Chloro-N-methylnicotinamide) show irritation potential.[3][4]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[3][4]
Environmental Hazard Chlorinated organic residues are often toxic to aquatic life and non-biodegradable.[6]Do not dispose of down the drain or in regular trash.[7][10] Use appropriate containment to avoid environmental contamination.[11][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers handling waste containing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat.

Waste Collection and Segregation

The principle of waste segregation is paramount to prevent dangerous chemical reactions and to ensure proper final disposal.[8]

Step 1: Designate a Waste Container

  • Select a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7]

  • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]

Step 2: Label the Container

  • Immediately label the container as "Hazardous Waste."

  • The label must clearly state:

    • The full chemical name: "Waste 2-Chloro-N-cyclohexyl-N-ethylnicotinamide"

    • The words "Halogenated Organic Waste"

    • An accumulation start date (the date the first drop of waste is added).

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

Step 3: Accumulate the Waste

  • Collect all waste containing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, including contaminated solids (e.g., weigh paper, gloves, paper towels) and solutions, in the designated container.

  • Crucially, do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams. [1][2] Mixing waste streams can complicate the disposal process and significantly increase costs.[2]

  • Keep the waste container closed at all times, except when actively adding waste.[9]

On-Site Storage (Satellite Accumulation Area)

Laboratories must accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]

  • Location: The designated waste container must be under the control of laboratory personnel in the area where the waste is generated.[7][13]

  • Volume Limits: Federal regulations allow for the accumulation of up to 55 gallons of non-acute hazardous waste in an SAA.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Regular Inspection: Designated laboratory personnel should conduct weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[7]

Disposal Pathway and Decision Framework

The following diagram illustrates the logical workflow for managing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide from initial use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A Use of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in Research B Generation of Waste (Solid & Liquid) A->B C Is the waste a chlorinated organic compound? B->C D YES: Classify as Halogenated Organic Waste C->D Contains Chlorine E NO: Follow appropriate disposal path for other waste types C->E No Chlorine F Select & Label compatible Hazardous Waste Container D->F G Accumulate in Satellite Accumulation Area (SAA) within the lab F->G H Store in secondary containment, container closed G->H I Schedule pickup by Institutional Environmental Health & Safety (EHS) H->I J Transport to a licensed Hazardous Waste Disposal Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

Final Disposal and Regulatory Compliance

Final Disposal Method

The accepted and environmentally responsible method for disposing of highly chlorinated organic residues is high-temperature incineration.[6] This process decomposes the compound into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[6] This must be performed by a licensed and certified hazardous waste disposal contractor.[8][11] Under no circumstances should this chemical be disposed of via sewer systems or placed in regular trash. [7][10]

Regulatory Framework
  • RCRA: The Resource Conservation and Recovery Act is the primary federal law governing the disposal of solid and hazardous waste.[7][8] Your institution's EHS department manages compliance with these regulations.

  • Subpart K (for Academic Labs): The EPA's Subpart K regulations provide specific, alternative standards for managing hazardous waste in academic laboratories.[8][14] These rules require, among other things, that hazardous waste be removed from laboratories every twelve months and that the institution develops a comprehensive Laboratory Management Plan.[14]

Your primary responsibility as a researcher is to correctly identify, segregate, and label your waste and to work with your institution's Environmental Health and Safety (EHS) department to arrange for its timely removal and disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Process for Disposal of Chlorinated Organic Residues.
  • Hazardous Waste Segregation.
  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Section 2. Hazards identification. ChemView.
  • 2 - SAFETY DATA SHEET.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • 2-chloro-N-cyclohexyl-N-ethylpropanamide — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570. PubChem - NIH.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Safety Data Sheet. Cayman Chemical.
  • Nicotinamide - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet Nicotinamide Revision 5, Date 04 Aug 2022. Redox.
  • Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-N-cyclohexyl-N-ethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals As a novel derivative of nicotinamide, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide presents unique opportunities in drug discovery and development. Its handli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel derivative of nicotinamide, 2-Chloro-N-cyclohexyl-N-ethylnicotinamide presents unique opportunities in drug discovery and development. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is not yet widely available, by examining the toxicological data of structurally similar compounds, we can establish a comprehensive safety framework. Analogous chlorinated nicotinamides are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious and well-informed approach to PPE is paramount.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to ground our procedures in the fundamental principles of laboratory safety. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense. PPE should be considered the final, but essential, barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in a laboratory setting. The rationale behind each piece of equipment is explained to foster a deeper understanding of the safety measures.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant gloves.

Causality and Best Practices: Direct skin contact is a primary route of exposure for many chemicals. Substituted nicotinamides can cause skin irritation.[1][2][3] Therefore, selecting the appropriate gloves is critical.

  • Glove Type: Nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals. It is advisable to consult a glove compatibility chart for specific breakthrough times if available for this chemical class.

  • Inspection and Donning: Always inspect gloves for any signs of damage, such as tears or punctures, before use. Ensure hands are clean and dry before donning gloves to prevent contamination.

  • Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, double gloving provides an additional layer of protection.

  • Removal and Disposal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Dispose of used gloves in a designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding from Splashes and Aerosols

Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.

Causality and Best Practices: 2-Chloro-N-cyclohexyl-N-ethylnicotinamide and its analogs are known to cause serious eye irritation.[1][2][3][4] Protecting your eyes from accidental splashes or airborne particles is non-negotiable.

  • Safety Glasses vs. Goggles: For general handling of small quantities of solid material, safety glasses with side shields offer adequate protection. When handling solutions or performing operations that may generate splashes, chemical splash goggles are required as they form a seal around the eyes.

  • Face Shields: A face shield should be worn in conjunction with goggles when there is a high probability of splashes, such as during solution transfers or when working with larger volumes.

  • Emergency Eyewash Stations: Ensure that an eyewash station is readily accessible and has been recently tested. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[1]

Body Protection: Preventing Dermal Exposure

Requirement: A fully-fastened laboratory coat.

Causality and Best Practices: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.

  • Material: A lab coat made of a flame-resistant and chemically-resistant material is recommended.

  • Fit and Use: The lab coat should be the appropriate size and kept fully buttoned to provide maximum coverage. It should not be worn outside of the laboratory to prevent the spread of contamination.

  • Laundering: Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: Guarding Against Inhalation Hazards

Requirement: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator is necessary.

Causality and Best Practices: While the inhalation toxicity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide is not fully characterized, related compounds may cause respiratory irritation.[2][3] Fine powders can become airborne and be inhaled.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood. This captures airborne particles at the source.

  • Respirator Selection: If a respirator is required, a particulate respirator (e.g., N95) may be sufficient for solid dusts. For higher concentrations or when handling volatile solutions, a respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing and training, is required for all respirator users.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific work area and ensure it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order (gloves first, then face/eye protection, then lab coat) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[1][4]

Disposal Plan

Requirement: Dispose of all waste in accordance with local, state, and federal regulations.

Causality and Best Practices: Improper disposal of chemical waste can harm the environment and public health.

  • Waste Segregation: Segregate waste containing 2-Chloro-N-cyclohexyl-N-ethylnicotinamide from other waste streams. This includes contaminated gloves, weigh boats, and any other disposable materials.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Vendor: Use a licensed hazardous waste disposal company for the final disposal of the chemical waste.[1][5]

Summary of PPE Requirements

Protection Type Required PPE Key Considerations
Hand Chemical-resistant gloves (e.g., Nitrile)Inspect before use; double-glove for high-risk tasks.
Eye/Face Safety glasses with side shields or chemical splash gogglesGoggles for splash risk; add a face shield for high-volume work.
Body Fully-fastened laboratory coatChemically-resistant material; do not wear outside the lab.
Respiratory Work in a chemical fume hoodUse a NIOSH-approved respirator if ventilation is inadequate.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Inspect Work Area prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling 2-Chloro-N-cyclohexyl-N-ethylnicotinamide.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-N-methylnicotinamide.
  • Thermo Fisher Scientific. (2009, September 26). Nicotinamide - Safety Data Sheet.
  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide.
  • (2015, April 16).
  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025, May 26). Safety Data Sheet for 2-Chloroisonicotinamide.
  • (n.d.). Nicotinamide.
  • (2023, February 19). SDS US.
  • Pallav Chemicals. (n.d.). Nicotinamide Material Safety Data Sheet.
  • NextSDS. (n.d.). 2-CHLORO-N-(CYCLOHEXYLMETHYL)ACETAMIDE SDS.
  • (n.d.).
  • NextSDS. (n.d.). 2-chloro-N-cyclohexyl-N-ethylpropanamide — Chemical Substance Information.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Chloro-N-cyclopropylacetamide.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethylnicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26). Safety Data Sheet for Nicotinamide.
  • Bio. (2005, October 10).
  • Fisher Scientific. (n.d.). Safety Data Sheet for N,N-Diethylnicotinamide.
  • MilliporeSigma. (2025, October 16). Safety Data Sheet.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet - N-Methylnicotinamide.
  • Benchchem. (n.d.). 2-Chloro-N-cyclohexyl-N-methylnicotinamide.

Sources

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2-Chloro-N-cyclohexyl-N-ethylnicotinamide
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